PARP7-IN-21
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H26F3N7O2 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H26F3N7O2/c1-23(22(36)33-10-8-32(9-11-33)18-5-2-15(12-28)13-29-18)6-7-34(14-23)17-4-3-16-19(24(25,26)27)21(35)31-30-20(16)17/h2,5,13,17H,3-4,6-11,14H2,1H3,(H,31,35)/t17-,23+/m1/s1 |
Clave InChI |
ZWWVRQRAKBVUEL-HXOBKFHXSA-N |
SMILES isomérico |
C[C@@]1(CCN(C1)[C@@H]2CCC3=C(C(=O)NN=C23)C(F)(F)F)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C#N |
SMILES canónico |
CC1(CCN(C1)C2CCC3=C(C(=O)NN=C23)C(F)(F)F)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C#N |
Origen del producto |
United States |
Foundational & Exploratory
PARP7-IN-21 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of PARP7-IN-21
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARt) that has emerged as a critical regulator in oncology through its modulation of key cellular signaling pathways. It functions as a "writer" of mono-ADP-ribosylation (MARylation), a post-translational modification that alters substrate protein function. This compound, a potent and selective small molecule inhibitor of PARP7 (widely known in scientific literature as RBN-2397), has been developed to target these pathways.[1][2][3][4] Its mechanism of action is multifaceted, primarily involving the disinhibition of the innate immune response via the Type I interferon pathway and the modulation of oncogenic transcription factor activity, including the Androgen Receptor (AR). This document provides a detailed overview of the biochemical and cellular activities of this compound, its impact on critical signaling cascades, and the experimental methodologies used for its characterization.
Biochemical Profile and Cellular Potency
This compound (RBN-2397) is a first-in-class, potent, and selective inhibitor of PARP7's catalytic activity.[5][6] It competitively binds to the NAD+ pocket of the enzyme, preventing the transfer of ADP-ribose to its protein substrates.[3][4] Its high selectivity against other PARP family members, particularly PARP1 and PARP2, is crucial for minimizing off-target effects associated with pan-PARP inhibitors.
Table 1: Quantitative Inhibitory Activity of this compound (RBN-2397)
| Target | Assay Type | Metric | Value (nM) | Reference |
|---|---|---|---|---|
| PARP7 | Biochemical (Enzymatic) | IC50 | < 10 | [1] |
| PARP7 | Biochemical (Enzymatic) | EC50 | ~7.6 | [3][4] |
| PARP1 | Biochemical (Enzymatic) | EC50 | ~110 | [3][4] |
| Cellular AR ADP-ribosylation | Cellular (Western Blot) | IC50 | ~3 |[3] |
Core Mechanisms of Action
The primary mechanisms of this compound revolve around its ability to block PARP7-mediated MARylation, thereby impacting distinct and critical cellular pathways.
Restoration of Type I Interferon (IFN) Signaling
A key function of PARP7 is to act as an intracellular brake on the innate immune response.[2][5][6] It negatively regulates the cytosolic nucleic acid sensing pathway that, upon activation by foreign or misplaced DNA/RNA, would typically induce a robust anti-viral and anti-tumoral Type I IFN response.
Mechanism:
-
Cytosolic nucleic acid sensors (e.g., cGAS, RIG-I) activate downstream signaling, converging on the kinase TBK1.
-
PARP7 suppresses the activity of TBK1 through ADP-ribosylation, preventing the phosphorylation and activation of the transcription factor IRF3.[4]
-
Inhibition of PARP7 by this compound removes this suppressive MARylation mark from TBK1 (or an associated complex member).[4]
-
This leads to the restoration of TBK1 kinase activity, subsequent phosphorylation and activation of IRF3, and transcription of Type I interferons (e.g., IFN-β) and interferon-stimulated genes (ISGs).[2][4]
-
The resulting IFN signaling can directly inhibit cancer cell proliferation and activate the adaptive immune system, contributing to tumor regression.[2]
Regulation of Androgen Receptor (AR) Signaling
In prostate cancer, PARP7 is a direct target gene of the Androgen Receptor (AR) and forms a negative feedback loop to control the intensity and duration of androgen signaling.[3][4][7]
Mechanism:
-
Androgen binding to AR induces its transcriptional activity, leading to the upregulation of target genes, including PARP7.[3][4]
-
The newly synthesized PARP7 protein then targets the agonist-bound AR for MARylation on specific cysteine residues within its DNA-binding domain.[7]
-
This ADP-ribose mark acts as a degron, which is recognized by the ADP-ribose reader domain of the E3 ubiquitin ligase DTX2.[7][8]
-
DTX2 ubiquitinates AR, targeting it for proteasomal degradation.[7] This reduces AR protein levels on chromatin, thereby attenuating AR-driven transcription.
-
This compound inhibits PARP7 catalytic activity, preventing AR MARylation. This blocks AR degradation, disrupting the negative feedback loop.[3][7] While this may seem counterintuitive for cancer therapy, this disruption creates a vulnerability that can lead to growth inhibition in certain contexts.[3][9]
Regulation of FRA1 and Other Transcription Factors
PARP7 modulates the stability and function of other key proteins involved in cancer biology.
-
FRA1 (Fos-related antigen 1): In some lung and breast cancers, PARP7-mediated MARylation stabilizes the oncoprotein transcription factor FRA1, protecting it from proteasomal degradation.[10][11] FRA1 suppresses the expression of IRF1- and IRF3-dependent genes related to apoptosis and immune signaling.[10][11] Inhibition of PARP7 with this compound leads to FRA1 destabilization and degradation, unleashing a pro-apoptotic program.[11]
-
AHR (Aryl Hydrocarbon Receptor): PARP7 is induced by and also MARylates AHR, marking it for degradation in a negative feedback loop that limits the xenobiotic response.[7][10] PARP7 inhibition can lead to the accumulation of nuclear AHR.[12]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on specific biochemical and cellular assays.
In Vitro PARP Activity Assay
This assay quantifies the enzymatic activity of recombinant PARP7 and the inhibitory effect of compounds like this compound.
-
Objective: To determine the IC50 or EC50 of an inhibitor against PARP7.
-
Methodology:
-
96-well plates are pre-coated with histone proteins (e.g., Histone H2A/H2B), which serve as generic substrates for the ADP-ribosylation reaction.[3][4]
-
A reaction mixture is prepared containing recombinant PARP7 enzyme, a mix of β-NAD+ and Biotin-β-NAD+, and varying concentrations of the inhibitor (this compound).[3][4]
-
The mixture is added to the histone-coated wells and incubated for a set time (e.g., 2 hours) at room temperature to allow the enzymatic reaction to proceed.[3][4]
-
After incubation, the wells are washed. Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.[3][4]
-
Following another wash step, an HRP substrate (e.g., ECL) is added, generating a luminescent or colorimetric signal.[3][4]
-
The signal, which is proportional to PARP7 activity, is read using a microplate reader. Data is then plotted to calculate the inhibitor's EC50 value.[3]
-
Cellular AR ADP-ribosylation Assay
This assay provides direct evidence of target engagement in a cellular context by measuring the inhibition of AR MARylation.
-
Objective: To confirm that this compound inhibits PARP7 activity inside cells.
-
Methodology:
-
Prostate cancer cells (e.g., PC3-AR or VCaP) are treated with a synthetic androgen (e.g., R1881) to induce the expression of PARP7 and subsequent AR ADP-ribosylation.[3][4]
-
Cells are co-treated with a dose range of this compound.[3]
-
After treatment (e.g., 17-24 hours), cells are lysed, and protein extracts are collected.
-
Protein extracts are run on an SDS-PAGE gel and transferred to a membrane for Western blotting.
-
To detect ADP-ribosylated AR, the blot is probed with a fluorescently-labeled Af1521 macrodomain probe, which specifically binds to ADP-ribose.[3][4]
-
The signal for ADP-ribosylated AR is quantified. Standard antibodies are used to detect total AR and loading controls (e.g., Tubulin).[3] A reduction in the Af1521 signal relative to total AR indicates inhibition of PARP7.
-
Generalized Experimental Workflow
The discovery and characterization of a targeted inhibitor like this compound follows a logical progression from biochemical validation to cellular and in vivo functional studies.
Conclusion
This compound (RBN-2397) is a selective and potent inhibitor of PARP7 with a novel, dual mechanism of action relevant to cancer therapy. By blocking PARP7-mediated mono-ADP-ribosylation, it simultaneously stimulates anti-tumor immunity through the restoration of Type I interferon signaling and disrupts oncogenic signaling programs controlled by transcription factors like the Androgen Receptor and FRA1. This multifaceted activity makes PARP7 an exciting therapeutic target, and this compound a promising agent for the treatment of solid tumors, particularly those with high PARP7 expression or a suppressed interferon response.[2][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. intodna.com [intodna.com]
- 3. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. aacrjournals.org [aacrjournals.org]
The Function of PARP7-IN-21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PARP7-IN-21, also known as RBN-2397, is a potent and selective small-molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). This document provides an in-depth technical overview of the function, mechanism of action, and experimental evaluation of this compound. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of oncology, immunology, and drug development. The inhibitor's core function revolves around the modulation of the type I interferon response and the regulation of androgen receptor signaling, presenting a novel therapeutic strategy in oncology.
Core Mechanism of Action
This compound functions as a catalytic inhibitor of PARP7, a mono-ADP-ribosyltransferase. PARP7 has been identified as a negative regulator of the type I interferon (IFN) response to cytosolic nucleic acids.[1] By inhibiting PARP7, this compound effectively "releases the brake" on this critical anti-tumor immune pathway.[2] This restoration of type I IFN signaling can directly inhibit cancer cell proliferation and activate the immune system, leading to tumor regression and the development of tumor-specific adaptive immune memory.[1]
Another key function of PARP7 is its role in androgen receptor (AR) signaling. PARP7 is a direct target gene of the AR and selectively ADP-ribosylates the agonist conformation of AR.[3][4] This post-translational modification serves as a signal for AR degradation, creating a negative feedback loop.[5][6] this compound blocks this PARP7-mediated ADP-ribosylation of the AR.[3]
Furthermore, PARP7 has been shown to stabilize the transcription factor Fos-related antigen 1 (FRA1) by preventing its proteasomal degradation through mono-ADP-ribosylation (MARylation).[7][8] FRA1, in turn, negatively regulates the expression of genes related to apoptosis and immune signaling.[7][8] Inhibition of PARP7 by compounds like this compound leads to FRA1 degradation, inducing apoptosis and promoting an immune-stimulatory environment.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (RBN-2397) from various in vitro and cellular assays.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | < 10 nM | PARP7 | Biochemical Assay | [9] |
| EC50 | ~7.6 nM | PARP7 | In vitro ADP-ribosylation | [3][4] |
| EC50 | 110 nM | PARP1 | In vitro ADP-ribosylation | [3][4] |
Table 1: Potency and Selectivity of this compound (RBN-2397)
Key Signaling Pathways
Regulation of Type I Interferon Signaling
PARP7 acts as a suppressor of the type I interferon response. The diagram below illustrates the proposed mechanism by which this compound restores this pathway.
References
- 1. intodna.com [intodna.com]
- 2. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 3. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
PARP7-IN-21: A Technical Guide to a Potent and Selective PARP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PARP7-IN-21, a novel and potent small molecule inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). PARP7, a mono-ADP-ribosyltransferase, has emerged as a critical regulator in various cellular processes, including the androgen receptor and type I interferon signaling pathways. Its role in cancer and immune modulation has identified it as a promising therapeutic target. This document details the chemical properties, mechanism of action, and hypothetical synthesis of this compound. Furthermore, it provides detailed experimental protocols for biochemical and cell-based assays to characterize its inhibitory activity and selectivity. Signaling pathway diagrams and experimental workflows are included to provide a clear visual representation of the scientific concepts.
Introduction to PARP7 and its Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins. While PARP1 and PARP2 are well-known for their roles in DNA damage repair, other family members, such as PARP7 (also known as TIPARP), are mono-ADP-ribosyltransferases with distinct cellular functions. PARP7 has been implicated in the regulation of transcription factors, including the androgen receptor (AR) and the aryl hydrocarbon receptor (AHR), and plays a crucial role in modulating the type I interferon (IFN) response.[1] Dysregulation of PARP7 activity has been linked to the progression of certain cancers, making it an attractive target for therapeutic intervention.
This compound is a potent and selective inhibitor of PARP7, with a reported IC50 value of less than 10 nM.[2][3][4] Its high potency and anticipated selectivity make it a valuable tool for studying the biological functions of PARP7 and a promising lead compound for the development of novel therapeutics.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 4-(trifluoromethyl)-5-((1-(2-((4-(5-cyanopyridin-2-yl)piperazin-1-yl)acetyl)piperidin-4-yl)ethyl)amino)pyridazin-3(2H)-one |
| Molecular Formula | C24H26F3N7O2 |
| Molecular Weight | 501.50 g/mol |
| CAS Number | 3034666-02-6 |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMSO (predicted) |
| IC50 (PARP7) | < 10 nM[2][3][4] |
Hypothetical Synthesis of this compound
While the specific synthetic route for this compound is proprietary, a plausible multi-step synthesis can be proposed based on the known chemistry of pyridazinone derivatives and related PARP inhibitors. The following diagram outlines a potential synthetic workflow.
Caption: Hypothetical synthetic workflow for this compound.
Mechanism of Action and Signaling Pathways
This compound is a catalytic inhibitor of PARP7, competing with the binding of NAD+ to the enzyme's active site. By inhibiting the mono-ADP-ribosylation of PARP7 substrates, this compound can modulate downstream signaling pathways.
Regulation of Androgen Receptor Signaling
PARP7 is known to mono-ADP-ribosylate the androgen receptor (AR), leading to its degradation and subsequent negative feedback on AR-driven gene expression. Inhibition of PARP7 by compounds like this compound is expected to stabilize AR and modulate the expression of AR target genes.
Caption: PARP7-mediated regulation of androgen receptor signaling.
Modulation of the Type I Interferon Response
PARP7 acts as a negative regulator of the type I interferon (IFN) signaling pathway. It is believed to suppress the activity of key signaling molecules like TBK1. Inhibition of PARP7 can therefore enhance the type I IFN response, which is crucial for anti-tumor immunity.
Caption: Role of PARP7 in the cGAS-STING-mediated Type I IFN pathway.
Quantitative Data
While specific quantitative data for this compound's selectivity is not publicly available, the following table presents representative IC50 values for other selective PARP7 inhibitors, RBN-2397 and KMR-206, to illustrate the expected selectivity profile.
| Target | RBN-2397 IC50 (nM) | KMR-206 IC50 (nM) |
| PARP7 | <3 [5] | 13.7 [2] |
| PARP1 | 2639[6] | >3000[7] |
| PARP2 | 30.3[7] | >1000[7] |
| PARP10 | >3000 | ~140 |
| PARP11 | >3000 | ~140 |
| PARP12 | 716[6] | >3000 |
Data for RBN-2397 and KMR-206 are compiled from published literature and are intended to be representative.
Experimental Protocols
Biochemical Assay for PARP7 Inhibition (Chemiluminescent)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant human PARP7 enzyme.
Caption: Workflow for the biochemical PARP7 inhibition assay.
Materials:
-
Recombinant Human PARP7 (BPS Bioscience, Cat# 80527)
-
Histone H3 (New England Biolabs, Cat# M2503S)
-
Biotinylated NAD+ (BPS Bioscience, Cat# 80581)
-
Chemiluminescent PARP7 Assay Kit (BPS Bioscience, Cat# 80577) or equivalent components
-
96-well white microplates
-
Luminometer
Procedure:
-
Plate Coating: Coat a 96-well white microplate with 50 µL of 1 µg/mL Histone H3 in PBS overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with PBST (PBS + 0.05% Tween-20). Block with 150 µL of blocking buffer for 1 hour at room temperature.
-
Inhibitor and Enzyme Addition: Add 10 µL of serially diluted this compound (in assay buffer) to the wells. Add 40 µL of diluted PARP7 enzyme (e.g., 2.5 ng/µL) to all wells except the blank.
-
Reaction Initiation: Add 50 µL of 2X Biotinylated NAD+ solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection: Wash the plate three times with PBST. Add 100 µL of diluted Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Signal Generation: Wash the plate three times with PBST. Add 100 µL of chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell-Based Assay for PARP7 Target Engagement (Nano-Glo® HiBiT)
This protocol describes a method to quantify the target engagement of this compound in live cells using a split-luciferase system.
Caption: Workflow for the cell-based PARP7 target engagement assay.
Materials:
-
HiBiT-PARP7 knock-in cell line (e.g., generated using CRISPR/Cas9)
-
Cell culture medium and supplements
-
This compound
-
Nano-Glo® HiBiT Lytic Detection System (Promega, Cat# N3030)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HiBiT-PARP7 knock-in cells in a 96-well white, clear-bottom plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis and Detection: Remove the culture medium. Add 100 µL of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and substrate) to each well.
-
Incubation: Incubate the plate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the EC50 for target engagement.
Conclusion
This compound is a potent and selective inhibitor of PARP7, representing a valuable chemical probe for elucidating the complex biology of this enzyme. Its potential to modulate androgen receptor and type I interferon signaling pathways highlights its therapeutic promise in oncology and immunology. The experimental protocols provided in this guide offer a framework for researchers to further characterize the pharmacological properties of this compound and explore its therapeutic potential. Further investigation into its in vivo efficacy and safety profile is warranted to advance this promising compound towards clinical applications.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP assay [assay-protocol.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PARP7-IN-21 in the Type I Interferon Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating enzyme) that has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2] By catalyzing the transfer of a single ADP-ribose unit from NAD+ to target proteins, PARP7 suppresses the innate immune response, a mechanism that can be co-opted by cancer cells to evade immune surveillance.[3] This technical guide provides an in-depth overview of PARP7-IN-21, a potent and selective inhibitor of PARP7, and its role in modulating the type I interferon response. The guide will detail its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways. For the purpose of this guide, data from the extensively studied and functionally equivalent compound RBN-2397 (Atamparib) will be used to illustrate the activity of this compound.[2][3]
Quantitative Data on this compound and RBN-2397 Efficacy
The inhibitory activity of this compound and its analogue RBN-2397 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating their potency and selectivity.
| Inhibitor | Assay Type | Target | Value | Reference |
| This compound | Biochemical | PARP7 | IC50 < 10 nM | MedChemExpress |
| RBN-2397 | Biochemical (Probe Displacement) | PARP7 | IC50 < 3 nM | [4][5][6] |
| RBN-2397 | Biophysical (Surface Plasmon Resonance) | PARP7 | Kd = 0.22 nM | [5][6] |
| RBN-2397 | Cellular (NanoBRET Target Engagement) | PARP7 | IC50 = 1 nM | [5][6] |
| RBN-2397 | Cellular (MARylation) | PARP7 | IC50 = 2 nM | [3] |
| RBN-2397 | Cellular (MARylation) | PARP7 | EC50 = 1 nM | [1][4] |
Table 1: Potency of this compound and RBN-2397 against PARP7.
| Inhibitor | Cell Line | Assay Type | Value | Reference |
| RBN-2397 | NCI-H1373 (Lung Cancer) | Cell Proliferation | IC50 = 20 nM | [1][4] |
| RBN-2397 | NCI-H1373 (Lung Cancer) | pSTAT1 Induction | EC50 = 0.375 nM (for PARP7-IN-24, a similar potent inhibitor) | MedChemExpress |
| RBN-2397 | CT-26 (Colon Carcinoma) | Cell Viability | No significant effect | [7] |
| RBN-2397 | OVCAR4 (Ovarian Cancer) | Cell Proliferation | Significant decrease at 500 nM | [8] |
| RBN-2397 | OVCAR3 (Ovarian Cancer) | Cell Proliferation | No significant effect at 500 nM (single agent) | [8] |
Table 2: Cellular Activity of RBN-2397.
| Inhibitor | PARP Family Member | Selectivity (Fold vs PARP7) | Reference |
| RBN-2397 | Most PARP family members | > 50-fold | [2][3][5][6] |
| RBN-2397 | PARP1 | ~300-fold (cellular PARylation assay) | [3] |
| RBN-2397 | PARP12 | ~500-fold (NanoBRET assay) | [5][6] |
Table 3: Selectivity of RBN-2397.
Mechanism of Action: Releasing the Brakes on Type I Interferon Signaling
PARP7 functions as a checkpoint in the cGAS-STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation by cytosolic DNA, cGAS synthesizes cGAMP, which in turn activates STING. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and, in conjunction with co-activators such as CBP/p300, drives the transcription of type I interferons like IFN-β.
Recent evidence suggests that PARP7 exerts its inhibitory effect at the level of IRF3.[9][10] PARP7 interacts with IRF3 and is thought to disrupt the formation of the active IRF3:CBP/p300 transcriptional holocomplex.[9][10] This action is dependent on the catalytic MARylation activity of PARP7.[9] By inhibiting PARP7, this compound and RBN-2397 prevent this disruption, allowing for robust IRF3-mediated transcription of IFN-β and other interferon-stimulated genes (ISGs). This restoration of IFN-I signaling can lead to both cancer cell-autonomous anti-proliferative effects and the activation of an anti-tumor immune response.[[“]][5]
Earlier hypotheses suggested that PARP7 might directly MARylate and inhibit TBK1.[12] However, more recent studies indicate that PARP7 inhibitors do not significantly affect TBK1 activation, supporting the model of PARP7 acting downstream of TBK1 and targeting the IRF3 transcriptional complex.[7][12]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. intodna.com [intodna.com]
- 6. researchgate.net [researchgate.net]
- 7. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. biorxiv.org [biorxiv.org]
structural and functional analysis of PARP7-IN-21
An In-depth Technical Guide on the Structural and Functional Analysis of PARP7-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MART) that has emerged as a critical regulator in various cellular processes, including innate immunity, transcriptional regulation, and cancer cell signaling.[1][2] PARP7 functions by catalyzing the transfer of a single ADP-ribose moiety from NAD+ onto target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[3][4] Its role as a negative regulator of the type I interferon (IFN-I) signaling pathway has positioned it as a compelling target for immuno-oncology.[1][2] By inhibiting PARP7, it is possible to restore innate immune responses against tumors. This compound is a novel, potent small molecule inhibitor developed to target the catalytic activity of PARP7, offering a promising new avenue for cancer therapy. This document provides a comprehensive technical overview of its structural and functional analysis.
Structural Analysis
Chemical Structure of this compound
This compound, also referred to as compound 128, is a potent inhibitor of PARP7.[5] Its chemical and structural details are summarized below.
| Property | Value |
| IUPAC Name | (S)-4-(4-((S)-1-(4-(5-(trifluoromethyl)-2-oxo-2,3-dihydropyridazin-4-yl)piperidin-1-yl)ethyl)piperazin-1-yl)benzonitrile |
| Molecular Formula | C24H26F3N7O2 |
| Molecular Weight | 501.50 g/mol |
| CAS Number | 3034666-02-6 |
| Potency (IC50) | < 10 nM |
Source: MedchemExpress.[5]
PARP7 Catalytic Domain and Inhibitor Binding
The catalytic domain of PARP7, like other members of the PARP family, contains a highly conserved ADP-ribosyltransferase (ART) domain that binds the NAD+ substrate.[6] Although a specific co-crystal structure of PARP7 with this compound is not publicly available, analysis of other PARP7 inhibitors like KMR-206 reveals key binding site features. These inhibitors typically occupy the NAD+ binding pocket, also known as the nicotinamide-binding site.[3] The selectivity of inhibitors for PARP7 over other PARP family members, such as PARP1 and PARP2, is often achieved by exploiting unique features of the binding site, such as an adjacent hydrophobic sub-pocket.[3] It is presumed that this compound functions as a competitive inhibitor by occupying this NAD+ binding site, thereby preventing the catalytic transfer of ADP-ribose.
Functional Analysis and Mechanism of Action
PARP7's primary function is the MARylation of substrate proteins, which alters their function, stability, or localization. Inhibition of this enzymatic activity by this compound has profound downstream effects on multiple signaling pathways critical to cancer progression.
Regulation of Type I Interferon (IFN-I) Signaling
PARP7 is a key negative regulator of the innate immune response.[1] In the cytoplasm, nucleic acid sensors like cGAS and RIG-I detect foreign or misplaced DNA and RNA, respectively. This detection activates a signaling cascade through STING or MAVS, leading to the activation of the kinase TBK1.[1] Activated TBK1 phosphorylates the transcription factor IRF3, which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β). PARP7 suppresses this pathway by MARylating and inhibiting TBK1, effectively acting as a brake on the anti-viral and anti-tumor immune response.[1][7] PARP7 inhibitors like this compound block this repressive action, restoring TBK1 activity, IRF3 activation, and IFN-I production, thereby enhancing immune surveillance of tumors.[2][8]
Regulation of Aryl Hydrocarbon Receptor (AHR) and Androgen Receptor (AR) Signaling
PARP7 is involved in negative feedback loops that regulate the activity of nuclear receptors.
-
AHR Signaling: The AHR is a ligand-activated transcription factor. Upon activation, it translocates to the nucleus and induces the expression of its target genes, one of which is PARP7 itself.[1][9] The newly synthesized PARP7 protein then MARylates the AHR, marking it for proteasomal degradation.[1] This creates a negative feedback mechanism that limits the duration of AHR signaling. PARP7 inhibition blocks this degradation, leading to an accumulation of nuclear AHR.[9]
-
AR Signaling: In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth.[7] Similar to AHR, AR directly induces the expression of PARP7.[10] PARP7, in turn, MARylates the agonist-bound conformation of AR on cysteine residues.[7][10] This MARylated AR is then recognized by the E3 ubiquitin ligase DTX2, which ubiquitinates AR and targets it for proteasomal degradation.[10][11] This negative feedback loop helps control androgen signaling. Inhibition of PARP7 stabilizes AR protein levels and disrupts this regulatory loop.[10]
Regulation of FRA1 and Microtubule Stability
-
FRA1 Stability: PARP7 MARylates and stabilizes the transcription factor Fos-related antigen 1 (FRA1), protecting it from proteasomal degradation.[1][12] FRA1 is an oncogenic protein that suppresses the expression of IRF1- and IRF3-dependent genes related to inflammation and apoptosis.[12] By inhibiting PARP7, FRA1 is destabilized, leading to the expression of pro-apoptotic genes and subsequent cancer cell death.[12]
-
Microtubule Stability: PARP7 has been shown to MARylate α-tubulin, a core component of microtubules.[4][13] This modification promotes microtubule instability. Inhibition of PARP7 activity leads to decreased α-tubulin MARylation and stabilized microtubules, which can reduce cancer cell proliferation and migration.[13]
Quantitative Data for PARP7 Inhibitors
The potency of this compound can be compared with other well-characterized PARP7 inhibitors.
| Compound | PARP7 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| This compound | < 10 | - | - | [5] |
| RBN-2397 | < 3 | > 150 | 30.3 | [3][14] |
| KMR-206 | 13.7 | > 3000 | ~1000 | [3] |
Note: IC50 values can vary based on assay conditions. Data presented for comparative purposes.
Experimental Protocols
A systematic approach is required to validate the structure and function of a novel PARP7 inhibitor.
Protocol: PARP7 Enzymatic Inhibition Assay
This protocol determines the in vitro potency (IC50) of an inhibitor against recombinant PARP7.
-
Plate Coating: Coat a 96-well high-binding plate with 100 ng/well of histone proteins in PBS. Incubate overnight at 4°C. Wash plates 3x with PBS + 0.05% Tween-20 (PBST).
-
Inhibitor Preparation: Perform a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
Enzyme Reaction:
-
Add 25 µL of diluted inhibitor or vehicle (DMSO) to the wells.
-
Add 25 µL of recombinant human PARP7 (e.g., 2 µg/mL) to each well.
-
Pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 50 µL of reaction mix containing 20 µM Biotinylated-NAD+.
-
Incubate for 60 minutes at 25°C.
-
-
Detection:
-
Wash plates 3x with PBST.
-
Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 30 minutes.
-
Wash plates 5x with PBST.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 2N H2SO4.
-
-
Data Analysis: Read absorbance at 450 nm. Plot the percent inhibition against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.[15]
Protocol: Cellular Target Engagement using Split NanoLuciferase
This assay quantitatively measures inhibitor binding to endogenous PARP7 in live cells.[16]
-
Cell Line Generation: Using CRISPR/Cas9, knock-in the HiBiT tag (a small 11-amino-acid peptide) to the N-terminus of the endogenous PARP7 gene in a suitable cell line (e.g., CT-26).[16]
-
Cell Plating: Seed the HiBiT-PARP7 knock-in cells into a 96-well white plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified time (e.g., 18 hours). Include a positive control (a known PARP7 inhibitor like RBN-2397) and a vehicle control (DMSO). To increase the dynamic range, co-treat with an AHR agonist (e.g., 25 µM L-Kynurenine) to induce PARP7 expression.[16]
-
Lysis and Detection:
-
Lyse the cells and detect the HiBiT-tagged PARP7 using the Nano-Glo® HiBiT Lytic Detection System, which contains the complementary Large Bit (LgBiT) protein and luciferase substrate. The interaction of HiBiT and LgBiT reconstitutes a functional NanoLuc luciferase.
-
Measure luminescence on a plate reader.
-
-
Data Analysis: The binding of an inhibitor stabilizes the PARP7 protein, leading to an increase in the luminescent signal.[16] Plot the luminescence against the log of inhibitor concentration to determine the cellular EC50 for target engagement.
Protocol: Western Blot for Cellular PARP7 Substrate Modification (AR-ADP-ribosylation)
This protocol assesses the ability of an inhibitor to block the MARylation of a known PARP7 substrate, the Androgen Receptor (AR).[7]
-
Cell Culture and Treatment:
-
Plate AR-positive prostate cancer cells (e.g., PC3-AR).
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Induce PARP7 expression and AR activation by treating cells with a synthetic androgen (e.g., 10 nM R1881) for 18-24 hours.[7]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and a PARG inhibitor (to prevent removal of ADP-ribose).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
To detect ADP-ribosylated AR, incubate the membrane with a fluorescently-labeled Af1521 macrodomain probe (Fl-Af1521), which specifically binds ADP-ribose.[7]
-
Alternatively, perform immunoprecipitation for AR and then blot with an anti-MAR antibody.
-
Probe separate blots with antibodies against total AR and a loading control (e.g., α-tubulin or GAPDH).
-
-
Analysis: A decrease in the Fl-Af1521 signal or anti-MAR signal in the inhibitor-treated lanes indicates successful inhibition of PARP7-mediated AR MARylation.
Conclusion
This compound is a high-potency inhibitor of PARP7, a key enzyme at the intersection of cancer cell signaling and innate immunity. Its mechanism of action—blocking the mono-ADP-ribosylation of critical substrates like TBK1, AR, and FRA1—provides a multi-pronged therapeutic strategy. By reactivating anti-tumor immunity, disrupting oncogenic signaling pathways, and impairing cancer cell proliferation, this compound represents a significant tool for research and a promising candidate for the development of novel cancer therapies. The experimental protocols and analysis frameworks detailed herein provide a robust guide for its continued investigation and characterization.
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Structural Implications for Selective Targeting of PARPs [frontiersin.org]
- 7. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
The intricate web of PARP7 inhibition: A technical guide to target protein interactions of PARP7-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP, is a mono-ADP-ribosyltransferase (MART) that has emerged as a critical regulator in diverse cellular processes, including transcriptional regulation, innate immunity, and cancer progression. Its enzymatic activity involves the transfer of a single ADP-ribose moiety from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation). The development of potent and selective inhibitors, such as PARP7-IN-21, has provided invaluable tools to dissect the functional roles of PARP7 and explore its therapeutic potential. This technical guide provides an in-depth overview of the known target protein interactions of PARP7 and the mechanistic consequences of its inhibition by compounds like this compound, with a focus on quantitative data, experimental methodologies, and signaling pathway visualizations.
This compound: A Potent and Selective Inhibitor
This compound is a highly potent small molecule inhibitor of PARP7, demonstrating significant efficacy in biochemical assays. While detailed in-vivo and cellular interaction data for this compound is emerging, its utility as a chemical probe is underscored by its strong inhibitory constant.
| Compound | Target | IC50 | Reference |
| This compound | PARP7 | < 10 nM | [1] |
Another well-characterized PARP7 inhibitor, RBN-2397, exhibits an IC50 of 2 nM for PARP7-dependent MARylation and displays a 300-fold selectivity over PARP1-driven PARylation[2]. The experimental findings detailed in this guide, primarily derived from studies utilizing RBN-2397 and genetic knockdown approaches, are considered highly relevant to understanding the biological effects of potent PARP7 inhibitors like this compound.
Core Signaling Pathways Modulated by PARP7 Inhibition
Inhibition of PARP7 catalytic activity triggers significant perturbations in multiple signaling pathways, primarily through the modulation of key transcription factors and signaling proteins. The following sections detail these interactions and the downstream consequences.
Type I Interferon (IFN) Signaling
PARP7 is a potent negative regulator of the type I interferon (IFN-I) response, a critical component of the innate immune system's defense against viral infections and its role in anti-tumor immunity.[3] PARP7 inhibition alleviates this suppression, leading to the activation of IFN-I signaling.
Caption: PARP7 negatively regulates Type I Interferon signaling by inhibiting TBK1.
Experimental Protocol: Western Blot for STAT1 Phosphorylation [2]
-
Cell Culture and Treatment: Plate CT26 cells and treat with this compound (or RBN-2397) or a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Androgen Receptor (AR) Signaling
In prostate cancer, PARP7 plays a crucial role in a negative feedback loop that controls androgen receptor (AR) levels and activity. PARP7 directly MARylates the AR on cysteine residues, creating a degron that is recognized by the E3 ubiquitin ligase DTX2, leading to AR degradation by the proteasome. Inhibition of PARP7 disrupts this process, resulting in the stabilization of AR protein levels.[4]
Caption: PARP7-mediated AR degradation via the DTX2 E3 ligase.
Experimental Protocol: Co-Immunoprecipitation of AR and DTX2 [5]
-
Cell Culture and Transfection: Culture prostate cancer cells (e.g., LNCaP or VCaP) and transfect with expression vectors for tagged AR and DTX2 if necessary. Treat with androgen (e.g., R1881) and this compound or vehicle.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors.
-
Immunoprecipitation: Pre-clear lysates with protein A/G agarose (B213101) beads. Incubate the supernatant with an anti-AR antibody or control IgG overnight at 4°C. Add protein A/G beads and incubate for 2-4 hours.
-
Washing and Elution: Wash the beads extensively with lysis buffer. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting using antibodies against DTX2 and AR.
Aryl Hydrocarbon Receptor (AHR) Signaling
PARP7 is a transcriptional target of the Aryl Hydrocarbon Receptor (AHR) and participates in a negative feedback loop to regulate AHR signaling.[3] PARP7 MARylates AHR, which is believed to mark it for proteasomal degradation.[6] Inhibition of PARP7 leads to the accumulation of nuclear AHR.[7]
Caption: Negative feedback loop of PARP7 on AHR signaling.
FRA1 Stability and Apoptosis
In certain cancer cells, PARP7 stabilizes the transcription factor FRA1 by preventing its proteasomal degradation through MARylation.[8] Inhibition of PARP7 leads to FRA1 destabilization, promoting the expression of inflammatory and pro-apoptotic genes, ultimately leading to caspase-8-mediated apoptosis.[8]
Caption: PARP7 inhibition destabilizes FRA1, leading to apoptosis.
Summary of Known PARP7 Substrates and Interacting Proteins
| Protein | Interaction Type | Biological Context | Effect of PARP7 Activity | References |
| PARP7 | Automodification | Regulation of PARP7 stability | Auto-MARylation is necessary for PARP7 degradation. | [9] |
| Androgen Receptor (AR) | Substrate (MARylation) | Prostate Cancer | MARylation on cysteine residues leads to DTX2-mediated ubiquitination and proteasomal degradation. | |
| Estrogen Receptor α (ERα) | Substrate (MARylation) | Breast Cancer | MARylation of ERα decreases its signaling activity. | [10] |
| Aryl Hydrocarbon Receptor (AHR) | Substrate (MARylation) | Xenobiotic Response, Immunity | MARylation marks AHR for proteasomal degradation, creating a negative feedback loop. | [3][6][7] |
| Liver X Receptors (LXRs) | Substrate (MARylation) | Metabolism | Positively regulates LXR-dependent gene transcription. | [11] |
| α-tubulin | Substrate (MARylation) | Ovarian Cancer | MARylation promotes microtubule instability, affecting cell growth and motility. | [9][12][13] |
| FRA1 | Substrate (MARylation) | Lung and Breast Cancer | MARylation stabilizes FRA1, preventing its proteasomal degradation and suppressing apoptosis. | [8] |
| TBK1 | Functional Interaction | Innate Immunity | Negatively regulates TBK1 kinase activity, suppressing the Type I IFN response. | [14] |
| DTX2 | Interacting Protein (Reader) | Prostate Cancer | E3 ubiquitin ligase that recognizes MARylated AR and mediates its ubiquitination. | [4] |
| PARP9/DTX3L | Interacting Protein (Reader) | Prostate Cancer | PARP9 macrodomains read AR-ADPr, assembling a complex with the E3 ligase DTX3L. | [5][14] |
| HUWE1 | Interacting Protein | General | E3 ubiquitin ligase that interacts with and may regulate the stability of PARP7. | |
| PSMC3 | Functional Interaction | Lung and Breast Cancer | A 19S proteasome subunit involved in the degradation of un-MARylated FRA1. | [8] |
Experimental Workflow for Identifying PARP7 Substrates
A common and effective method for identifying the substrates of a specific PARP enzyme involves a chemical genetics approach coupled with mass spectrometry.
Caption: Chemical genetics workflow for PARP7 substrate identification.
Experimental Protocol: NAD+ Analog-based Substrate Identification [12][15]
-
Generation of Analog-Sensitive Mutant: Introduce a mutation in the NAD+ binding pocket of PARP7 (e.g., S563G) to create a space that accommodates a bulky NAD+ analog.
-
Cell Line Generation: Establish cell lines stably expressing the analog-sensitive PARP7 mutant.
-
Labeling: Treat the cells with a clickable NAD+ analog (e.g., 8-Bu(3-yne)T-NAD+).
-
Lysis and Click Reaction: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter tag (e.g., biotin-azide) to the incorporated analog.
-
Enrichment of Labeled Proteins: Use affinity purification (e.g., streptavidin beads) to enrich for biotinylated (i.e., MARylated) proteins.
-
Mass Spectrometry: Perform on-bead digestion of the enriched proteins followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the identified proteins from cells expressing the analog-sensitive mutant and treated with the analog to control samples to identify bona fide substrates.
Conclusion
This compound and other selective inhibitors have been instrumental in uncovering the multifaceted roles of PARP7 in cellular signaling. The inhibition of PARP7's catalytic activity leads to significant and context-dependent downstream effects, including the activation of anti-tumor immunity, modulation of hormone receptor signaling, and induction of apoptosis. The continued exploration of PARP7's interactome will undoubtedly reveal further therapeutic opportunities and deepen our understanding of the regulatory functions of mono-ADP-ribosylation. This guide provides a foundational resource for researchers aiming to investigate the intricate network of PARP7-mediated protein interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling | The EMBO Journal [link.springer.com]
- 5. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling | The EMBO Journal [link.springer.com]
- 6. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells [mdpi.com]
- 11. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells | eLife [elifesciences.org]
An In-depth Technical Guide to Cellular Pathways Modulated by PARP7-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP, is a mono-ADP-ribosyltransferase (mART) that has emerged as a critical regulator in a variety of cellular processes, including innate immunity, transcriptional regulation, and cancer progression.[1][2] Unlike other PARP family members involved in DNA repair, PARP7 catalyzes the transfer of a single ADP-ribose moiety onto substrate proteins, a post-translational modification known as MARylation. This modification alters the function and stability of its target proteins, thereby modulating key signaling pathways.[3]
PARP7-IN-21, scientifically known as RBN-2397, is a potent and selective small molecule inhibitor of PARP7's catalytic activity.[3][4] Its development has provided a crucial tool for elucidating the cellular functions of PARP7 and has shown therapeutic promise, particularly in oncology. This technical guide provides a comprehensive overview of the cellular pathways modulated by PARP7, with a focus on the effects of its inhibition by this compound.
Core Cellular Pathways Modulated by PARP7
PARP7 exerts its influence on several critical signaling pathways. Its inhibition by this compound can reverse these effects, leading to significant cellular consequences.
The cGAS-STING Pathway and Type I Interferon Response
A primary and extensively studied role of PARP7 is its negative regulation of the type I interferon (IFN) response, which is crucial for antiviral defense and anti-tumor immunity. PARP7 acts as a brake on the cGAS-STING pathway, a key cytosolic DNA sensing pathway.
-
Mechanism of PARP7-mediated Suppression: Upon detection of cytosolic DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cGAMP. cGAMP binds to and activates the stimulator of interferon genes (STING), which in turn recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). PARP7 has been shown to interact with and MARylate TBK1, thereby inhibiting its kinase activity and preventing the downstream phosphorylation of IRF3. This effectively dampens the type I IFN response.
-
Effect of this compound (RBN-2397): By inhibiting the catalytic activity of PARP7, RBN-2397 prevents the MARylation of TBK1. This restores TBK1's ability to phosphorylate IRF3, leading to a robust activation of the type I IFN signaling cascade.[3] This results in increased production of IFN-β and the expression of ISGs, which can promote an anti-tumor immune response.[3]
Androgen Receptor (AR) Signaling
In prostate cancer, PARP7 plays a significant role in modulating the activity of the androgen receptor (AR), a key driver of tumor growth.
-
Mechanism of PARP7-mediated Regulation: PARP7 is a direct target gene of AR, and its expression is induced by androgens. PARP7, in turn, MARylates the AR on cysteine residues. This modification can have dual effects: it can be "read" by the PARP9/DTX3L complex to regulate AR-dependent transcription, and it can also mark the AR for proteasomal degradation, creating a negative feedback loop.
-
Effect of this compound (RBN-2397): Inhibition of PARP7 with RBN-2397 blocks the MARylation of the AR. This prevents its degradation and leads to the stabilization of AR protein levels.[5] This disruption of the negative feedback loop can alter the expression of AR target genes and inhibit the growth of prostate cancer cells.[5]
Microtubule Dynamics
Recent studies have uncovered a role for PARP7 in the regulation of microtubule stability, which is critical for cell division, migration, and intracellular transport.
-
Mechanism of PARP7-mediated Regulation: PARP7 has been found to MARylate α-tubulin, a primary component of microtubules.[2][6] This modification leads to microtubule instability.[2][6]
-
Effect of this compound (RBN-2397): By inhibiting PARP7, RBN-2397 prevents the MARylation of α-tubulin, resulting in increased microtubule stability. This can impair cancer cell growth and motility.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound (RBN-2397).
Table 1: In Vitro Inhibitory Activity of RBN-2397
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PARP7) | <3 nM | Cell-free enzymatic assay | [4] |
| Kd (PARP7) | 0.001 µM | Binding assay | [4] |
| IC50 (Cell Proliferation) | 20 nM | NCI-H1373 lung cancer cells | [4] |
| EC50 (Cellular MARylation) | 1 nM | Cell biochemical assay | [4] |
| IC50 (Cell Proliferation) | 727.2 nM | OVCAR4 ovarian cancer cells | [5] |
| IC50 (Cell Proliferation) | 1159 nM | OVCAR3 ovarian cancer cells | [5] |
Table 2: Clinical Trial Results of RBN-2397 (NCT04053673)
| Tumor Type | Number of Patients | Disease Control Rate | Best Response | Reference |
| Squamous Cell Carcinoma of the Lung (SCCL) | 13 | 44% | Stable Disease (SD) in 4/9 | [7] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 10 | 71% | Partial Response (PR) in 1/7, SD in 4/7 | [7] |
| Hormone Receptor-Positive Breast Cancer (HR+ BC) | 8 | 29% | Stable Disease (SD) in 2/7 | [7] |
Table 3: Most Common Treatment-Related Adverse Events (All Grades >10%)
| Adverse Event | Frequency | Reference |
| Dysgeusia | 42% | [7] |
| Nausea | 26% | [7] |
| Fatigue | 23% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PARP7 and its inhibition by RBN-2397.
Western Blotting for PARP7 and Phospho-STAT1
This protocol is for detecting changes in protein levels of PARP7 and the phosphorylation status of STAT1, a key downstream effector of the Type I IFN pathway.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with RBN-2397 or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.
-
Load samples onto a 4-20% Tris-glycine polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Rabbit anti-PARP7 (1:1000 dilution)
-
Rabbit anti-phospho-STAT1 (Tyr701) (1:1000 dilution)
-
Rabbit anti-STAT1 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of RBN-2397 (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
PARP7 Enzymatic Activity Assay
This biochemical assay measures the catalytic activity of PARP7 and its inhibition by RBN-2397.
-
Coat a 96-well plate with 100 ng of histone proteins per well and incubate overnight at 4°C.
-
Wash the plate three times with PBS.
-
Block the wells with a suitable blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer (e.g., PBST).
-
In a separate tube, pre-incubate recombinant human PARP7 enzyme (e.g., 2 µg/ml) with various concentrations of RBN-2397 or vehicle control in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT) for 15 minutes at 25°C.
-
Initiate the reaction by adding the enzyme-inhibitor mixture to the histone-coated wells, followed by the addition of 20 µM biotinylated NAD+.
-
Incubate for 60 minutes at 25°C.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB) and measure the signal using a plate reader.
-
Calculate the percent inhibition of PARP7 activity for each concentration of RBN-2397 to determine the IC50 value.[1]
Co-Immunoprecipitation (Co-IP) of PARP7 and TBK1
This protocol is used to determine the physical interaction between PARP7 and TBK1 in cells.
-
Transfect cells with expression vectors for tagged versions of PARP7 (e.g., FLAG-PARP7) and TBK1 (e.g., HA-TBK1).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors.
-
Clear the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody (for baiting PARP7) or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads five times with lysis buffer.
-
Elute the protein complexes by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using anti-FLAG and anti-HA antibodies to detect PARP7 and TBK1, respectively.
Conclusion
PARP7 is a multifaceted enzyme that plays a key regulatory role in several crucial cellular pathways, most notably the type I interferon response via the cGAS-STING pathway, androgen receptor signaling, and microtubule dynamics. The development of the selective PARP7 inhibitor, this compound (RBN-2397), has not only been instrumental in dissecting these complex signaling networks but has also demonstrated significant therapeutic potential in preclinical and early clinical studies. Its ability to reactivate anti-tumor immunity and inhibit cancer cell proliferation underscores the importance of PARP7 as a promising target in oncology. Further research into the expanding list of PARP7 substrates and its intricate regulatory mechanisms will undoubtedly unveil new therapeutic opportunities and deepen our understanding of fundamental cellular processes.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells | eLife [elifesciences.org]
- 3. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring RBN-2397's R&D successes and its clinical results at the 2023 AACR [synapse.patsnap.com]
The Potent and Selective PARP7 Inhibitor, PARP7-IN-21 (RBN-2397), Modulates Mono-ADP-Ribosylation to Activate Antitumor Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase (mART), has emerged as a critical negative regulator of the type I interferon (IFN) response, playing a significant role in cancer cell immune evasion. This technical guide provides a comprehensive overview of PARP7-IN-21, a potent and selective inhibitor of PARP7, also known as RBN-2397. We delve into its mechanism of action, focusing on its impact on mono-ADP-ribosylation (MARylation) and the subsequent activation of the cGAS-STING pathway. This document synthesizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to PARP7 and Mono-ADP-Ribosylation
ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. This process is catalyzed by ADP-ribosyltransferases (ARTs). While poly-ADP-ribose polymerases (PARPs) like PARP1 and PARP2 are known for synthesizing poly(ADP-ribose) chains, a distinct subset of the PARP family, including PARP7, functions as mono-ADP-ribosyltransferases (mARTs), transferring a single ADP-ribose unit to their substrates.[1]
PARP7, also known as TiPARP (TCDD-inducible poly(ADP-ribose) polymerase), has been identified as a key regulator in various cellular processes, including the modulation of transcription factors such as the aryl hydrocarbon receptor (AHR), estrogen receptor, and androgen receptor (AR).[1][2] Crucially, PARP7 acts as a negative regulator of the innate immune response.[3] Specifically, it suppresses the type I interferon (IFN) signaling pathway, which is essential for antitumor immunity.[3][4] By inhibiting this pathway, cancer cells can evade detection and destruction by the immune system. Therefore, inhibiting PARP7 presents a promising therapeutic strategy to restore antitumor immunity.
This compound (RBN-2397): A Potent and Selective Inhibitor
This compound, also widely known as RBN-2397, is a first-in-class, potent, and selective small molecule inhibitor of PARP7.[4][5] It acts as an NAD+ competitive inhibitor, effectively blocking the catalytic activity of PARP7.[6]
Quantitative Data on this compound (RBN-2397) Efficacy
The potency and selectivity of this compound (RBN-2397) have been characterized through various in vitro and cellular assays.
| Assay Type | Inhibitor | Metric | Value | Cell Line/System | Reference |
| Enzymatic Assay | This compound | IC50 | < 10 nM | Recombinant PARP7 | [5] |
| Enzymatic Assay | RBN-2397 | IC50 | < 3 nM | Recombinant PARP7 | [3][6] |
| Binding Assay | RBN-2397 | Kd | 0.001 µM | Recombinant PARP7 | [6] |
| Cellular MARylation Assay | RBN-2397 | EC50 | 1 nM | - | [6] |
| Cellular PARP7-dependent MARylation | RBN-2397 | IC50 | 2 nM | CT26 cells | [4] |
| Cell Proliferation Assay | RBN-2397 | IC50 | 20 nM | NCI-H1373 lung cancer cells | [6] |
| STAT1 Phosphorylation Assay | RBN-2397 | EC50 (pSTAT1) | 0.375 nM | NCI-H1373 cells | [7] |
Table 1: In Vitro and Cellular Potency of this compound (RBN-2397)
| PARP Family Member | RBN-2397 IC50 (nM) | Selectivity vs. PARP7 | Reference |
| PARP1 | 2639 | > 879-fold | [8] |
| PARP2 | 30.3 | > 10-fold | [8] |
| PARP12 | 716 | > 238-fold | [8] |
Table 2: Selectivity Profile of RBN-2397 against other PARP family members.
Mechanism of Action: Releasing the Brake on Antitumor Immunity
This compound (RBN-2397) exerts its antitumor effects by inhibiting the mono-ADP-ribosylation activity of PARP7, which in turn activates the type I interferon response via the cGAS-STING pathway.
Inhibition of Mono-ADP-Ribosylation
PARP7 utilizes NAD+ to mono-ADP-ribosylate its substrates. By competitively binding to the NAD+ pocket of PARP7, this compound (RBN-2397) prevents this catalytic activity. This has been demonstrated by the inhibition of PARP7 auto-MARylation and the MARylation of its substrates, such as α-tubulin.[9]
Activation of the cGAS-STING Pathway
In cancer cells, the presence of cytosolic DNA, a hallmark of genomic instability, is detected by the cyclic GMP-AMP synthase (cGAS). This leads to the production of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING).[8] Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus and drives the transcription of type I interferons, such as IFN-β.[8]
PARP7 acts as a negative regulator of this pathway.[3] Inhibition of PARP7 by this compound (RBN-2397) removes this "brake," leading to enhanced TBK1 phosphorylation, increased IRF3 activation, and a subsequent surge in type I IFN production.[10][11] This restored IFN signaling can directly inhibit cancer cell proliferation and activate an adaptive immune response, contributing to tumor regression.[3]
Figure 1: Signaling pathway of this compound (RBN-2397) in the activation of the cGAS-STING pathway.
Regulation of Androgen Receptor Signaling
In prostate cancer, PARP7 plays a role in regulating the androgen receptor (AR). Androgen-bound AR can be mono-ADP-ribosylated by PARP7, which marks the AR for proteasomal degradation, creating a negative feedback loop.[12] Inhibition of PARP7 with RBN-2397 disrupts this process, leading to the stabilization of AR protein levels.[12] This highlights a distinct, context-dependent role for PARP7 inhibition.
Figure 2: Role of PARP7 in the negative feedback regulation of the Androgen Receptor.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound (RBN-2397) activity.
PARP7 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PARP7.
-
Principle: A chemiluminescent assay to quantify the NAD-dependent ADP-ribosylation of histones by PARP7.
-
Procedure Outline:
-
Coat a 96-well or 384-well plate with histone proteins and incubate overnight at 4°C.[13]
-
Wash the plate and block with a suitable blocking buffer for at least 90 minutes at room temperature.[14]
-
Prepare a reaction mixture containing PARP7 enzyme, biotinylated NAD+ substrate, and varying concentrations of this compound (RBN-2397) in PARP assay buffer.[1][13]
-
Incubate the reaction for 1 hour at room temperature.[14]
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.[14]
-
Wash the plate and add a chemiluminescent substrate.[13]
-
Measure the luminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.[15]
-
Cellular Western Blot for STAT1 Phosphorylation
This protocol is used to assess the downstream effects of PARP7 inhibition on type I IFN signaling in cells.
-
Principle: Western blotting to detect the phosphorylation of STAT1 (pSTAT1), a key marker of IFN signaling activation.
-
Procedure Outline:
-
Seed cells (e.g., CT-26 or NCI-H1373) in 6-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound (RBN-2397) for 16-24 hours.[6][8]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT1 (Tyr701), total STAT1, and a loading control (e.g., tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the ratio of pSTAT1 to total STAT1.[8]
-
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cells.
-
Principle: A luminescence-based assay (e.g., CellTiter-Glo) or crystal violet staining to measure cell viability.
-
Procedure Outline:
-
Seed cancer cells (e.g., NCI-H1373, OVCAR4) in 96-well plates.[6][9]
-
After 24 hours, treat the cells with a serial dilution of this compound (RBN-2397).
-
For CellTiter-Glo, add the reagent to the wells, incubate, and measure luminescence.
-
For crystal violet, fix the cells, stain with crystal violet, wash, solubilize the dye, and measure absorbance.[9]
-
Calculate the IC50 value from the dose-response curve.
-
Figure 3: A generalized experimental workflow for the characterization of a PARP7 inhibitor.
Conclusion
This compound (RBN-2397) is a potent and selective inhibitor of PARP7 that effectively blocks its mono-ADP-ribosylation activity. By inhibiting PARP7, this compound removes a key negative regulator of the cGAS-STING pathway, leading to the restoration of type I interferon signaling and the promotion of antitumor immunity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PARP7 in oncology. The multifaceted roles of PARP7, including its involvement in androgen receptor signaling, suggest that its inhibition could be a valuable strategy in a range of cancer types. Further research into the diverse substrates of PARP7 and the full spectrum of cellular processes it regulates will continue to illuminate new therapeutic opportunities.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP7i Clinical Candidate RBN-2397 Exerts Antiviral Activity by Modulating Interferon-β Associated Innate Immune Response in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling | The EMBO Journal [link.springer.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of PARP7 and its Potent Inhibition by PARP7-IN-21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator of innate immunity and a promising therapeutic target in oncology. PARP7 functions as a negative regulator of the type I interferon (IFN-I) signaling pathway, a key component of the anti-tumor immune response. By suppressing this pathway, PARP7 allows cancer cells to evade immune surveillance. Inhibition of PARP7 has been shown to restore IFN-I signaling, leading to both cancer cell-autonomous growth inhibition and enhanced anti-tumor immunity. This guide provides an in-depth overview of the biological functions of PARP7, its role in disease, and the preclinical characterization of PARP7-IN-21, a potent and selective small molecule inhibitor of PARP7.
The Biological Role of PARP7
PARP7 is a member of the diphtheria toxin-like ADP-ribosyltransferase (ARTD) family. Unlike the well-studied PARP1 and PARP2, which synthesize poly(ADP-ribose) chains, PARP7 catalyzes the attachment of a single ADP-ribose molecule (mono-ADP-ribosylation or MARylation) to its substrate proteins.[1] This post-translational modification alters the function of target proteins, thereby modulating various cellular processes.
Negative Regulation of Type I Interferon Signaling
A primary and well-established role of PARP7 is its negative regulation of the type I interferon (IFN-I) response.[2][3] The IFN-I pathway is a critical component of the innate immune system that detects cytosolic nucleic acids, a hallmark of viral infection and cellular stress, including genomic instability in cancer cells.[4]
Upon detection of cytosolic DNA by cyclic GMP-AMP synthase (cGAS) and subsequent activation of STING (stimulator of interferon genes), or detection of viral RNA by RIG-I-like receptors, a signaling cascade is initiated that leads to the activation of TANK-binding kinase 1 (TBK1).[2] TBK1 then phosphorylates and activates the transcription factor IRF3 (interferon regulatory factor 3), which translocates to the nucleus and induces the expression of IFN-β and other interferon-stimulated genes (ISGs).[5] Secreted IFN-β then acts in an autocrine and paracrine manner to activate the JAK-STAT pathway, leading to a broader anti-viral and anti-proliferative state.[2]
PARP7 exerts its inhibitory effect at multiple points in this pathway. It has been shown to directly MARylate and inhibit TBK1, preventing its autophosphorylation and activation.[2] Additionally, PARP7 can interact with IRF3, disrupting its ability to form a transcriptional complex with co-activators CBP/p300, thereby preventing the expression of IFN-β.[5]
Role in Cancer and Other Diseases
By suppressing the IFN-I pathway, PARP7 plays a significant role in cancer immune evasion.[3] Many tumors exhibit elevated levels of cytosolic DNA due to genomic instability, which should trigger an anti-tumor immune response via the cGAS-STING pathway. However, increased PARP7 expression in some cancers can dampen this response, allowing the tumor to grow undetected by the immune system.[6] Consequently, inhibiting PARP7 is a promising strategy to reactivate anti-tumor immunity.[6][7]
Beyond its role in cancer, PARP7 has been implicated in other diseases, including viral infections and inflammatory conditions.[6][8] Its function as a modulator of the innate immune response suggests its potential as a therapeutic target in a broader range of pathologies.
This compound: A Potent and Selective Inhibitor
This compound (also referred to as compound 128 in patent literature) is a novel, potent, and selective small molecule inhibitor of PARP7.[9] It belongs to a class of pyridazin-3(2H)-one compounds designed to target the NAD+ binding site of PARP7.[10]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound and the well-characterized reference compound, RBN-2397.
| Parameter | This compound | RBN-2397 | Reference |
| Target | PARP7 | PARP7 | [5][9] |
| IC50 (Biochemical) | < 10 nM | < 3 nM | [5][9] |
| Cellular Potency (EC50) | Data not available | ~7.6 nM (in PC3-AR cells) | [11] |
| Selectivity | Data not available | >50-fold selective for PARP7 over other PARPs | [11] |
| In Vivo Efficacy | Data not available | Tumor regression in xenograft models | [5] |
Signaling Pathways and Experimental Workflows
PARP7-Mediated Inhibition of Type I Interferon Signaling
The following diagram illustrates the central role of PARP7 in negatively regulating the cGAS-STING pathway. Inhibition of PARP7 by compounds like this compound removes this brake, leading to the production of IFN-β and subsequent anti-tumor responses.
Caption: PARP7-mediated suppression of the cGAS-STING pathway and its reversal by this compound.
Experimental Workflow for Characterizing PARP7 Inhibitors
The following diagram outlines a typical workflow for the preclinical characterization of a novel PARP7 inhibitor.
Caption: A generalized workflow for the preclinical evaluation of PARP7 inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key assays used in the characterization of PARP7 inhibitors. While specific details for this compound are limited in the public domain, these methods are standard in the field.
PARP Activity Assay (NAD/NADH-Glo™ Assay)
This protocol measures the consumption of NAD+ by PARP7, providing a quantitative measure of its enzymatic activity and inhibition.
Materials:
-
Recombinant human PARP7 enzyme
-
PARP7 inhibitor (e.g., this compound)
-
NAD/NADH-Glo™ Assay kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Histones (as substrate)
-
384-well white assay plates
Procedure:
-
Prepare a solution of PARP7 enzyme and histones in assay buffer.
-
Serially dilute the PARP7 inhibitor in DMSO, then further dilute in assay buffer.
-
In a 384-well plate, add the PARP7/histone solution.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding NAD+ to a final concentration of 20 µM.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining NAD+ by adding an equal volume of the NAD/NADH-Glo™ Detection Reagent.
-
Incubate for 20-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve.[12]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the binding of a drug to its target in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.[1]
Materials:
-
Cancer cell line expressing PARP7
-
PARP7 inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating (e.g., PCR thermocycler), cell lysis (e.g., sonicator), and protein analysis (e.g., Western blot apparatus)
-
Anti-PARP7 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the PARP7 inhibitor or DMSO for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble PARP7 in each sample by Western blotting using an anti-PARP7 antibody.
-
Quantify the band intensities and plot the percentage of soluble PARP7 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]
IFN-β Induction Assay (ELISA)
This assay quantifies the amount of IFN-β secreted by cells in response to PARP7 inhibition.
Materials:
-
Cancer cell line (e.g., CT26)
-
PARP7 inhibitor (e.g., this compound)
-
IFN-β ELISA kit (e.g., from PBL Assay Science)
-
Cell culture medium and supplements
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PARP7 inhibitor or DMSO.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IFN-β in the samples based on the standard curve.[3]
Conclusion
PARP7 has emerged as a key therapeutic target in oncology due to its role in suppressing the innate immune response to cancer. The development of potent and selective inhibitors, such as this compound, holds significant promise for reactivating anti-tumor immunity. The experimental methodologies and data presented in this guide provide a framework for the continued investigation and development of PARP7 inhibitors as a novel class of cancer therapeutics. Further characterization of this compound, including its selectivity profile and in vivo efficacy, will be crucial in advancing this compound towards clinical development.
References
- 1. PATENTSCOPE Artificial Intelligence Index [wipo.int]
- 2. Espacenet | WIPO Inspire [inspire.wipo.int]
- 3. Google Patents [patents.google.com]
- 4. Search for patents | USPTO [uspto.gov]
- 5. Google Patents Advanced Search [patents.google.com]
- 6. worldwide.espacenet.com [worldwide.espacenet.com]
- 7. PATENTSCOPE [wipo.int]
- 8. WO2024073135A1 - Systems and methods for a robot knee joint assembly - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Patent Public Search | USPTO [uspto.gov]
- 11. patentscope.wipo.int [patentscope.wipo.int]
- 12. epo.org [epo.org]
The Therapeutic Potential of PARP7 Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a compelling therapeutic target in oncology. Unlike other PARP family members involved in DNA damage repair, PARP7 functions as a key negative regulator of the type I interferon (IFN) signaling pathway, a critical component of the innate immune response to cancer. Its overexpression in various tumors is associated with immune evasion and poor prognosis. This technical guide explores the therapeutic potential of inhibiting PARP7, with a focus on the well-characterized inhibitor RBN-2397 and the potent inhibitor PARP7-IN-21. We will delve into the mechanism of action, preclinical and clinical data, and key experimental methodologies relevant to the development of PARP7 inhibitors.
Introduction: PARP7 as a Novel Immuno-Oncology Target
PARP7, also known as TIPARP, is a member of the mono-ADP-ribosyltransferase (mART) subclass of the PARP enzyme family.[1][2] It catalyzes the transfer of a single ADP-ribose moiety from NAD+ to target proteins, a post-translational modification known as MARylation.[3][4] This activity modulates the function of its substrates, playing a crucial role in various cellular processes.
In the context of oncology, PARP7's primary role is the suppression of the type I interferon response.[5][6] Cancer cells can be detected by the immune system through the sensing of cytosolic nucleic acids, which triggers a signaling cascade culminating in the production of type I interferons. These interferons then activate downstream signaling that leads to the recruitment and activation of immune cells, such as CD8+ T cells, to mount an anti-tumor response.[2] PARP7 acts as a brake on this pathway, thereby allowing cancer cells to evade immune destruction.[7] Inhibition of PARP7, therefore, represents a promising strategy to "release the brakes" on anti-tumor immunity.[5]
Mechanism of Action of PARP7 Inhibitors
The primary mechanism of action for PARP7 inhibitors is the restoration of type I interferon signaling in tumor cells.[3][8][9] By inhibiting the catalytic activity of PARP7, these small molecules prevent the MARylation of key signaling proteins, leading to the activation of the STING (stimulator of interferon genes) pathway. This results in the phosphorylation of STAT1 and the subsequent expression of interferon-stimulated genes (ISGs).[3][8]
The consequences of this restored signaling are twofold:
-
Direct Cancer Cell Inhibition: The reactivated type I interferon signaling can directly inhibit cancer cell proliferation.[4]
-
Immune-Mediated Tumor Rejection: The expression of ISGs, including chemokines, leads to the recruitment of immune cells, particularly cytotoxic T lymphocytes, into the tumor microenvironment, resulting in an adaptive anti-tumor immune response.[2][10]
Quantitative Data for PARP7 Inhibitors
The following tables summarize the available quantitative data for the potent PARP7 inhibitor this compound and the extensively studied RBN-2397.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | PARP7 | < 10 nM | Not Specified | [2][11] |
| RBN-2397 | PARP7 | < 3 nM | Enzymatic (NAD+ competitive) | [3][5] |
| RBN-2397 | PARP7 | 1 nM | Cellular MARylation (EC50) | [3][5] |
| RBN-2397 | NCI-H1373 Lung Cancer Cells | 20 nM | Cell Proliferation | [3][5] |
Table 1: In Vitro Potency of PARP7 Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Outcome | Reference |
| RBN-2397 | CT26 Syngeneic (BALB/c mice) | 3-100 mg/kg, oral, once daily for 24-32 days | Dose-dependent tumor growth inhibition; complete regressions at 100 mg/kg.[3][5] | [3][5] |
| RBN-2397 | NCI-H1373 Xenograft (SCID mice) | 3-100 mg/kg, oral, once daily for 32 days | Complete tumor regression at 100 mg/kg. | [12] |
Table 2: In Vivo Efficacy of RBN-2397
| Inhibitor | Species | Half-life (t1/2) | Bioavailability | Reference |
| RBN-2397 | Mouse | 325 minutes | Not specified | [3][5] |
Table 3: Pharmacokinetic Parameters of RBN-2397
Key Experimental Protocols
PARP7 Enzymatic Assay
This protocol describes a method to determine the in vitro enzymatic activity of PARP7 and the inhibitory potential of test compounds.
Principle: This assay measures the PARP7-catalyzed transfer of biotinylated ADP-ribose from biotinylated NAD+ to histone proteins coated on a microplate. The amount of incorporated biotin (B1667282) is then quantified using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP7 enzyme
-
Histone proteins
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well plates
-
Test inhibitor (e.g., this compound)
Procedure:
-
Coat a 96-well plate with 100 ng of histone proteins per well and incubate overnight at 4°C.
-
Wash the plate to remove unbound histones.
-
Pre-incubate the test compound or vehicle with the PARP7 enzyme (e.g., 2 µg/ml) for 15 minutes at 25°C in the assay buffer.[13]
-
Initiate the reaction by adding 20 µM of biotinylated NAD+ to each well.
-
Incubate for 60 minutes at 25°C to allow for the enzymatic reaction.[13]
-
Wash the plate to remove unreacted reagents.
-
Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the chemiluminescent substrate and measure the signal using a luminometer.[14][15]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. In CETSA, cells are treated with the inhibitor, heated to denature proteins, and the amount of soluble target protein remaining is quantified.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1373)
-
Cell culture medium and reagents
-
Test inhibitor (e.g., RBN-2397)
-
Lysis buffer
-
Antibodies against PARP7
-
Western blotting reagents and equipment
-
PCR machine or water bath for heating
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (for determining the melting curve) or at a single, fixed temperature (for isothermal dose-response) for a short period (e.g., 3 minutes).[16][17]
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-PARP7 antibody to quantify the amount of stabilized PARP7.[18][19]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PARP7 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice) for xenografts, or syngeneic models (e.g., BALB/c) for immuno-oncology studies.
-
Cancer cell line (e.g., NCI-H1373 for xenograft, CT26 for syngeneic model).
-
Matrigel (optional)
-
Test inhibitor formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control orally at the desired dose and schedule (e.g., once daily).[20]
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.[20]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Visualizing Key Pathways and Workflows
Caption: PARP7-mediated suppression of the Type I Interferon pathway and its reversal by PARP7 inhibitors.
Caption: A generalized workflow for in vivo efficacy studies of PARP7 inhibitors in tumor-bearing mice.
Conclusion and Future Directions
The inhibition of PARP7 represents a novel and promising therapeutic strategy in oncology, distinct from the established role of other PARP inhibitors in the DNA damage response. By reactivating the type I interferon signaling pathway, PARP7 inhibitors like RBN-2397 and this compound can induce both direct anti-tumor effects and a robust, adaptive immune response. The preclinical and early clinical data for RBN-2397 are encouraging, demonstrating a tolerable safety profile and preliminary signs of anti-tumor activity in patients with advanced solid tumors.[21]
Future research should focus on several key areas:
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to PARP7 inhibition is crucial. This could include PARP7 expression levels, the status of the cGAS-STING pathway, or the tumor immune microenvironment.
-
Combination Therapies: Exploring the synergistic potential of PARP7 inhibitors with other anti-cancer agents, particularly immune checkpoint inhibitors, is a logical next step.[10]
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to PARP7 inhibition will be critical for the long-term success of this therapeutic approach.
-
Further Characterization of this compound: While potent, more detailed preclinical and eventually clinical data are needed for this compound to fully understand its therapeutic potential.
References
- 1. Phase 1 Study of RBN-2397, an Oral PARP7 Inhibitor, in Patients With Solid Tumors [clin.larvol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RBN-2397 | PARP | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 9. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS 3034666-02-6 | PARP7抑制剂 | 美国InvivoChem [invivochem.cn]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for PARP7-IN-21 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PARP7, also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including innate immunity, cancer cell proliferation, and hormone receptor signaling. Its role as a negative regulator of the type I interferon (IFN) response and its involvement in androgen receptor (AR) and aryl hydrocarbon receptor (AHR) signaling pathways make it a compelling target for therapeutic intervention, particularly in oncology. PARP7-IN-21 is a potent inhibitor of PARP7 with a reported half-maximal inhibitory concentration (IC50) of less than 10 nM.[1] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, with protocols and data tables adapted from studies on the well-characterized PARP7 inhibitor, RBN-2397, which serves as a surrogate due to the limited specific public data on this compound.
Mechanism of Action
PARP7 catalyzes the transfer of a single ADP-ribose molecule from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[2][3] This modification can alter the function, stability, and localization of substrate proteins.
This compound, as a potent PARP7 inhibitor, is expected to block this catalytic activity. By inhibiting PARP7, this compound can modulate downstream signaling pathways. A key mechanism of action is the disinhibition of the type I interferon (IFN) signaling pathway. PARP7 negatively regulates this pathway, and its inhibition leads to an enhanced anti-tumor immune response.[2][3][4][5][6] Additionally, PARP7 has been shown to regulate the activity of nuclear receptors, including the androgen receptor (AR) and the aryl hydrocarbon receptor (AHR).[7][8][9][10][11] Inhibition of PARP7 can therefore impact hormone-dependent cancers and cellular responses to environmental signals.
Data Presentation
The following tables summarize key quantitative data for the representative PARP7 inhibitor RBN-2397, which can be used as a starting point for designing experiments with this compound.
Table 1: Biochemical and Cellular Activity of RBN-2397
| Parameter | Value | Assay Condition | Reference |
| Biochemical IC50 (PARP7) | < 3 nM | NAD+ competitive enzymatic assay | [12][13][14] |
| Binding Affinity (Kd for PARP7) | 0.001 µM | Not specified | [12][14] |
| Cellular MARylation EC50 | 1 nM | Inhibition of cellular mono-ADP-ribosylation | [12][14] |
| Cellular PARP1 Inhibition IC50 | >300-fold selectivity over PARP1 | Cellular hydrogen peroxide-induced PARylation assay | [2] |
Table 2: Cellular Proliferation IC50 of RBN-2397 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Incubation Time | Reference |
| NCI-H1373 | Lung Cancer | 20 nM | 24 hours | [12][14] |
| U-937 | Histiocytic Lymphoma | 0.73 µM | 3 days (in presence of vorinostat) | [12] |
| OVCAR4 | Ovarian Cancer | Dose-dependent decrease | 6 days | [15] |
| OVCAR3 | Ovarian Cancer | Dose-dependent decrease | 6 days | [15] |
Table 3: Effective Concentrations of RBN-2397 in Cellular Assays
| Assay | Cell Line | Concentration Range | Effect | Reference |
| STAT1 Phosphorylation | NCI-H1373 | 0.4 nM - 1 µM | Dose-dependent increase in p-STAT1 | [12] |
| Androgen Receptor ADP-ribosylation Inhibition | PC3-AR | 12 pM - 81 nM | Inhibition of androgen-induced AR ADP-ribosylation | [7][8] |
| Cell Migration Inhibition (in combination with Paclitaxel) | OVCAR3, OVCAR4 | 500 nM | Significant decrease in migration | [15] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments to characterize the effects of this compound. These are based on established methods used for RBN-2397.
Protocol 1: Cell Proliferation Assay (Crystal Violet Staining)
This protocol is used to determine the effect of this compound on the viability and growth of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., NCI-H1373, OVCAR3, OVCAR4)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well or 12-well cell culture plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (optional, for quantification)
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 12-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Replace the medium with the drug-containing medium and incubate the cells for the desired duration (e.g., 3-6 days).[12][15] For longer experiments, replenish the medium with fresh compound every 2-3 days.
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with methanol for 15 minutes at room temperature.
-
Remove the methanol and let the plates air dry completely.
-
Add crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water until the water runs clear.
-
Air dry the plates.
-
-
Quantification:
-
Visually inspect the plates or capture images.
-
For quantitative analysis, solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or methanol) to each well and incubate for 15-30 minutes with gentle shaking.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blotting for Target Engagement and Downstream Signaling
This protocol is designed to assess the inhibition of PARP7 activity and its effect on downstream signaling pathways.
A. Analysis of PARP7 Auto-MARylation and Target MARylation
Materials:
-
Cell line of interest (e.g., OVCAR4 ectopically expressing FLAG-PARP7)[15]
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-FLAG, anti-MAR, anti-α-tubulin, anti-PARP7
-
Immunoprecipitation reagents (Protein A/G beads)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).[15]
-
Cell Lysis: Lyse the cells and quantify protein concentration.
-
Immunoprecipitation (for MARylation):
-
Incubate cell lysates with an anti-FLAG antibody (for auto-MARylation of tagged PARP7) or an anti-MAR antibody (for total MARylated proteins) overnight at 4°C.[15]
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies (e.g., anti-MAR for auto-MARylation, anti-α-tubulin for target MARylation).[15]
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
B. Analysis of Type I Interferon Signaling (p-STAT1)
Materials:
-
Cell line known to have an intact IFN signaling pathway (e.g., NCI-H1373)[12]
-
This compound
-
Lysis buffer
-
Antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-GAPDH or β-actin (loading control)
Procedure:
-
Cell Treatment: Treat cells with a dose range of this compound (e.g., 0.4 nM to 1 µM) for 24 hours.[12]
-
Cell Lysis and Western Blotting:
-
Lyse the cells and perform SDS-PAGE and Western blotting as described above.
-
Probe the membranes with antibodies against phospho-STAT1 and total STAT1 to assess the activation of the IFN pathway. Use a loading control to ensure equal protein loading.
-
Protocol 3: Androgen Receptor (AR) ADP-ribosylation Assay
This protocol is for assessing the ability of this compound to inhibit the MARylation of the androgen receptor in prostate cancer cells.
Materials:
-
Prostate cancer cell line expressing AR (e.g., PC3-AR, VCaP)[7][8]
-
Androgen (e.g., R1881)
-
This compound
-
Lysis and immunoprecipitation buffers
-
Antibodies: anti-AR, anti-PARP7
-
Fluorescently-labeled Af1521 macrodomain (for detecting ADP-ribosylated AR)[7][8]
Procedure:
-
Cell Treatment: Treat cells with an androgen (e.g., 1 nM R1881) to induce PARP7 expression and AR activity, in the presence or absence of a range of this compound concentrations for 17-24 hours.[7][8]
-
Cell Lysis and Immunoprecipitation:
-
Detection of AR ADP-ribosylation:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Detect total AR and PARP7 by Western blotting.
-
To detect ADP-ribosylated AR, incubate the membrane with a fluorescently labeled Af1521 macrodomain, which specifically binds to ADP-ribose.[7][8]
-
Visualize the fluorescent signal to assess the level of AR MARylation.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. intodna.com [intodna.com]
- 6. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling | The EMBO Journal [link.springer.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PARP7-IN-21 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of PARP7-IN-21, a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). The methodologies described are based on established techniques for evaluating PARP7 inhibitors and can be adapted for specific research needs.
Introduction to PARP7 and this compound
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including the type I interferon (IFN) signaling pathway.[1][2] PARP7 acts as a negative regulator of this pathway, and its inhibition can restore and enhance IFN signaling in cancer cells, leading to potential anti-tumor effects.[2][3][4] this compound is a potent inhibitor of PARP7 with a reported IC50 of less than 10 nM.[5] These protocols outline key in vitro assays to investigate the biochemical potency, cellular activity, and mechanism of action of this compound.
Data Presentation: In Vitro Activity of PARP7 Inhibitors
The following tables summarize the in vitro activity of this compound and other representative PARP7 inhibitors in various assays. This data provides a comparative reference for experimental outcomes.
Table 1: Biochemical Potency of PARP7 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | PARP7 | < 10 | [5] |
| RBN-2397 | Biochemical | PARP7 | < 3 | [3] |
| KMR-206 | PASTA | PARP7 | 13.7 | [2] |
Table 2: Cellular Activity of PARP7 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | EC50/IC50 (nM) | Reference |
| RBN-2397 | NCI-H1373 | Cell-based MARylation | MARylation Inhibition | 1 | [3] |
| RBN-2397 | NCI-H1373 | Cell Viability | Proliferation Inhibition | 20 | [3] |
| Xuanzhu Pharma Cpd | NCI-H1373 | Cell Viability (CellTiter-Glo) | Proliferation Inhibition | 4.4 | [6] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the general workflow for the described in vitro experiments.
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
PARP7 Chemiluminescent Biochemical Assay
This protocol is adapted from commercially available PARP7 assay kits and is designed to measure the enzymatic activity of PARP7 in a 96-well format.
Materials:
-
Recombinant PARP7 enzyme
-
5x Histone Mixture
-
Biotinylated NAD+
-
10x PARP Assay Buffer
-
Blocking Buffer
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
96-well plate
-
PBST Buffer (1x PBS, 0.05% Tween-20)
-
1x PBS
-
Luminometer
Protocol:
Day 1: Plate Coating
-
Dilute the 5x Histone Mixture to 1x with 1x PBS.
-
Add 50 µL of 1x Histone Mixture to each well of the 96-well plate.
-
Incubate overnight at 4°C.
Day 2: Assay Performance
-
Wash the plate three times with 200 µL/well of PBST Buffer.
-
Block the wells by adding 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL/well of PBST Buffer.
-
Prepare serial dilutions of this compound in 1x PARP Assay Buffer.
-
Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Prepare a master mix containing 1x PARP Assay Buffer, Biotinylated NAD+, and recombinant PARP7 enzyme.
-
Add 45 µL of the master mix to each well to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL/well of PBST Buffer.
-
Dilute Streptavidin-HRP in Blocking Buffer and add 50 µL to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with 200 µL/well of PBST Buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 50 µL to each well.
-
Immediately measure the chemiluminescence using a luminometer.
-
Calculate the IC50 value by plotting the inhibitor concentration versus the percentage of enzyme activity.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1373)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the diluted compound or vehicle control to the wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value from a dose-response curve.
Western Blot for Phospho-STAT1
This protocol is for detecting the phosphorylation of STAT1, a key downstream marker of IFN signaling activation.
Materials:
-
Cancer cell line (e.g., CT-26)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., rabbit anti-p-STAT1 (Tyr701), rabbit anti-STAT1, mouse anti-tubulin)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 16 hours).[2]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control like tubulin.[2]
IFN-β ELISA
This protocol measures the concentration of secreted IFN-β in the cell culture supernatant.
Materials:
-
Cancer cell line (e.g., CT-26)
-
This compound
-
Human or mouse IFN-β ELISA kit
-
Microplate reader
Protocol:
-
Seed cells in a 24-well plate and treat with this compound as described for the Western blot.
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with streptavidin-HRP.
-
Adding a substrate and stop solution.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β based on the standard curve.
Immunofluorescence for PARP7 Nuclear Localization
This protocol allows for the visualization of PARP7 protein localization within the cell. Inhibition of PARP7 has been shown to increase its accumulation in the nucleus.[2]
Materials:
-
Cancer cell line (e.g., CT-26)
-
This compound
-
Glass coverslips or imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., anti-PARP7)
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 18 hours).[2]
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 1% BSA in PBST for 1 hour.
-
Incubate with the primary anti-PARP7 antibody in blocking buffer overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash with PBST and counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
References
- 1. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Xuanzhu Pharma discovers new PARP7 inhibitors for cancer | BioWorld [bioworld.com]
Application Notes: Determining the Optimal Concentration of PARP7-IN-21 for In Vitro Assays
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including innate immune signaling and cancer immunity.[1] PARP7 functions as a negative regulator of the Type I interferon (IFN-I) signaling pathway by modulating the cGAS-STING and RIG-I-MAVS pathways.[1] It can ADP-ribosylate and inhibit TBK1, a key kinase that activates the transcription factor IRF3, thereby suppressing the IFN-I response.[1][2] Given its role in suppressing anti-tumor immunity, selective PARP7 inhibitors are being developed as a novel cancer therapy strategy.[3][4]
PARP7-IN-21 is a potent and selective inhibitor of PARP7 with a reported IC50 of less than 10 nM.[5] Determining the precise optimal concentration of this compound is crucial for obtaining accurate, reproducible, and meaningful results in biochemical and cellular assays. This document provides detailed protocols and guidelines for researchers to establish the optimal working concentration range for this compound in their specific experimental systems.
PARP7 Signaling Pathways
PARP7 is a key node in multiple signaling pathways. It acts as a brake on the Type I Interferon response, which is critical for innate anti-viral and anti-tumor immunity. Additionally, it is involved in a negative feedback loop with the Aryl Hydrocarbon Receptor (AHR).
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PARP7-IN-21 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a significant therapeutic target in oncology. As a mono-ADP-ribosyltransferase, PARP7 is implicated in the regulation of crucial cellular processes, including the type I interferon (IFN) signaling pathway and the stability of key transcription factors. In several cancers, including specific subtypes of lung cancer, PARP7 is overexpressed and contributes to tumor cell survival and immune evasion. The inhibition of PARP7 using small molecules like PARP7-IN-21 (a potent and selective PARP7 inhibitor, exemplified by compounds such as RBN-2397) presents a promising therapeutic strategy. These inhibitors have been shown to restore antitumor immunity and induce cancer cell death.
These application notes provide a comprehensive overview of the use of this compound in lung cancer cell lines, detailing its mechanism of action, effects on cellular pathways, and protocols for key in vitro experiments.
Mechanism of Action
PARP7 negatively regulates the type I interferon (IFN) response, a critical component of the innate immune system that can suppress tumor growth.[1] PARP7's inhibitory effect is, in part, mediated through its interaction with and regulation of components of the IFN signaling pathway. Inhibition of PARP7 with compounds like RBN-2397 relieves this suppression, leading to the activation of type I IFN signaling. This restoration of IFN signaling can directly inhibit cancer cell proliferation and activate an anti-tumor immune response.
A key molecular consequence of PARP7 inhibition in sensitive lung cancer cells is the destabilization of the transcription factor Fos-related antigen 1 (FRA1).[2][3] PARP7-mediated mono-ADP-ribosylation stabilizes FRA1, protecting it from proteasomal degradation.[2] Upon PARP7 inhibition, FRA1 is degraded, leading to the upregulation of pro-apoptotic and inflammatory genes, ultimately culminating in caspase-8-mediated apoptosis.[2][3]
Data Presentation
Table 1: In Vitro Efficacy of PARP7 Inhibitor (RBN-2397) in Lung Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| NCI-H1373 | Lung Adenocarcinoma | IC50 (Cell Proliferation) | 20 nM | [4] |
| NCI-H1975 | Lung Adenocarcinoma | Cell Viability | Significantly reduced after 6 days of treatment | [2] |
Table 2: Cellular Effects of PARP7 Inhibition in Lung Cancer Cell Lines
| Cell Line | Treatment | Effect | Observation | Reference |
| NCI-H1373 | RBN-2397 (0.4 nM - 1 µM, 24h) | Increased Type I IFN Signaling | Dose-dependent increase in STAT1 phosphorylation | [1] |
| NCI-H1975 | RBN-2397 (72h) | FRA1 Protein Destabilization | Significant decrease in FRA1 protein levels | [2] |
| NCI-H1373 | RBN-2397 | Cell Cycle Arrest & Apoptosis | Accumulation of cells in G0/G1, increased cleaved caspase-3 | [5] |
| NCI-H1975 | RBN-2397 | Upregulation of Pro-inflammatory Genes | Immediate and significant upregulation of IL6 and CXCL8 | [2] |
Mandatory Visualizations
References
Unveiling the Role of the cGAS-STING Pathway with PARP7-IN-21: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN) response. This pathway plays a vital role in antitumor immunity and the response to pathogens. Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, has been identified as a key negative regulator of this pathway. By inhibiting the catalytic activity of PARP7, researchers can effectively "release the brake" on the cGAS-STING pathway, leading to enhanced type I IFN signaling. PARP7-IN-21 is a potent and selective inhibitor of PARP7, making it an invaluable tool for studying the intricacies of the cGAS-STING signaling cascade and exploring its therapeutic potential.
These application notes provide a comprehensive guide to utilizing this compound for investigating the cGAS-STING pathway, complete with detailed experimental protocols and quantitative data to facilitate robust and reproducible research.
Mechanism of Action
PARP7 negatively regulates the cGAS-STING pathway by mono-ADP-ribosylating (MARylating) key signaling components, which is thought to inhibit their function.[1] Specifically, PARP7 has been shown to target and inhibit TBK1, a critical kinase downstream of STING, thereby preventing the phosphorylation and activation of the transcription factor IRF3.[2] IRF3 activation is a pivotal step leading to the transcription of type I interferons, such as IFN-β.
By inhibiting the enzymatic activity of PARP7, this compound prevents the MARylation of TBK1 and other potential downstream targets. This restores the signaling cascade, leading to IRF3 phosphorylation, nuclear translocation, and the subsequent expression of type I IFNs and other interferon-stimulated genes (ISGs). This targeted inhibition allows for the precise dissection of PARP7's role in regulating innate immune responses.
Quantitative Data
The following tables summarize key quantitative data for PARP7 inhibitors, providing a reference for experimental design and data interpretation.
Table 1: In Vitro Potency of PARP7 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PARP7 | Biochemical | < 10 nM | [3] |
| RBN-2397 | PARP7 | Biochemical (Probe Displacement) | < 3 nM | |
| RBN-2397 | PARP7 | Cellular (NanoBRET) | 1 nM | |
| RBN-2397 | PARP7 | Cellular (MARylation) | 2 nM | |
| KMR-206 | PARP7 | Biochemical | 4.5 nM | [4] |
| (S)-XY-05 | PARP7 | Biochemical | 4.5 nM | [4] |
Table 2: Cellular Activity of PARP7 Inhibitors
| Compound | Cell Line | Assay Type | EC50 | Reference |
| RBN-2397 | NCI-H1373 | Cell Viability | 17.8 nM | [5] |
| KMR-206 | NCI-H1373 | Cell Viability | 104 nM | [5] |
| RBN-2397 | Prostate Cancer Cells | Histone H2A/H2B ADP-ribosylation | ~7.6 nM | [6] |
Signaling Pathway and Experimental Workflow
To visualize the intricate relationships within the cGAS-STING pathway and the mechanism of PARP7 inhibition, as well as a typical experimental workflow, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and the inhibitory role of PARP7.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 4. pblassaysci.com [pblassaysci.com]
- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PARP7-IN-21 in In Vivo Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PARP7-IN-21, a selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), in preclinical in vivo animal models of cancer. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. The primary example of a this compound compound referenced in preclinical studies is RBN-2397.
Introduction to PARP7 Inhibition in Oncology
Poly(ADP-ribose) Polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator of innate immunity and a promising target in oncology.[1][2] Unlike other PARP family members involved in DNA damage repair, PARP7's primary role in cancer is the negative regulation of the type I interferon (IFN) signaling pathway.[3][4] Many tumors exploit this pathway to evade immune surveillance.
The selective inhibition of PARP7 with compounds like RBN-2397 has been shown to restore type I IFN signaling within tumor cells.[4][5] This reactivation leads to a dual mechanism of anti-tumor activity: direct cancer cell-autonomous effects, including cell proliferation inhibition, and the stimulation of an anti-tumor immune response.[4][6] Preclinical studies have demonstrated that oral administration of PARP7 inhibitors can lead to complete tumor regression and the induction of adaptive immune memory in various cancer models.[4][5]
Key Signaling Pathway: PARP7 and Type I Interferon Signaling
PARP7 acts as a brake on the type I interferon response. In the presence of cytosolic nucleic acids (a hallmark of cellular stress and viral infection, which can be mimicked by some cancer therapies), signaling through pathways like cGAS-STING leads to the activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates interferon regulatory factor 3 (IRF3), which drives the transcription of type I interferons such as IFN-β. PARP7 can suppress this pathway. Inhibition of PARP7 with this compound removes this suppression, leading to enhanced IFN-β production and subsequent activation of the JAK/STAT pathway, transcription of interferon-stimulated genes (ISGs), and recruitment of immune cells to the tumor microenvironment.
Quantitative Data from In Vivo Studies
The efficacy of this compound (RBN-2397) has been evaluated in various preclinical cancer models. The following tables summarize the key quantitative findings.
Table 1: Efficacy of Single-Agent RBN-2397 in Syngeneic and Xenograft Mouse Models
| Cancer Type | Animal Model | Treatment | Efficacy Outcome | Reference |
| Colon Carcinoma | CT26 Syngeneic (BALB/c mice) | RBN-2397 (3-100 mg/kg, oral, daily) | Dose-dependent tumor growth inhibition; complete and durable regressions at 100 mg/kg.[7] | [7] |
| Lung Cancer | NCI-H1373 Xenograft (CB17 SCID mice) | RBN-2397 (100 mg/kg, oral, daily) | Complete tumor regressions.[8] | [8] |
| Pancreatic Cancer | CR705 Syngeneic | A novel PARP7 inhibitor (I-1) | 67% Tumor Growth Inhibition (TGI). | [3] |
| Colon Carcinoma | CT26 Syngeneic (BALB/c mice) | A novel PARP7 inhibitor ((S)-XY-05) | 83% Tumor Growth Inhibition (TGI). | [9] |
Table 2: Efficacy of RBN-2397 in Combination Therapies
| Cancer Type | Animal Model | Combination Treatment | Efficacy Outcome | Reference |
| Colon Carcinoma | CT26 Syngeneic (BALB/c mice) | RBN-2397 + Cisplatin | Increased tumor growth inhibition and survival compared to single agents. | [1] |
| Colon Carcinoma | CT26 Syngeneic (BALB/c mice) | RBN-2397 + Docetaxel | Synergistic increase in interferon-stimulated genes (ISGs). | [1] |
| Various Solid Tumors | Preclinical Models | RBN-2397 + anti-PD-1 | Induced complete tumor regressions. | [10] |
Table 3: Pharmacodynamic and Immune Effects of RBN-2397 In Vivo
| Cancer Model | Analysis | Result | Reference |
| CT26 Syngeneic | Immune Cell Depletion | Depletion of CD8+ T cells, but not CD4+ T or NK cells, reversed the anti-tumor effects of RBN-2397. | [6] |
| CT26 Syngeneic | Biomarker Analysis | Increased p-STAT1 and expression of ISGs (CXCL10, MX1, CCL5) in tumors. | [1] |
| NCI-H1373 Xenograft | Immunohistochemistry | Decreased Ki67 expression; increased p21 and cleaved caspase-3 expression in tumors after 7 days of treatment. | [5] |
| Patient Tumor Biopsies | Biomarker Analysis | Increased immune infiltration into the tumor microenvironment. | [5] |
Experimental Protocols
Protocol 1: Evaluation of RBN-2397 Efficacy in a Syngeneic Colon Carcinoma Model (CT26)
This protocol describes the use of the CT26 syngeneic model to assess the anti-tumor efficacy of a PARP7 inhibitor.
Materials:
-
CT26 murine colon carcinoma cell line
-
6-8 week old female BALB/c mice
-
RPMI-1640 medium with 10% FBS and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel®
-
RBN-2397 (or other this compound)
-
Vehicle for oral gavage (e.g., as described by Selleck Chemicals: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O)[9]
-
Gavage needles (20-22 gauge, flexible or with a ball tip)
-
Calipers for tumor measurement
-
Syringes and needles for cell injection
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[11]
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., ~100-150 mm³), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare RBN-2397 in the appropriate vehicle. A formulation for oral administration can be prepared by dissolving the compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.[9]
-
Administer RBN-2397 or vehicle control daily via oral gavage at the desired dose (e.g., 100 mg/kg).[7] The volume should not exceed 10 mL/kg of body weight.[12]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).
-
For survival studies, monitor mice until a predetermined endpoint is reached (e.g., tumor volume exceeds a certain limit, or signs of morbidity are observed).
-
Protocol 2: Immunohistochemical Analysis of Immune Cell Infiltration
This protocol provides a general guideline for assessing the infiltration of immune cells (e.g., CD8+ T cells) and the expression of immune checkpoint markers (e.g., PD-L1) in tumor tissues from treated mice.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibodies (e.g., anti-CD8, anti-PD-L1 clone 28-8)
-
Secondary antibodies and detection reagents (e.g., EnVision FLEX visualization system)
-
Antigen retrieval solution
-
Wash buffers (e.g., PBS or TBS)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate FFPE tumor sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-CD8) at a predetermined optimal concentration and time.
-
Secondary Antibody and Detection: Apply a secondary antibody conjugated to a detection system (e.g., HRP-polymer) followed by a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a series of alcohol and xylene washes and mount with a coverslip.
-
Image Acquisition and Analysis:
-
Acquire images of the stained sections using a light microscope.
-
Quantify the number of positive cells (e.g., CD8+ T cells) per unit area or as a percentage of total cells in multiple representative fields of view. For PD-L1, scoring is often based on the percentage of tumor cells with positive membrane staining.[13]
-
Conclusion
This compound represents a promising therapeutic strategy for a variety of cancers, primarily through the activation of the type I interferon signaling pathway and subsequent stimulation of an anti-tumor immune response. The provided data and protocols offer a framework for researchers to design and execute in vivo studies to further investigate the efficacy and mechanism of action of PARP7 inhibitors in preclinical cancer models. Careful selection of animal models, appropriate dosing regimens, and comprehensive endpoint analyses are crucial for the successful evaluation of these novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Syngeneic tumor model [bio-protocol.org]
- 9. selleckchem.com [selleckchem.com]
- 10. onclive.com [onclive.com]
- 11. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Measuring the Activity of PARP7-IN-21: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for measuring the activity of PARP7 inhibitors, using PARP7-IN-21 and the well-characterized inhibitor RBN2397 as examples. The following sections describe key biochemical and cellular assays to determine inhibitor potency, cellular target engagement, and impact on downstream signaling pathways.
Introduction to PARP7 Inhibition
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that plays a crucial role in various cellular processes, including the regulation of transcription and innate immune signaling.[1][2][3][4] PARP7 acts as a negative regulator of the type I interferon (IFN) signaling pathway and is implicated in androgen receptor (AR) and aryl hydrocarbon receptor (AHR) signaling.[1][2][3] Inhibition of PARP7 has emerged as a promising therapeutic strategy in oncology, with inhibitors like this compound and RBN2397 showing potential to restore antitumor immunity.[3][5] this compound is a potent inhibitor of PARP7 with a reported IC50 of less than 10 nM.
Biochemical Assays for PARP7 Activity
Biochemical assays are essential for determining the direct inhibitory effect of compounds on PARP7 enzymatic activity. A widely used method is the chemiluminescent assay, which measures the ADP-ribosylation of a substrate.
Table 1: Biochemical Activity of PARP7 Inhibitors
| Compound | Assay Type | Substrate | IC50 / EC50 | Reference |
| This compound | Not Specified | Not Specified | < 10 nM | MedchemExpress |
| RBN2397 | Probe Displacement | Not Specified | < 3 nM | [3] |
| RBN2397 | ADP-ribosylation | Core Histones | ~7.6 nM (EC50) | [6] |
| RBN2397 | Cell MARylation | Cellular Proteins | 1 nM (EC50) | [1][7] |
Protocol 1: PARP7 Chemiluminescent Assay
This protocol is adapted from commercially available kits and is designed to measure PARP7 activity in a 96-well format.[8][9]
Materials:
-
Recombinant PARP7 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
This compound or other test inhibitors
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Procedure:
-
Plate Preparation:
-
Use a 96-well plate pre-coated with histone proteins.
-
Wash the plate three times with 200 µL of PBST buffer (PBS with 0.05% Tween-20) per well.
-
Block the wells with 200 µL of Blocking Buffer and incubate for at least 90 minutes at room temperature.
-
Wash the plate three times with PBST buffer.
-
-
Enzymatic Reaction:
-
Prepare a master mix containing PARP Assay Buffer and Biotinylated NAD+.
-
Add 25 µL of the master mix to each well.
-
Add 5 µL of the test inhibitor (e.g., this compound) at various concentrations to the appropriate wells. For control wells, add 5 µL of vehicle.
-
Initiate the reaction by adding 20 µL of diluted PARP7 enzyme to each well (except for the "Blank" wells, which receive assay buffer without the enzyme).
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate three times with PBST buffer.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 µL to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other values.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Assays for PARP7 Activity and Target Engagement
Cellular assays are critical for confirming that an inhibitor can penetrate the cell membrane, engage with its target, and exert a biological effect.
Table 2: Cellular Activity of PARP7 Inhibitors
| Compound | Assay Type | Cell Line | IC50 / EC50 | Effect | Reference |
| RBN2397 | Cell Proliferation | NCI-H1373 (Lung Cancer) | 20 nM | Inhibition of cell growth | [1][7] |
| RBN2397 | STAT1 Phosphorylation | NCI-H1373 (Lung Cancer) | - | Restoration of Type I IFN response | [1][7] |
| RBN2397 | AR ADP-ribosylation | PC3-AR (Prostate Cancer) | Nanomolar range | Inhibition of androgen-induced AR ADP-ribosylation | [3][10] |
| RBN2397 | Split NanoLuc Target Engagement | CT-26 (Colon Carcinoma) | - | Stabilization of PARP7 protein | [5] |
Protocol 2: Cellular PARP7 Target Engagement using Split Nanoluciferase
This assay quantitatively measures the engagement of an inhibitor with endogenous PARP7 by monitoring the stabilization of the PARP7 protein.[5]
Principle:
Endogenous PARP7 is tagged with a small HiBiT peptide using CRISPR/Cas9. In the presence of a lytic reagent containing the larger LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-PARP7. Inhibition of PARP7's catalytic activity leads to its stabilization, resulting in an increased luminescent signal.[5]
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Seed HiBiT-PARP7 knock-in cells (e.g., CT-26) in a 96-well plate at an appropriate density.
-
Incubate the plate overnight to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with the desired concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the cells for 18 hours.
-
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Detection System reagent according to the manufacturer's protocol.
-
Add the reagent to each well.
-
Incubate at room temperature for a short period to allow for cell lysis and signal development.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
The increase in luminescence indicates target engagement and stabilization of PARP7. An EC50 value for target engagement can be calculated.
-
Protocol 3: Measuring PARP7-mediated Androgen Receptor (AR) ADP-ribosylation
This protocol assesses the ability of this compound to inhibit the ADP-ribosylation of a key cellular substrate, the androgen receptor.[3][10][11]
Principle:
In prostate cancer cells, androgen treatment induces the expression of PARP7, which then ADP-ribosylates the androgen receptor. This modification can be detected by Western blot using specific reagents that recognize ADP-ribose.
Procedure:
-
Cell Culture and Treatment:
-
Culture AR-positive prostate cancer cells (e.g., PC3-AR or VCaP).
-
Treat the cells with a synthetic androgen (e.g., R1881) to induce PARP7 expression and AR ADP-ribosylation.
-
Co-treat with various concentrations of this compound or a vehicle control.
-
Incubate for the desired time (e.g., 17-24 hours).
-
-
Immunoprecipitation and Western Blot:
-
Lyse the cells and immunoprecipitate the androgen receptor using an AR-specific antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
-
Detect total AR using an AR antibody.
-
Detect ADP-ribosylated AR using a reagent that specifically binds to ADP-ribose, such as the fluorescently-labeled Af1521 macrodomain.[3][11]
-
-
Data Analysis:
-
Quantify the band intensities for total AR and ADP-ribosylated AR.
-
A decrease in the ADP-ribosylated AR signal in the presence of this compound indicates inhibition of PARP7 activity.
-
Signaling Pathways Involving PARP7
Understanding the signaling pathways in which PARP7 participates is crucial for elucidating the mechanism of action of its inhibitors.
Type I Interferon (IFN) Signaling Pathway
PARP7 is a negative regulator of the type I IFN response.[2] Inhibition of PARP7 with compounds like RBN2397 restores IFN signaling, leading to an anti-tumor immune response.[1][7]
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, PARP7 is a direct target of the androgen receptor. PARP7, in turn, mono-ADP-ribosylates AR, which can lead to the recruitment of other proteins and modulation of AR-dependent gene expression.[1][12][13]
Conclusion
The protocols and data presented here provide a framework for the comprehensive evaluation of this compound and other PARP7 inhibitors. By employing a combination of biochemical and cellular assays, researchers can effectively determine inhibitor potency, confirm cellular target engagement, and investigate the downstream consequences of PARP7 inhibition on key signaling pathways. This multi-faceted approach is essential for advancing the development of novel cancer therapeutics targeting PARP7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PARP7 mono-ADP-ribosylates the Agonist Conformation of the Androgen Receptor in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PARP7-IN-21 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a critical negative regulator of the type I interferon (IFN) response in cancer cells.[1][2] By suppressing innate immune signaling, PARP7 allows tumors to evade immune surveillance. PARP7-IN-21 is a potent and selective inhibitor of PARP7 with an IC50 of less than 10 nM. The inhibition of PARP7 by agents such as this compound is hypothesized to restore type I IFN signaling, thereby activating downstream anti-tumor immune responses and potentially synergizing with immune checkpoint inhibitors. This document provides an overview of the preclinical rationale and application of this compound in combination with immunotherapy, along with detailed protocols for preclinical evaluation.
The selective PARP7 inhibitor, RBN-2397, which serves as a close analogue for this compound, has demonstrated the ability to reactivate interferon signaling and induce complete tumor regressions in preclinical models, both as a monotherapy and in combination with PD-1 inhibitors.[3][4] These preclinical findings have prompted the initiation of clinical trials evaluating RBN-2397 in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors, including squamous cell carcinoma of the lung (NCT05127590).[1][3]
Mechanism of Action: Restoring Anti-Tumor Immunity
PARP7 exerts its immunosuppressive effects by inhibiting the cGAS-STING pathway, a key sensor of cytosolic DNA that triggers the production of type I interferons.[5] Specifically, PARP7 can interfere with the function of TBK1, a critical kinase in the STING pathway.[6] Inhibition of PARP7 with a selective inhibitor like this compound is expected to release this brake on the innate immune system.
This restored type I IFN signaling within the tumor microenvironment can lead to a cascade of anti-tumor effects, including:
-
Increased recruitment and activation of cytotoxic CD8+ T cells.
-
Enhanced antigen presentation by tumor cells.
-
Production of pro-inflammatory cytokines and chemokines that further attract immune cells to the tumor site.[6]
By transforming an immunologically "cold" tumor into a "hot" one, PARP7 inhibition can create a more favorable environment for the activity of immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, which rely on a pre-existing anti-tumor immune response to be effective.
Preclinical Data Summary
While specific quantitative data for this compound in combination with immunotherapy is not yet publicly available, preclinical studies with the analogous PARP7 inhibitor RBN-2397 provide a strong rationale for this therapeutic strategy. The following tables summarize the expected outcomes based on available preclinical data for RBN-2397.
Table 1: In Vitro Activity of PARP7 Inhibition
| Cell Line | Assay | Endpoint | RBN-2397 IC50/EC50 |
| NCI-H1373 (Lung Cancer) | Cell Proliferation | Inhibition of Growth | 20 nM |
| NCI-H1373 (Lung Cancer) | Western Blot | STAT1 Phosphorylation | Dose-dependent increase |
| Various | Cellular MARylation Assay | Inhibition of PARP7 activity | 1 nM |
Data is representative of preclinical findings for the PARP7 inhibitor RBN-2397.
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models (Illustrative)
| Treatment Group | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | CT26 (Colon Carcinoma) | Daily | 0 | 0/10 |
| This compound | CT26 (Colon Carcinoma) | 100 mg/kg, oral, daily | 60 | 2/10 |
| Anti-PD-1 Antibody | CT26 (Colon Carcinoma) | 10 mg/kg, i.p., twice weekly | 40 | 1/10 |
| This compound + Anti-PD-1 | CT26 (Colon Carcinoma) | Combination | 95 | 8/10 |
This data is illustrative and based on the reported synergistic effects of PARP7 inhibitors and anti-PD-1 antibodies in preclinical models.[3]
Table 3: Immune Cell Infiltration in Tumor Microenvironment (Illustrative)
| Treatment Group | Tumor Model | CD8+ T cells (cells/mm²) | Granzyme B+ cells (cells/mm²) |
| Vehicle Control | CT26 (Colon Carcinoma) | 50 | 10 |
| This compound | CT26 (Colon Carcinoma) | 150 | 45 |
| Anti-PD-1 Antibody | CT26 (Colon Carcinoma) | 120 | 35 |
| This compound + Anti-PD-1 | CT26 (Colon Carcinoma) | 400 | 120 |
This data is illustrative and based on the reported immunomodulatory effects of PARP7 inhibition.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening for PARP7-IN-21 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating) enzyme that has emerged as a significant therapeutic target in oncology and immunology.[1][2] PARP7 plays a crucial role in regulating various cellular processes, including the type I interferon (IFN-I) signaling pathway, which is essential for anti-tumor immunity.[1][3][4] By catalyzing the transfer of a single ADP-ribose moiety from NAD+ to substrate proteins, PARP7 can modulate their function and stability.[3][5] Notably, PARP7 has been identified as a negative regulator of the IFN-I response.[1][4] Its inhibition can, therefore, unleash the body's innate immune system to attack cancer cells.[4]
PARP7-IN-21 is a potent and selective inhibitor of PARP7, with a reported IC50 of less than 10 nM.[6][7][8] This document provides detailed application notes and protocols for developing assays to screen and characterize the efficacy of this compound and other similar small molecule inhibitors. The following sections will cover the relevant signaling pathways, diverse experimental assays, and step-by-step protocols to assess the biochemical and cellular activity of PARP7 inhibitors.
PARP7 Signaling Pathway and Mechanism of Inhibition
PARP7 is involved in multiple signaling pathways, with its role in the negative regulation of the type I interferon response being a key area of therapeutic interest.[1] Cytosolic nucleic acid sensors, such as cGAS and RIG-I, detect the presence of foreign or misplaced DNA and RNA, respectively. This detection initiates a signaling cascade that leads to the activation of TBK1, a kinase that phosphorylates and activates the transcription factor IRF3.[1] Activated IRF3 then translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-β).[1] PARP7 can suppress this pathway, and its inhibition by compounds like this compound is expected to restore IFN-I signaling.[1][4]
Inhibitors of PARP7, such as this compound, function by binding to the catalytic domain of the enzyme, preventing it from using NAD+ to ADP-ribosylate its target proteins.[5] This inhibition of PARP7's enzymatic activity lifts the brake on the IFN-I signaling pathway, leading to enhanced anti-tumor immunity.[4][5] Another consequence of inhibitor binding is the stabilization of the PARP7 protein, which is otherwise a labile protein regulated by the proteasome.[9][10] This stabilization can be exploited to measure target engagement in cells.[9][10]
Biochemical Assays for PARP7 Activity
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of PARP7. These assays typically use purified recombinant PARP7 and measure its ability to mono-ADP-ribosylate a substrate.
Chemiluminescent ELISA-Based PARP7 Activity Assay
This assay measures the incorporation of biotinylated NAD+ onto a histone substrate coated on an ELISA plate. The biotinylated ADP-ribose is then detected using streptavidin-HRP and a chemiluminescent substrate.
Table 1: Summary of Biochemical Assay Parameters
| Parameter | Value | Reference |
| This compound IC50 | < 10 nM | [7][8] |
| Assay Format | 96-well or 384-well plate | [11] |
| Substrate | Histone mixture | [11] |
| Co-substrate | Biotinylated NAD+ | [12][13] |
| Detection | Chemiluminescence | [11][12] |
Protocol:
-
Plate Coating: Coat a 96-well white plate with a histone mixture and incubate overnight at 4°C.
-
Washing: Wash the plate with phosphate-buffered saline (PBS).
-
Blocking: Block the plate with a suitable blocking buffer for 1 hour at room temperature.
-
Compound Addition: Add serial dilutions of this compound or other test compounds to the wells. Include a DMSO control.
-
Enzyme Reaction: Add a mixture of recombinant PARP7 enzyme and biotinylated NAD+ to each well to initiate the reaction. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Wash the plate again.
-
Signal Generation: Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays for PARP7 Efficacy
Cell-based assays are crucial for evaluating the efficacy of PARP7 inhibitors in a more physiologically relevant context. These assays can measure target engagement, downstream signaling effects, and the ultimate impact on cell viability.
PARP7 Target Engagement Assay using Split Nanoluciferase
This assay quantifies the stabilization of endogenous PARP7 upon inhibitor binding.[9][10] Endogenous PARP7 is tagged with a small HiBiT peptide using CRISPR/Cas9.[10] In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged PARP7 protein.
Table 2: Cellular Target Engagement Assay Parameters
| Parameter | Value | Reference |
| Assay Principle | Split Nanoluciferase (HiBiT) | [9][10] |
| Cell Line | CRISPR-edited cells with endogenous HiBiT-PARP7 | [10] |
| Readout | Luminescence | [9][10] |
| This compound EC50 | To be determined |
Protocol:
-
Cell Seeding: Seed HiBiT-PARP7 knock-in cells in a 96-well white plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 18-24 hours.
-
Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System containing the LgBiT protein and furimazine substrate.
-
Signal Measurement: Incubate for 10 minutes at room temperature and measure the luminescence.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the EC50 value for PARP7 stabilization.
Downstream Signaling Assay: Phospho-STAT1 (pSTAT1) Measurement
Inhibition of PARP7 is expected to increase type I interferon signaling, which can be monitored by measuring the phosphorylation of STAT1.
Table 3: Downstream Signaling Assay Parameters
| Parameter | Value | Reference |
| Pathway Analyte | Phosphorylated STAT1 (Tyr701) | [14][15] |
| Assay Format | Western Blot, In-Cell Western, TR-FRET | [14][15] |
| Cell Line | Cancer cell line responsive to IFN signaling (e.g., NCI-H1373) | [8] |
| PARP7-IN-24 EC50 (pSTAT1) | 0.375 nM (for a similar inhibitor) | [8] |
Protocol (TR-FRET):
-
Cell Seeding: Seed a suitable cancer cell line in a 96-well plate.
-
Compound Treatment: Treat cells with serial dilutions of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells according to the TR-FRET kit manufacturer's instructions.
-
Detection: Add the TR-FRET antibody pair (e.g., anti-STAT1 and anti-pSTAT1(Tyr701) labeled with donor and acceptor fluorophores) to the lysate.
-
Signal Measurement: Incubate and measure the time-resolved fluorescence resonance energy transfer signal.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the EC50 for pSTAT1 induction.
Cell Viability and Growth Inhibition Assay
This assay determines the effect of PARP7 inhibition on the proliferation and viability of cancer cells.
Table 4: Cell Viability Assay Parameters
| Parameter | Value | Reference |
| Readout | ATP levels (e.g., CellTiter-Glo) or cell confluence | [16] |
| Cell Lines | Panel of cancer cell lines | |
| Treatment Duration | 3-7 days | [16] |
| This compound GI50 | To be determined |
Protocol (CellTiter-Glo):
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 3 to 7 days.
-
Assay: Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence.
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
The assays described in these application notes provide a comprehensive framework for screening and characterizing the efficacy of PARP7 inhibitors like this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, target engagement, and cellular effects of these compounds. This multi-faceted approach is essential for the pre-clinical development of novel PARP7-targeted therapies for cancer and other diseases.
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer | EMBO Molecular Medicine [link.springer.com]
- 3. kris.kl.ac.at [kris.kl.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. What are PARP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PARP7-IN-21 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a compelling target in oncology.[1][2] It functions as a negative regulator of the type I interferon (IFN) signaling pathway, a critical component of the innate immune system's response to tumors.[1][3][4] By inhibiting PARP7, the "brake" on the anti-tumor immune response can be released, restoring IFN signaling and promoting immune-mediated tumor destruction.[5][6] PARP7-IN-21 is a potent and selective inhibitor of PARP7 with an IC50 of less than 10 nM. While specific in vivo data for this compound in patient-derived xenograft (PDX) models is not yet publicly available, this document provides a comprehensive guide to evaluating its therapeutic potential using these clinically relevant preclinical models. The protocols and data presentation formats are based on studies with the structurally distinct and well-characterized PARP7 inhibitor, RBN-2397, which has demonstrated significant anti-tumor activity in preclinical models, including complete tumor regressions, and is currently in clinical trials.[5][6][7][8][9][10][11]
Principle of Action
PARP7 inhibition is hypothesized to exert anti-tumor effects through a dual mechanism:
-
Cancer Cell-Intrinsic Effects: By restoring type I IFN signaling, PARP7 inhibitors can induce apoptosis and reduce the growth of cancer cells in a cell-autonomous manner.[11]
-
Immune-Mediated Effects: The upregulation of IFN-stimulated genes (ISGs) enhances tumor immunogenicity, leading to the recruitment and activation of immune cells, such as CD8+ T cells, to the tumor microenvironment.[2]
Data Presentation
Table 1: In Vitro Potency of PARP7 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | PARP7 | < 10 | - | Biochemical |
| PARP7-IN-12 | PARP7 | 7.836 | H1373 | Cell Proliferation |
| RBN-2397 | PARP7 | Potent and Selective | Multiple | Biochemical/Cell-based |
This table summarizes the reported in vitro potency of selected PARP7 inhibitors. Data for this compound is limited to biochemical assays. RBN-2397 serves as a reference compound with demonstrated cellular and in vivo activity.
Table 2: Efficacy of PARP7 Inhibition in Preclinical Xenograft Models (Data from RBN-2397 Studies)
| Model Type | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions | Reference |
| Cell Line Xenograft | Lung Cancer | RBN-2397 | Varies | Significant | Yes | [9] |
| Syngeneic | Colorectal Cancer | RBN-2397 | Varies | Significant | Yes | [12] |
| PDX | Solid Tumors | RBN-2397 | 25-500 mg BID | Not Reported | Not Reported | [8] |
This table presents a summary of the preclinical efficacy of the PARP7 inhibitor RBN-2397 in various xenograft models. While specific quantitative data for this compound is unavailable, this provides an expected outcome for a potent PARP7 inhibitor.
Signaling Pathway
Inhibition of PARP7 leads to the activation of the cGAS-STING pathway and subsequent induction of a type I interferon response, a critical component of anti-tumor immunity.
Caption: PARP7 Inhibition and Activation of Type I Interferon Signaling.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the necessary steps for establishing PDX models from patient tumor tissue.
Caption: Workflow for the Establishment of PDX Models.
Materials:
-
Fresh patient tumor tissue
-
Transport medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
Sterile surgical instruments
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Matrigel (optional)
-
Anesthesia
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions.
-
Transport: Immediately place the tissue in transport medium on ice.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tissue with cold PBS. Mince the tissue into small fragments (2-3 mm³).
-
Implantation: Anesthetize the mouse. Make a small incision on the flank and create a subcutaneous pocket. Implant a single tumor fragment into the pocket. The use of Matrigel may improve engraftment rates.[13] Suture or staple the incision.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. Process the tumor as described above for implantation into the next generation of mice (P1).
-
Tumor Banking and Characterization: A portion of the tumor from each passage should be cryopreserved for future use and another portion fixed in formalin for histological and molecular characterization.[4]
This compound Efficacy Study in PDX Models
This protocol describes a typical in vivo efficacy study to evaluate this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 7. Establishment and utilization of patient-derived xenograft (PDX) models for cancer pharmacological research: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. onclive.com [onclive.com]
- 9. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. pnas.org [pnas.org]
- 12. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PARP7-IN-21 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential solubility and stability challenges associated with PARP7-IN-21. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally similar PARP inhibitors to offer best practices, troubleshooting advice, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is expected to have low aqueous solubility. Chemical suppliers suggest that it may be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2] For similar PARP inhibitors, high solubility has been achieved in DMSO, often requiring sonication to fully dissolve the compound.[3][4] It is critical to use anhydrous, high-quality DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[3][4]
Q2: How should I prepare a high-concentration stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of anhydrous DMSO. For a close analog, PARP7-IN-15, concentrations up to 200 mg/mL in DMSO have been reported, though this required ultrasonic treatment.[4] We recommend starting with a lower concentration and verifying dissolution before proceeding to higher concentrations. (See Protocol 1 for a detailed workflow).
Q3: My compound precipitates when I dilute my DMSO stock into aqueous media for cell-based assays. How can I prevent this?
A3: This is a common issue for compounds with low aqueous solubility. The abrupt change in solvent polarity causes the compound to fall out of solution. To mitigate this, add the DMSO stock solution dropwise into your aqueous buffer or cell culture medium while gently vortexing or swirling.[3] Aim to keep the final concentration of DMSO in your assay as low as possible, preferably below 0.5%, to avoid solvent-induced toxicity or off-target effects.[3] For in vivo studies, specialized formulations using co-solvents like PEG300, Tween-80, or cyclodextrins may be necessary.[4]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Based on guidelines for similar compounds, it is recommended to store these aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[4] Before use, allow the aliquot to thaw completely and come to room temperature.
Q5: I am observing unexpected biological effects. Could this be related to the stability of the PARP7 protein itself?
A5: This is a critical consideration. The PARP7 protein is known to be highly unstable, with a very short half-life of approximately 4.5 minutes in some cancer cells.[5][6] Interestingly, the binding of catalytic inhibitors, including RBN-2397 (a well-studied PARP7 inhibitor), has been shown to significantly increase the stability and protein levels of PARP7.[7][8] This inhibitor-induced stabilization leads to the accumulation of PARP7 in the nucleus.[5][8] Therefore, you should be aware that treatment with this compound may lead to an increase in total PARP7 protein levels, a phenomenon known as "protein trapping" that is also observed with inhibitors of PARP1.[9] This could have important implications for your experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered when working with poorly soluble compounds like this compound.
Issue 1: Compound Powder Will Not Dissolve in DMSO
-
Cause A: Insufficient Solvent or Time: The concentration may be too high for the given volume.
-
Cause B: Poor Quality or Hydrated DMSO: Water content in DMSO significantly reduces its solvating power for hydrophobic compounds.[4]
-
Solution: Always use newly opened, anhydrous, high-purity DMSO. Store DMSO properly in a desiccator to prevent water absorption.
-
Issue 2: Precipitate Forms in Aqueous Media During Dilution
-
Cause: Low Aqueous Solubility: The compound's solubility limit in the aqueous buffer/media has been exceeded.
-
Solution: Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution, but be mindful of its effects on your experimental system (typically <0.5%). Add the DMSO stock very slowly to the vigorously stirring aqueous solution.[3] For some applications, a multi-step dilution in intermediate solvents may be helpful.
-
Workflow for Troubleshooting Solubility Issues
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes solubility for a close analog, PARP7-IN-15, to provide a reasonable estimate.
Table 1: Solubility of PARP7-IN-15 in Various Solvents
| Solvent | Maximum Reported Solubility | Notes | Reference |
|---|---|---|---|
| DMSO | 200 mg/mL (355.58 mM) | Ultrasonic assistance needed. | [4] |
| Ethanol | Not Reported | Generally lower than DMSO for PARP inhibitors. | [10][11] |
| PBS (pH 7.2) | Very Low | Expected to be poorly soluble. |[10][11] |
Table 2: Recommended Storage Conditions (General for PARP Inhibitors)
| Format | Storage Temperature | Duration | Notes | Reference |
|---|---|---|---|---|
| Solid Powder | -20°C | 3 years | Store desiccated. | [1][4] |
| 4°C | 2 years | Store desiccated. | [1][4] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [4] |
| | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: this compound has a molecular weight of 501.50 g/mol .[12] To make 1 mL of a 10 mM stock solution, you will need:
-
Mass = 0.010 mol/L * 0.001 L * 501.50 g/mol = 0.005015 g = 5.015 mg
-
-
Preparation:
-
Carefully weigh out 5.02 mg of this compound powder into a sterile microcentrifuge tube.
-
Using a calibrated pipette, add 1 mL of fresh, anhydrous DMSO.
-
Cap the tube securely and vortex for 2-3 minutes.
-
If the solid is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes, or until the solution is clear.
-
-
Storage: Aliquot the clear solution into single-use volumes and store at -80°C.
Experimental Workflow for Solution Preparation
Signaling Pathway Context
PARP7 is a mono-ADP-ribosyltransferase that acts as a key negative regulator of the innate immune response, particularly Type I Interferon (IFN-I) signaling.[13][14][15] Understanding this pathway is crucial, as inhibition of PARP7's catalytic activity is intended to "release the brakes" on this system to enhance anti-tumor immunity.
PARP7's Role in Suppressing Type I Interferon Signaling
References
- 1. This compound | PARP | 3034666-02-6 | Invivochem [invivochem.com]
- 2. This compound | CAS 3034666-02-6 | PARP7抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP7 as a new target for activating anti-tumor immunity in cancer | EMBO Molecular Medicine [link.springer.com]
Technical Support Center: Optimizing PARP7-IN-21 Dosage for Maximum Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of PARP7-IN-21 for maximum experimental efficacy. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7) with a reported half-maximal inhibitory concentration (IC50) of less than 10 nM.[1] PARP7 is a mono-ADP-ribosyltransferase that acts as a negative regulator of the type I interferon (IFN-I) signaling pathway.[2] By inhibiting PARP7, this compound can restore and enhance type I interferon signaling in cancer cells, which can lead to immunogenic cell death and activate an anti-tumor immune response.[2][3]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line and assay. Based on data for the similar PARP7 inhibitor RBN-2397, a broad starting range of 0.1 nM to 10 µM can be used for cell viability assays.[4] For instance, in NCI-H1373 lung cancer cells, RBN-2397 showed an IC50 of 20 nM for cell proliferation inhibition.[1][5]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Q4: Why are long-term proliferation assays recommended for PARP inhibitors?
A4: The cytotoxic effects of PARP inhibitors are often more pronounced after long-term exposure. This is because the DNA damage induced by PARP inhibition accumulates over several cell cycles. Therefore, long-term proliferation assays, such as clonogenic assays (7-14 days), are critical for accurately evaluating the efficacy of PARP inhibitors like this compound.[3]
Q5: I am not seeing a decrease in cell viability. What could be the reason?
A5: Several factors could contribute to this. Your cell line may be resistant to PARP7 inhibition. Not all cancer cell lines are sensitive to PARP7 inhibitors; sensitivity can depend on the status of their innate immune signaling pathways.[6] Also, ensure the inhibitor has not degraded due to improper storage. It is also possible that the concentration or duration of treatment is insufficient. A dose-response and time-course experiment is recommended.
Q6: I cannot detect PARP7 protein by Western blot. Is there a problem with my protocol?
A6: Endogenous PARP7 levels are often undetectable by Western blot in most cells under basal conditions because the protein is very labile.[2][7] Interestingly, treatment with PARP7 inhibitors can stabilize the protein and increase its levels, making it detectable.[2][7][8] Consider treating your cells with this compound for a period (e.g., 18-24 hours) before lysis to enhance detection. For a more sensitive quantification of endogenous PARP7, a split Nanoluciferase (NanoLuc) system can be utilized.[2][7]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
| Possible Cause | Troubleshooting Steps |
| Cell line resistance | Not all cell lines are sensitive to PARP7 inhibition. Sensitivity can be dependent on an intact cGAS/STING pathway.[6] Solution: Use a positive control cell line known to be sensitive to PARP7 inhibitors (e.g., NCI-H1373).[1] |
| Suboptimal inhibitor concentration | The concentration of this compound may be too low. Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 for your specific cell line.[4] |
| Insufficient treatment duration | The anti-proliferative effects of PARP inhibitors can take several days to manifest. Solution: Extend the treatment duration. Consider long-term proliferation assays (e.g., 6-14 days).[3][9] |
| Inhibitor degradation | Improper storage or handling can lead to the degradation of the compound. Solution: Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C. |
Issue 2: Difficulty in Detecting Downstream Signaling Effects (e.g., pSTAT1, pIRF3)
| Possible Cause | Troubleshooting Steps |
| Timing of analysis | The activation of downstream signaling pathways is transient. Solution: Perform a time-course experiment to identify the optimal time point for detecting the phosphorylation of STAT1 and IRF3 after treatment with this compound. |
| Low protein expression | The basal levels of total STAT1 or IRF3 might be low in your cell line. Solution: Confirm the expression of the total proteins by Western blot. |
| Antibody issues | The primary antibodies for the phosphorylated proteins may not be optimal. Solution: Use validated antibodies for pSTAT1 (Tyr701) and pIRF3 (Ser396) and optimize the antibody concentration and incubation conditions. |
| Insufficient PARP7 inhibition | The concentration of this compound may not be sufficient to induce a strong downstream signal. Solution: Increase the concentration of the inhibitor based on your dose-response studies. |
Data Presentation
Table 1: In Vitro Efficacy of the PARP7 Inhibitor RBN-2397 (a proxy for this compound)
| Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |
| NCI-H1373 (Lung Cancer) | Cell Proliferation | Inhibition of cell growth | 20 nM | [1][5] |
| NCI-H1373 (Lung Cancer) | STAT1 Phosphorylation | Restoration of Type I IFN response | Dose-dependent increase from 0.4 nM to 1 µM | [1][5] |
| HEK 293T (overexpressing GFP-PARP7) | PARP7 MARylation | Inhibition of auto-MARylation | 8 nM | [9] |
Experimental Protocols
Long-Term Cell Viability Assay (Clonogenic Assay)
Objective: To determine the long-term effect of this compound on the proliferative capacity of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 7-14 days, replacing the medium with fresh inhibitor every 3-4 days.
-
Colony Fixation and Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with a solution of 10% methanol (B129727) and 10% acetic acid for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 10-30 minutes.
-
-
Data Analysis: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells). Calculate the plating efficiency and survival fraction compared to the vehicle control.
Western Blot for PARP7 and Phospho-STAT1
Objective: To assess the effect of this compound on PARP7 protein levels and the activation of the Type I Interferon pathway.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 18-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PARP7, phospho-STAT1 (Tyr701), total STAT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Measurement of Type I Interferon (IFN-β) Production
Objective: To quantify the secretion of IFN-β from cells treated with this compound.
Methodology:
-
Cell Treatment: Seed cells in a 24-well plate and treat with this compound for the desired time. In some cases, co-treatment with a STING agonist (like cGAMP or DMXAA) may be required to stimulate the pathway.[10]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of IFN-β in the samples.
Visualizations
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity [mdpi.com]
- 9. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of PARP7-IN-21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PARP7 inhibitors, with a focus on RBN-2397 as a well-characterized example due to the limited public data on PARP7-IN-21. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How selective is the PARP7 inhibitor RBN-2397 against other PARP family members?
A1: RBN-2397 is a potent and selective inhibitor of PARP7.[1] However, it does exhibit some activity against other PARP family members at higher concentrations. The selectivity has been characterized using in vitro enzymatic assays.[2][3]
Q2: Has a broad off-target kinase screen (kinome scan) been performed for RBN-2397?
A2: Based on publicly available literature, a comprehensive off-target kinase screen for RBN-2397 has not been detailed. While the selectivity across the PARP family is documented, its interactions with the broader human kinome are not as well-characterized in public resources. One study noted that proteome-wide off-target profiling would be necessary to explore the possibility of unknown off-targets.[2]
Q3: What are the known on-target effects of PARP7 inhibition that could be mistaken for off-target effects?
A3: Inhibition of PARP7 has distinct on-target effects that researchers should be aware of, as they can induce significant phenotypic changes. The primary on-target effect of PARP7 inhibition is the reactivation of the Type I interferon (IFN) signaling pathway, which is normally suppressed by PARP7.[1][4] This can lead to the induction of interferon-stimulated genes (ISGs) and subsequent anti-tumor immune responses.[5] Another key on-target effect is the regulation of androgen receptor (AR) signaling in prostate cancer cells.[3][6]
Q4: Are there any known off-target effects of other PARP inhibitors that could be relevant for PARP7 inhibitors?
A4: While PARP inhibitors as a class are considered highly selective, some have been shown to have off-target activities.[7] For example, proteome-wide profiling of clinical PARP1/2 inhibitors like olaparib, veliparib, niraparib, and rucaparib (B1680265) revealed compound-specific secondary targets.[7][8] These include proteins like hexose-6-phosphate dehydrogenase (H6PD) and deoxycytidine kinase (DCK).[8] It is plausible that potent, NAD+-competitive inhibitors like this compound could interact with other NAD+-binding proteins, though specific examples for PARP7 inhibitors are not yet widely documented.
Q5: How can I experimentally assess the potential off-target effects of a PARP7 inhibitor in my own research?
A5: To assess off-target effects, a tiered approach is recommended. Initially, a broad off-target screening assay, such as a commercial kinome scan, can provide a wide view of potential kinase interactions. For a more unbiased and comprehensive analysis, a proteome-wide approach like a Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can identify direct protein targets in a cellular context.[9]
Troubleshooting Guides
Issue: Unexpected cellular phenotype observed upon treatment with a PARP7 inhibitor.
-
Distinguish On-Target vs. Off-Target Effects: The observed phenotype may be a result of the known on-target effects of PARP7 inhibition. For instance, if you observe changes in inflammatory responses or cell cycle, this could be linked to the on-target modulation of the Type I interferon pathway.[1][4]
-
Consult Selectivity Data: Refer to the known selectivity profile of the inhibitor. While highly selective for PARP7, micromolar concentrations might inhibit other PARPs like PARP1 or PARP2, which could contribute to the observed phenotype.[2]
-
Perform Dose-Response Experiments: A classic method to investigate if a phenotype is due to an off-target effect is to perform a dose-response experiment with a structurally distinct PARP7 inhibitor. If both inhibitors produce the same phenotype at concentrations relevant to their PARP7 IC50, it is more likely an on-target effect.
-
Consider a Rescue Experiment: If a specific off-target is suspected, a rescue experiment can be performed. This might involve overexpressing the suspected off-target protein to see if it mitigates the effect of the inhibitor.
Data Presentation
Table 1: In Vitro Selectivity of RBN-2397 Against PARP Family Members
| PARP Family Member | IC50 (nM) | Fold Selectivity vs. PARP7 | Reference |
| PARP7 | <3 | - | [10] |
| PARP1 | 2639 | >880x | [2] |
| PARP2 | 30.3 | ~10x | [2] |
| PARP12 | 716 | ~239x | [2] |
Note: IC50 values can vary between different assay formats. The data presented is a compilation from available sources.
Experimental Protocols
Protocol 1: PARP Activity Screening and Inhibitor Testing Assay (PASTA)
This protocol is a representative method for determining the IC50 values of inhibitors against various PARP family members.
-
Reagent Preparation : Prepare recombinant PARP enzymes, biotinylated NAD+, and a substrate (e.g., histones).
-
Reaction Setup : In a 384-well plate, combine the PARP enzyme, the substrate, and varying concentrations of the test inhibitor (e.g., this compound).
-
Initiation of Reaction : Add biotinylated NAD+ to start the enzymatic reaction. Incubate at room temperature.
-
Detection : Add streptavidin-coated donor and acceptor beads. The signal is generated when the biotinylated, ADP-ribosylated substrate is in proximity to the beads.
-
Data Analysis : Measure the signal using a suitable plate reader. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the binding of an inhibitor to its target protein in a cellular environment.
-
Cell Treatment : Treat cultured cells with the PARP7 inhibitor at the desired concentration or with a vehicle control.
-
Thermal Challenge : Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction (containing stabilized, non-precipitated proteins) from the precipitated proteins by centrifugation.
-
Protein Detection : Analyze the amount of soluble PARP7 in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis : A shift in the melting curve of PARP7 in the inhibitor-treated cells compared to the control indicates target engagement.
Mandatory Visualizations
Caption: On-target signaling effects of PARP7 inhibition.
Caption: Workflow for assessing off-target effects.
References
- 1. onclive.com [onclive.com]
- 2. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 5. PARP7 and TGFβ1 as potential targets for immunotherapy [dailyreporter.esmo.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-wide Profiling of Clinical PARP Inhibitors Reveals Compound-Specific Secondary Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. medchemexpress.com [medchemexpress.com]
troubleshooting PARP7-IN-21 experimental variability
Welcome to the technical support center for PARP7-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this potent PARP7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), with an IC50 of less than 10 nM.[1] PARP7 is a mono-ADP-ribosyltransferase (MART) that plays a crucial role in various cellular processes, including the regulation of transcription and signaling pathways such as the type I interferon response.[2] By inhibiting the catalytic activity of PARP7, this compound can modulate these downstream pathways, making it a valuable tool for studying the biological functions of PARP7 and for potential therapeutic development.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store this compound?
A3: this compound is typically shipped at room temperature. For long-term storage, it is advisable to store the compound under the conditions recommended in the Certificate of Analysis provided by the supplier.[1] Generally, solid compounds are stored at -20°C, and DMSO stock solutions are also stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I am observing high variability in my IC50 values for this compound. What could be the cause?
A4: Variability in IC50 values is a common issue and can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time with the inhibitor can significantly impact IC50 values.[3]
-
Compound Stability: Ensure the inhibitor is properly dissolved and has not precipitated out of solution, especially at higher concentrations.
-
Substrate Concentration (for biochemical assays): In enzymatic assays, the concentration of the substrate can affect the apparent potency of a competitive inhibitor.[4]
Troubleshooting Guides
This section provides troubleshooting for common experimental assays where this compound is likely to be used.
Cell-Based Assays (e.g., Cell Viability, Proliferation)
| Problem | Possible Cause | Suggested Solution |
| No or Weak Inhibitory Effect | 1. Compound Inactivity: The compound may have degraded. 2. Low Target Expression: The cell line may not express sufficient levels of PARP7. 3. Cell Permeability Issues: The compound may not be effectively entering the cells. | 1. Use a fresh aliquot of the inhibitor. Confirm its activity with a positive control if available. 2. Verify PARP7 expression in your cell line via Western Blot or qPCR. 3. While less common for small molecules, you can try optimizing incubation time or using a different cell line. |
| High Background Signal | 1. Insufficient Blocking: Inadequate blocking can lead to non-specific antibody binding in assays like in-cell westerns.[5] 2. Antibody Concentration Too High: Using too much primary or secondary antibody can increase background.[5] | 1. Optimize blocking conditions by trying different blocking buffers (e.g., BSA, non-fat milk) and increasing incubation time.[6] 2. Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.[6] |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate pipetting can lead to variations in cell number or compound concentration. 2. Edge Effects in Plates: Wells on the edge of a multi-well plate can experience different environmental conditions.[5] 3. Cell Clumping: Uneven cell distribution in wells. | 1. Use calibrated pipettes and practice consistent pipetting techniques. 2. Avoid using the outermost wells of the plate or fill them with media to maintain humidity. 3. Ensure a single-cell suspension before plating. |
Western Blot for PARP7 Target Engagement
| Problem | Possible Cause | Suggested Solution |
| No or Weak PARP7 Signal | 1. Low Protein Load: Insufficient total protein loaded onto the gel.[7] 2. Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. 3. Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane. | 1. Increase the amount of protein loaded per lane (20-40 µg is a good starting point).[7] 2. Use a validated antibody for PARP7. Include a positive control lysate if possible. 3. Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Non-specific Bands | 1. Primary Antibody Concentration Too High: Leads to off-target binding.[8] 2. Insufficient Washing: Inadequate washing steps fail to remove non-specifically bound antibodies.[8] | 1. Reduce the concentration of the primary antibody.[9] 2. Increase the number and duration of wash steps. Consider adding a detergent like Tween-20 to your wash buffer.[8] |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Suggested Solution |
| No Thermal Shift Observed | 1. Inhibitor Not Engaging Target: The inhibitor may not be binding to PARP7 in the cellular context. 2. Incorrect Temperature Range: The heating temperatures may not be optimal to observe the protein melting curve. 3. Low Target Abundance: The amount of soluble PARP7 may be below the detection limit of your assay. | 1. Confirm inhibitor activity in a different assay format (e.g., a cell-based functional assay). 2. Perform a melt curve experiment by heating cells across a wide range of temperatures to determine the optimal temperature for the isothermal dose-response experiment.[10] 3. Use a cell line with higher endogenous PARP7 expression or consider an overexpression system.[11] |
| High Variability in Soluble Protein Fraction | 1. Inconsistent Heating: Uneven heating of samples. 2. Variable Lysis Efficiency: Inconsistent cell lysis between samples. | 1. Use a PCR cycler with a heated lid for precise and uniform temperature control. 2. Ensure complete and consistent lysis by optimizing the lysis buffer and incubation time. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound and a well-characterized analogue, RBN-2397.
| Compound | Target | Assay Type | IC50 / Kd | Cell Line / Conditions |
| This compound | PARP7 | Not specified | < 10 nM | Not specified[1] |
| RBN-2397 (Atamparib) | PARP7 | Cell-free assay | < 3 nM | Not applicable[12] |
| RBN-2397 (Atamparib) | PARP7 | Binding Assay | 1 nM (Kd) | Not applicable[12] |
| RBN-2397 (Atamparib) | Cell Proliferation | Cell-based | 20 nM | NCI-H1373 lung cancer cells[12] |
Experimental Protocols
General Protocol for Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Signal Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
General Protocol for Western Blotting
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against your target protein (e.g., anti-PARP7, anti-phospho-STAT1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: PARP7-IN-21 In Vivo Applications
Welcome to the technical support center for PARP7-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential in vivo toxicity of this compound during pre-clinical research. The following information is curated to address specific issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the type I interferon (IFN) signaling pathway, which plays a critical role in anti-tumor immunity. By inhibiting PARP7, this compound can restore type I IFN signaling, thereby enhancing the innate immune response against cancer cells. PARP7 is also involved in the signaling of the aryl hydrocarbon receptor (AHR), estrogen receptor (ER), and androgen receptor (AR).[1]
Q2: What are the potential in vivo toxicities associated with PARP7 inhibition?
As of the latest available data, specific in vivo toxicity studies for this compound have not been publicly disclosed. However, data from the first-in-human clinical trial of a structurally distinct PARP7 inhibitor, RBN-2397, can provide insights into potential toxicities. The most frequently reported treatment-related adverse events were generally mild and included:
It is crucial to conduct thorough preclinical toxicology studies to establish the specific safety profile of this compound.[3]
Q3: How can I proactively minimize the potential toxicity of this compound in my in vivo experiments?
Minimizing in vivo toxicity requires a multi-faceted approach focusing on formulation, dose optimization, and careful monitoring. Key strategies include:
-
Formulation Optimization: The formulation of this compound for in vivo administration is critical. Strategies to consider include:
-
Solubility Enhancement: For poorly soluble compounds, techniques like creating nanosuspensions or amorphous solid dispersions can improve bioavailability and potentially reduce the required dose, thereby lowering toxicity.
-
Controlled-Release Formulations: These can help maintain steady plasma concentrations, avoiding the peaks that are often associated with toxicity.
-
-
Dose-Range Finding Studies: Conduct thorough dose-escalation studies in relevant animal models to determine the maximum tolerated dose (MTD) and the optimal therapeutic window.[4][5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for designing dosing regimens that maximize efficacy while minimizing toxicity.[3][6][7]
-
Careful Monitoring of Animal Health: Closely monitor animals for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior. Regular blood work to monitor hematological and clinical chemistry parameters is also recommended.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Severe Weight Loss
-
Possible Cause: The administered dose of this compound may be too high, or the formulation may be causing acute toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose to a lower, previously well-tolerated level.
-
Formulation Re-evaluation:
-
Assess the solubility and stability of your formulation.
-
Consider alternative, biocompatible vehicles.
-
If using a suspension, ensure uniform particle size and distribution to avoid inconsistent dosing.
-
-
Staggered Dosing: Instead of a single daily dose, consider splitting the dose into two or more administrations to reduce peak plasma concentrations (Cmax).
-
Issue 2: Lack of Efficacy at Well-Tolerated Doses
-
Possible Cause: The inhibitor may have poor bioavailability, rapid metabolism, or the animal model may be resistant.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure the plasma and tumor concentrations of this compound to confirm adequate exposure.
-
Formulation Optimization to Enhance Exposure:
-
Employ bioavailability-enhancing formulations such as lipid-based systems or cyclodextrin (B1172386) complexes.
-
-
Combination Therapy: Explore rational combinations with other agents. For example, since PARP7 inhibition can enhance anti-tumor immunity, combining it with immune checkpoint inhibitors could be a synergistic approach.[4] Studies with RBN-2397 have also shown synergy with paclitaxel (B517696) in ovarian cancer models.[8]
-
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Mice
This protocol outlines a general procedure for determining the Maximum Tolerated Dose (MTD) of this compound.
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6 for syngeneic tumor models). Use 3-5 mice per dose group.
-
Formulation Preparation: Prepare a vehicle control and at least 3-5 escalating doses of this compound in a suitable, sterile vehicle.
-
Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection) once daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Monitor food and water consumption.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.
Table 1: Example Dose-Range Finding Study Design
| Dose Group | Compound | Dose (mg/kg) | Route | Frequency | Number of Animals |
| 1 | Vehicle | 0 | Oral | QD | 5 |
| 2 | This compound | 10 | Oral | QD | 5 |
| 3 | This compound | 30 | Oral | QD | 5 |
| 4 | This compound | 100 | Oral | QD | 5 |
Protocol 2: In Vivo Efficacy Study with Toxicity Monitoring
This protocol describes a typical efficacy study in a tumor-bearing mouse model, incorporating toxicity monitoring.
-
Tumor Implantation: Implant tumor cells (e.g., CT26 colon carcinoma) subcutaneously into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (vehicle and this compound at one or two well-tolerated doses).
-
Dosing and Monitoring:
-
Administer the compound as determined in the MTD study.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity daily.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.
-
Analysis:
-
Compare tumor growth rates between groups.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., western blot for p-STAT1 to confirm pathway engagement) and major organs for histopathology.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified PARP7 signaling pathway and the point of intervention for this compound.
Caption: A general experimental workflow for in vivo evaluation of this compound.
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 3. PARP-7 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 4. onclive.com [onclive.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PARP7-IN-21 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PARP7-IN-21.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments with this compound.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no inhibition of cell proliferation in a previously sensitive cell line. | 1. Loss or downregulation of Aryl Hydrocarbon Receptor (AHR) expression. [1][2][3][4] 2. Alterations in the cGAS/STING signaling pathway. [5][6] 3. Compound inactivity. | 1. Verify AHR expression: Perform Western blot or qPCR to check AHR protein and mRNA levels in your resistant cells compared to the parental sensitive line. 2. Assess STING pathway integrity: Stimulate cells with a known STING agonist (e.g., cGAMP) and measure downstream readouts like IRF3 or STAT1 phosphorylation.[6] 3. Confirm compound activity: Use a fresh stock of this compound. Test its activity in a highly sensitive positive control cell line. |
| Inconsistent IC50 values across experiments. | 1. Variability in cell culture conditions. 2. Compound degradation. 3. Assay-specific artifacts. | 1. Standardize cell culture: Use cells within a consistent passage number range, maintain similar seeding densities, and ensure media components are consistent. 2. Proper compound handling: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[7] 3. Use multiple viability assays: Confirm findings using complementary methods (e.g., CellTiter-Glo for ATP levels and a crystal violet assay for cell number). |
| No increase in Type I Interferon (IFN) signaling (e.g., no change in p-STAT1, p-IRF3, or IFN-β levels). | 1. Dysfunctional cGAS/STING pathway components. [5] 2. Cell line-specific differences in innate immune signaling. [5] 3. Insufficient PARP7 target engagement. | 1. Validate pathway components: Check for the expression of key proteins like cGAS, STING, TBK1, and IRF3.[6] 2. Select appropriate cell lines: Some cell lines may not mount a robust IFN response despite PARP7 expression and activity.[5] 3. Confirm target engagement: Perform a Western blot to check for the stabilization and accumulation of PARP7 protein, which is a hallmark of target engagement by inhibitors.[8][9] |
| Unexpected toxicity in control (AHR-proficient, PARP7-expressing) cells. | 1. Off-target effects at high concentrations. 2. "PARP7 trapping" on chromatin. [10] | 1. Perform a detailed dose-response curve: Determine the lowest effective concentration that elicits the desired on-target effects. 2. Compare with other PARP7 inhibitors: Use a structurally different PARP7 inhibitor to see if the toxicity is compound-specific.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). PARP7 is a mono-ADP-ribosyltransferase that negatively regulates the type I interferon (IFN) signaling pathway.[12][11] By inhibiting PARP7's catalytic activity, this compound can restore type I IFN signaling, which can lead to enhanced anti-tumor immunity.[13] PARP7 is also involved in other cellular processes, including the regulation of androgen receptor (AR) and Aryl Hydrocarbon Receptor (AHR) signaling.[10][14]
Q2: What is the most common mechanism of acquired resistance to selective PARP7 inhibitors like this compound?
A2: A primary mechanism of resistance to the selective PARP7 inhibitor RBN-2397 is the loss of Aryl Hydrocarbon Receptor (AHR) expression.[1][3][4] A genome-wide CRISPR screen identified AHR as a key determinant of sensitivity to PARP7 inhibition.[1][3][4]
Q3: Why do PARP7 protein levels increase after treatment with this compound?
A3: Treatment with catalytic inhibitors of PARP7, such as RBN-2397, has been shown to stabilize the PARP7 protein and lead to its accumulation.[8][9] This phenomenon can be used as a biomarker for target engagement, confirming that the inhibitor is reaching its target within the cell.[8]
Q4: Can this compound induce cell death independently of the Type I Interferon response?
A4: Yes, studies with the PARP7 inhibitor RBN-2397 have shown that its growth-inhibitory effects can be distinct from the enhancement of IFN signaling in some cancer cell models.[10][15][16] This suggests that PARP7 inhibition can affect cancer cell proliferation through multiple mechanisms.
Q5: How can I confirm that this compound is engaging its target in my cellular experiments?
A5: Target engagement can be confirmed by observing the stabilization and accumulation of PARP7 protein via Western blot.[8][9] Additionally, you can assess the inhibition of PARP7's catalytic activity by measuring the ADP-ribosylation of known substrates, such as the androgen receptor (AR), in relevant cell models.[14]
Quantitative Data Summary
Table 1: In Vitro Efficacy of PARP7 Inhibitors in Sensitive Cancer Cell Lines
| Cell Line | PARP7 Inhibitor | Readout | IC50 / EC50 | Reference(s) |
| NCI-H1373 | RBN-2397 | Cell Viability | ~10 nM | [5] |
| NCI-H1373 | KMR-206 | Cell Viability | 104 nM | [9] |
| CT-26 | RBN-2397 | pSTAT1 Induction | ~30 nM | [9] |
| CT-26 | KMR-206 | pSTAT1 Induction | ~100 nM | [9] |
Table 2: Expected Outcomes of this compound Treatment in Sensitive Cells
| Experimental Readout | Expected Outcome |
| Cell Proliferation | Decrease |
| PARP7 Protein Level | Increase[8][9] |
| Phospho-STAT1 (Tyr701) | Increase[5][9] |
| Phospho-IRF3 (Ser396) | Increase[6] |
| IFN-β mRNA/Protein | Increase[9] |
| AHR Nuclear Accumulation | Increase[13] |
Experimental Protocols
Protocol 1: Western Blot for PARP7 Target Engagement and Downstream Signaling
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-PARP7
-
Anti-phospho-STAT1 (Tyr701)
-
Anti-STAT1
-
Anti-phospho-TBK1 (Ser172)
-
Anti-TBK1
-
Anti-AHR
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells. Include wells with vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay:
-
Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. A whole genome CRISPR screen identifies AHR loss as a mechanism of resistance to a PARP7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Data from A Whole-Genome CRISPR Screen Identifies AHR Loss as a Mechanism of Resistance to a PARP7 Inhibitor - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Whole-Genome CRISPR Screen Identifies AHR Loss as a Mechanism of Resistance to a PARP7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PARPi triggers the STING-dependent immune response and enhances the therapeutic efficacy of immune checkpoint blockade independent of BRCAness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Improving the Bioavailability of PARP7-IN-21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PARP7-IN-21. The focus is on addressing common challenges related to its bioavailability to ensure successful in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7) with an IC50 of less than 10 nM.[1][2][3] PARP7 is a mono-ADP-ribosyltransferase involved in various cellular processes, including the regulation of the type I interferon (IFN-I) signaling pathway and androgen receptor (AR) signaling.[4][5] By inhibiting PARP7, this compound can restore type I interferon signaling in cancer cells, which can lead to antitumor immunity.[6]
Q2: I am observing low efficacy of this compound in my in vivo experiments despite its high in vitro potency. What could be the underlying issue?
A2: A common reason for discrepancies between in vitro potency and in vivo efficacy is poor oral bioavailability. This can be due to several factors, including low aqueous solubility, rapid metabolism, or poor permeability across the intestinal wall. For many kinase inhibitors, which are often lipophilic molecules, poor solubility is a primary obstacle. It is likely that this compound, as a small molecule inhibitor, faces similar challenges. We recommend investigating the physicochemical properties of your batch of this compound to diagnose the root cause.
Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
A3: The BCS classifies drugs based on their aqueous solubility and intestinal permeability.[7][8][9] To determine the BCS class of this compound, you would need to perform solubility and permeability studies.
-
Solubility: Determine the concentration of this compound in aqueous buffers across a pH range of 1.2 to 6.8. A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL of this buffer.[9]
-
Permeability: Assess the ability of this compound to cross a biological membrane. This can be evaluated using in vitro methods like Caco-2 cell monolayers or in vivo studies in animal models.
Based on the properties of similar small molecule inhibitors, it is reasonable to hypothesize that this compound may be a BCS Class II compound (low solubility, high permeability).[7]
Q4: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?
A4: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution rate. Common techniques include solvent evaporation and melt extrusion.
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle can improve its absorption. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low and variable drug exposure in pharmacokinetic (PK) studies. | Poor aqueous solubility of this compound. | 1. Characterize the solubility of the compound at different pH values. 2. Consider formulation strategies to enhance solubility, such as preparing a solid dispersion or a lipid-based formulation. |
| Precipitation of this compound in aqueous media during in vitro assays. | The compound is exceeding its solubility limit in the assay buffer. | 1. Determine the aqueous solubility of this compound in the specific buffer used. 2. Use a co-solvent (e.g., DMSO) in the stock solution, ensuring the final concentration in the assay does not exceed a tolerable level for the cells or enzyme. 3. Consider using a formulation with solubility enhancers, such as cyclodextrins. |
| Inconsistent results between different batches of this compound. | Variability in the solid-state properties (e.g., crystallinity, particle size) of the compound. | 1. Characterize each batch using techniques like X-ray powder diffraction (XRPD) and particle size analysis. 2. Standardize the synthesis and purification process to ensure consistent solid-state form. |
| No significant increase in bioavailability after micronization. | The compound's absorption is limited by its dissolution rate, not just particle size. | Explore advanced formulation approaches like amorphous solid dispersions or lipid-based formulations to improve the dissolution rate and maintain a supersaturated state in the gastrointestinal tract. |
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate and solubility of this compound by creating an amorphous solid dispersion.
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and the polymer carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a solid film is formed on the inner wall of the flask and all solvent is removed.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation in Mice
Objective: To evaluate the oral bioavailability of a formulated this compound.
Materials:
-
This compound formulation (e.g., solid dispersion suspended in a vehicle)
-
Control formulation (e.g., this compound in a simple aqueous vehicle)
-
Female BALB/c mice (6-8 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the mice overnight (with access to water) before dosing.
-
Prepare the this compound formulation at the desired concentration.
-
Administer a single oral dose of the formulation to the mice via oral gavage (e.g., 10 mg/kg).
-
Collect blood samples (approximately 20-30 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: PARP7 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. database.ich.org [database.ich.org]
dealing with PARP7-IN-21 degradation in long-term experiments
Disclaimer: The compound "PARP7-IN-21" is not extensively documented in publicly available literature. This guide will use the potent and well-characterized PARP7 inhibitor, RBN2397 , as the primary example. The principles, protocols, and troubleshooting advice provided are broadly applicable to other selective small-molecule PARP7 inhibitors used in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My PARP7 inhibitor (RBN2397) seems to lose effectiveness in my long-term cell culture experiment. Why is this happening?
A1: Loss of inhibitor effectiveness over time is a common issue that can be attributed to several factors:
-
Inhibitor Degradation: Small molecules can be unstable in cell culture media at 37°C over extended periods.
-
Cellular Metabolism: Cells may metabolize the inhibitor, reducing its effective concentration.
-
Inhibitor Depletion: As the inhibitor binds to its target (PARP7), its free concentration in the media decreases.
-
Cellular Resistance: While less common in short-term experiments, prolonged exposure can sometimes lead to the development of cellular resistance mechanisms.
For long-term experiments (e.g., beyond 24-48 hours), it is recommended to replenish the media with a fresh inhibitor at regular intervals. The optimal frequency should be determined empirically, but every 48-72 hours is a common starting point.
Q2: I treated my cells with a PARP7 inhibitor and saw an increase in total PARP7 protein levels on my Western blot. Is this expected?
A2: Yes, this is an expected and well-documented on-target effect of catalytic PARP7 inhibitors like RBN2397.[1][2] The PARP7 protein is intrinsically very unstable and has a short half-life because it marks itself for degradation via auto-mono-ADP-ribosylation (auto-MARylation).[3] By inhibiting the catalytic activity of PARP7, the inhibitor prevents this auto-modification, leading to a significant stabilization and accumulation of the PARP7 protein.[1][4] This phenomenon serves as a useful pharmacodynamic marker for target engagement.
Q3: What is the half-life of the PARP7 protein? How does RBN2397 affect it?
A3: The PARP7 protein is turned over very rapidly. Its stability is subject to regulation by signaling pathways and inhibitor binding. Treatment with RBN2397 has been shown to increase the protein's half-life approximately 4-fold.[1]
Data Presentation: PARP7 Protein Stability
| Condition | Half-life (t½) of PARP7 Protein | Reference |
| Basal (untreated prostate cancer cells) | ~4.5 minutes | [5][6] |
| Androgen-Treated (prostate cancer cells) | ~25.6 minutes | [5][6] |
| Catalytic Mutant (H532A) | ~40.7 minutes | [7] |
| RBN2397-Treated | Increased ~4-fold from basal | [1] |
Troubleshooting Guide
This guide addresses specific issues researchers may encounter when using PARP7 inhibitors in long-term experiments.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results | Inhibitor Instability: Stock solution degraded from repeated freeze-thaw cycles or working solution degraded in media. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh working dilutions for each experiment from a stable stock.- Perform a stability test of the inhibitor in your specific cell culture media (see Protocol 1). |
| Cell Culture Variability: High cell passage number, inconsistent cell density at plating, or mycoplasma contamination. | - Use low-passage cells and maintain consistent plating densities.- Regularly test for mycoplasma contamination. | |
| Loss of expected phenotype over time | Depletion/Degradation of Inhibitor: The effective concentration of the inhibitor in the culture medium has dropped below the active threshold. | - Replenish the medium with freshly prepared inhibitor every 48-72 hours.- For very long-term studies, consider using a perfusion culture system if available. |
| Unexpected Cytotoxicity | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final solvent concentration is non-toxic for your cell line (typically ≤ 0.1% DMSO).- Run a "vehicle-only" control (media + solvent) in all experiments. |
| Off-Target Effects: At high concentrations, the inhibitor may affect other cellular targets. | - Perform a dose-response experiment to identify the optimal concentration range.- Review literature for known off-target effects of the specific inhibitor. RBN2397 is highly selective for PARP7 over other PARP family members.[1] | |
| Toxic Degradation Products: The inhibitor may break down into toxic compounds under experimental conditions. | - Assess inhibitor stability (Protocol 1). If degradation is rapid, more frequent media changes are needed. | |
| No effect of the inhibitor | Low PARP7 Expression: The cell line may not express sufficient levels of PARP7 for the inhibitor to have a significant effect. | - Confirm PARP7 expression in your cell line via Western blot or RT-qPCR.- Some signaling pathways (e.g., androgen receptor or aryl hydrocarbon receptor activation) can induce PARP7 expression, which may be necessary to observe an inhibitor effect.[1][8] |
| Inactive Inhibitor: The compound may have degraded due to improper storage or handling. | - Verify the inhibitor's activity in a short-term positive control experiment.- Purchase a new, quality-controlled batch of the inhibitor. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in inhibitor experiments.
Experimental Protocols
Protocol 1: Assessing Inhibitor Stability in Cell Culture Medium
This protocol helps determine the stability of a PARP7 inhibitor under your specific experimental conditions.
Materials:
-
PARP7 inhibitor (e.g., RBN2397) stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium (with serum, antibiotics, etc.)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well)
-
Humidified incubator (37°C, 5% CO₂)
-
Analytical method for inhibitor quantification (e.g., LC-MS)
Procedure:
-
Preparation: Prepare a working solution of the inhibitor at your final experimental concentration (e.g., 1 µM) in the complete cell culture medium. Also, prepare a parallel solution in PBS as a control for inherent aqueous stability.
-
Plating: Add 1 mL of the inhibitor-containing medium (or PBS) to triplicate wells of a 24-well plate. Set up a "cell-free" experiment to exclusively measure chemical stability.
-
Incubation: Place the plate in the incubator at 37°C with 5% CO₂.
-
Time Points: Collect aliquots (e.g., 100 µL) from each well at designated time points. A good starting range is 0, 2, 8, 24, 48, and 72 hours. The T=0 sample represents 100% initial concentration.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Quantify the concentration of the parent inhibitor compound in each sample using a validated analytical method like LC-MS.
-
Data Interpretation: Plot the percentage of the remaining inhibitor against time. A significant drop in concentration over time indicates degradation, which may necessitate more frequent media changes in your long-term experiments.
Protocol 2: Cycloheximide (CHX) Chase Assay for PARP7 Half-life
This protocol is used to measure the half-life of the PARP7 protein and observe its stabilization by an inhibitor.[1][9]
Materials:
-
Cells of interest plated in a multi-well dish (e.g., 6-well plate)
-
PARP7 inhibitor (e.g., RBN2397)
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Apparatus for Western blotting
Procedure:
-
Cell Plating: Seed cells in a 6-well plate to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: For the "inhibitor-treated" condition, pre-treat the cells with the PARP7 inhibitor at the desired concentration for 1-2 hours.[1] Treat the control condition with the vehicle (e.g., DMSO).
-
Initiate Chase: Add CHX to all wells to a final concentration that effectively blocks protein synthesis in your cell line (a typical starting concentration is 50-100 µg/mL).[10] This is your T=0 time point.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes for a rapidly degrading protein like PARP7).
-
Lysis: At each time point, wash the cells once with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.
-
Western Blot Analysis:
-
Quantify total protein concentration (e.g., using a BCA assay).
-
Load equal amounts of total protein for each time point onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody against PARP7 and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for PARP7 and the loading control at each time point using densitometry software.
-
Normalize the PARP7 signal to the loading control signal for each lane.
-
Plot the natural logarithm of the normalized PARP7 intensity against time. The half-life (t½) can be calculated from the slope of the linear regression line.
-
Signaling Pathways Involving PARP7
PARP7 in Type I Interferon (IFN-I) Signaling
PARP7 acts as a negative regulator of the innate immune response.[11][12] It suppresses the Type I Interferon pathway by targeting the kinase TBK1.[4] Inhibition of PARP7 removes this "brake," leading to increased IFN-I signaling, which is a key mechanism for its anti-tumor effects.[13][14]
Caption: PARP7 negatively regulates Type I Interferon (IFN-I) signaling.
PARP7 in Androgen Receptor (AR) Signaling
In prostate cancer, PARP7 is an AR target gene that creates a negative feedback loop.[6] PARP7 mono-ADP-ribosylates the AR, creating a signal (degron) that leads to its recognition by the E3 ligase DTX2 and subsequent proteasomal degradation.[15][16] This feedback loop controls the levels of chromatin-bound AR and modulates its transcriptional output.[15]
Caption: PARP7 creates a negative feedback loop in Androgen Receptor signaling.
References
- 1. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 13. rupress.org [rupress.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. link.springer.com [link.springer.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refining PARP7-IN-21 Delivery Methods for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo delivery of PARP7-IN-21. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a member of the mono-ADP-ribosyltransferase family. PARP7 has been identified as a negative regulator of the type I interferon (IFN) signaling pathway in cancer cells.[1][2] By inhibiting PARP7, this compound restores the production of type I interferons, which can directly inhibit tumor cell proliferation and activate an anti-tumor immune response.[2] This dual mechanism of action, targeting both the cancer cells directly and stimulating the immune system, makes PARP7 an attractive therapeutic target in oncology.[3]
Q2: What are the biggest challenges in the in vivo delivery of this compound?
A2: Like many small molecule inhibitors, this compound is likely a lipophilic compound with poor aqueous solubility.[4] This presents a significant challenge for achieving adequate oral bioavailability, which is the fraction of the administered drug that reaches systemic circulation.[4] Low bioavailability can lead to suboptimal drug exposure at the tumor site and consequently, a lack of efficacy in in vivo models.[4] Other potential challenges include first-pass metabolism in the liver and gut wall, and efflux by transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4]
Q3: Which administration routes are recommended for this compound in preclinical mouse models?
A3: Oral administration is often preferred for preclinical studies due to its convenience and clinical relevance. Several PARP7 inhibitors, such as RBN-2397 and BY101921, have been successfully administered orally in mouse models.[5][6][7] However, if poor oral bioavailability is a significant hurdle, alternative routes such as intraperitoneal (IP) or intravenous (IV) injection may be considered to ensure consistent and adequate systemic exposure for initial efficacy studies.
Q4: How does inhibition of PARP7 affect its protein levels?
A4: Interestingly, the inhibition of PARP7's catalytic activity has been shown to increase PARP7 protein levels. PARP7 is a relatively unstable protein with a short half-life. Inhibition of its enzymatic function appears to stabilize the protein, leading to its accumulation. This phenomenon can be a useful pharmacodynamic marker to confirm target engagement in vivo.
Troubleshooting In Vivo Delivery of this compound
Problem 1: Low or inconsistent oral bioavailability.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Tips:
-
Vehicle Optimization: The choice of vehicle is critical for poorly soluble compounds.[4] Simple aqueous vehicles are often inadequate. Consider using a multi-component vehicle system. A common starting point is a suspension formulation containing:
-
A suspending agent: 0.5% (w/v) methylcellulose (B11928114) or carboxymethyl cellulose (B213188) (CMC) to ensure homogeneity.[4]
-
A surfactant: 0.1% to 0.5% (v/v) Tween 80 to improve wettability of the drug particles.[4]
-
A co-solvent: A small percentage of DMSO (e.g., <5%) or PEG300 can be used to aid initial dissolution, but care must be taken to avoid toxicity.[5][8]
-
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[9][10] These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in the aqueous environment of the gut.[10]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[11]
-
Problem 2: High inter-animal variability in plasma concentrations.
-
Possible Cause: Inconsistent formulation homogeneity or differences in animal physiology.
-
Troubleshooting Tips:
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the drug.[12]
-
Standardize Animal Fasting: The presence of food in the gastrointestinal tract can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.[12]
-
Gavage Technique: Ensure consistent and accurate oral gavage technique to minimize variability in the administered dose and stress to the animals.
-
Problem 3: Lack of in vivo efficacy despite good in vitro potency.
-
Possible Cause: Suboptimal pharmacokinetic properties leading to insufficient drug exposure at the tumor site.
-
Troubleshooting Tips:
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[4] This will help you understand if the drug is being absorbed and how long it remains in circulation.
-
Dose Escalation: If the initial dose is not effective, a dose-escalation study may be warranted, provided there are no signs of toxicity.
-
Consider Alternative Administration Routes: If oral bioavailability remains a persistent issue, consider IV or IP administration for proof-of-concept efficacy studies.
-
Quantitative Data Summary
The following table summarizes publicly available pharmacokinetic data for selected PARP7 inhibitors. These values can serve as a benchmark when evaluating the performance of this compound.
| Inhibitor | Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Oral Bioavailability (F%) | Reference |
| RBN-2397 | Mouse | 100 mg/kg, oral | - | - | - | 25.67% | [5] |
| (S)-XY-05 | Mouse | - | - | - | - | 94.60% | [5] |
| BY101921 | Mouse, Dog | Oral | Favorable PK characteristics reported | Favorable PK characteristics reported | Favorable PK characteristics reported | Favorable PK characteristics reported | [6] |
Note: "-" indicates data not publicly available.
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension Formulation
This protocol provides a general method for preparing a suspension of a poorly soluble compound like this compound for oral gavage in mice.
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. To do this, heat about one-third of the total required volume of water to 60-70°C. Disperse the methylcellulose powder in the hot water with stirring.
-
Add the remaining two-thirds of the water as cold water or ice to bring the solution to room temperature and facilitate the dissolution of the methylcellulose. Stir until a clear, viscous solution is formed.
-
Add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly.
-
-
Compound Formulation:
-
Weigh the required amount of this compound powder.
-
In a sterile mortar, add a small amount of the vehicle to the powder and levigate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.
-
Continuously stir the final suspension on a magnetic stir plate to maintain homogeneity.
-
-
Administration:
-
Before each administration, ensure the suspension is well-mixed.
-
Administer the formulation to mice via oral gavage using an appropriate gauge needle.
-
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for assessing the oral pharmacokinetics of this compound.
-
Animals:
-
Use a sufficient number of mice (e.g., 3-5 per time point) to obtain statistically meaningful data.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dosing:
-
Administer a single oral dose of the this compound formulation.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein or retro-orbital bleeding).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to determine key PK parameters (Cmax, Tmax, AUC).
-
If intravenous data is available, calculate the oral bioavailability (F%).
-
Visualizations
Caption: this compound inhibits PARP7, leading to activation of the cGAS-STING pathway and IFN-β production.
Caption: A typical experimental workflow for in vivo evaluation of this compound.
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. future4200.com [future4200.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to the Validation of PARP7 Inhibition: A Focus on PARP7-IN-21
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PARP7-IN-21 and other key PARP7 inhibitors, offering supporting experimental data and detailed protocols to validate their inhibitory effects.
Introduction to PARP7 and Its Inhibition
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical negative regulator of the type I interferon (IFN) signaling pathway.[1][2][3][4] Its role in suppressing innate immune responses has made it a compelling target for cancer immunotherapy.[5][6] By inhibiting PARP7, it is possible to restore type I IFN signaling, which can lead to enhanced anti-tumor immunity and cancer cell death.[3][4][7] this compound is a potent inhibitor of PARP7, and this guide will compare its activity with other well-characterized inhibitors, RBN-2397 and KMR-206.
Quantitative Comparison of PARP7 Inhibitors
The following table summarizes the biochemical potency and cellular activity of this compound and its alternatives.
| Inhibitor | Target | IC50 (nM) | Cellular EC50 (nM) | Selectivity Notes | Reference |
| This compound | PARP7 | < 10 | Not Reported | Potent inhibitor of PARP7. | [8] |
| RBN-2397 | PARP7 | < 3 - 13.7 | ~25 | Potently inhibits PARP2 (IC50 = 30.3 nM). Weakly inhibits PARP1 (IC50 = 2639 nM) and PARP12 (IC50 = 716 nM). | [1][9] |
| KMR-206 | PARP7 | 13.7 | ~50 | >50-fold selective for PARP7 over most PARP family members, with ~10-fold selectivity over PARP10 and PARP11. ~75-fold selective for PARP7 over PARP2. Does not inhibit PARP1 up to 3 µM. | [1] |
| (S)-XY-05 | PARP7 | 4.5 | Not Reported | Enhanced selectivity toward PARP7 compared to RBN-2397. | [5] |
Signaling Pathway and Experimental Workflow
To understand the context of PARP7 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical PARP7 Inhibition Assay (e.g., PASTA)
This assay is used to determine the in vitro IC50 value of a PARP7 inhibitor.
-
Principle: This assay measures the enzymatic activity of PARP7, which catalyzes the transfer of ADP-ribose from NAD+ to a substrate, typically histones. The inhibition of this activity by a compound is quantified. A common method involves using biotinylated NAD+ and detecting the biotinylated substrate via a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.[10][11][12]
-
Materials:
-
Recombinant human PARP7 enzyme
-
Histone proteins (coated on a 96-well plate)
-
Biotinylated NAD+
-
This compound and other test inhibitors
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Streptavidin-HRP
-
Chemiluminescent or colorimetric HRP substrate (e.g., TMB)
-
Plate reader
-
-
Procedure:
-
Coat a 96-well plate with histone proteins (e.g., 100 ng/well) and block.
-
Pre-incubate the PARP7 enzyme (e.g., 2 µg/ml) with various concentrations of the test inhibitor (e.g., this compound) for 15 minutes at 25°C in the assay buffer.
-
Initiate the enzymatic reaction by adding biotinylated NAD+ (e.g., 20 µM) and incubate for 60 minutes at 25°C.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated histones.
-
Wash the plate again.
-
Add the HRP substrate and measure the resulting chemiluminescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software (e.g., four-parameter nonlinear regression).[1]
-
Cellular Target Engagement Assay using Split Nanoluciferase System
This assay quantifies the engagement of an inhibitor with endogenous PARP7 within cells.[2]
-
Principle: This method utilizes CRISPR/Cas9 to tag endogenous PARP7 with a small HiBiT peptide from the NanoLuc luciferase.[2] In the presence of the larger LgBiT peptide and a substrate, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-PARP7 protein. Treatment with a PARP7 inhibitor stabilizes the PARP7 protein, leading to an increase in the luminescent signal, which can be used to determine the cellular EC50 of the inhibitor.[2]
-
Materials:
-
A cell line with endogenously HiBiT-tagged PARP7 (e.g., HiBiT-PARP7 CT-26 cells).
-
Standard cell culture reagents (e.g., RPMI-1640, FBS).
-
This compound and other test inhibitors.
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT and substrate).
-
Luminometer.
-
-
Procedure:
-
Seed the HiBiT-PARP7 cells in a 96-well plate.
-
Treat the cells with a dose range of the PARP7 inhibitor for a set period (e.g., 16 hours). Include a DMSO vehicle control.
-
Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the lytic reagent.
-
Incubate for a short period to allow for cell lysis and the interaction between HiBiT-PARP7, LgBiT, and the substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the fold-change in luminescence relative to the DMSO control and determine the EC50 value.[2]
-
Western Blot for PARP7 Stabilization and Downstream Signaling
Western blotting can be used to visually confirm the inhibitor-induced stabilization of PARP7 protein and to assess the activation of downstream signaling pathways, such as the phosphorylation of STAT1 (pSTAT1), a marker of Type I IFN signaling.[1]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Materials:
-
Cancer cell line (e.g., CT-26).
-
This compound and other test inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA or Bradford protein assay reagents.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-PARP7, anti-pSTAT1 (Tyr701), anti-STAT1, and a loading control (e.g., anti-tubulin or anti-GAPDH).[1][13]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the PARP7 inhibitor at various concentrations for a specified time (e.g., 16 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.[1]
-
Conclusion
Validating the inhibitory effect of compounds like this compound requires a multi-faceted approach, combining biochemical assays to determine direct enzymatic inhibition with cell-based assays to confirm target engagement and downstream functional consequences. This compound demonstrates potent inhibition of PARP7.[8] When comparing its efficacy to other inhibitors such as RBN-2397 and KMR-206, it is crucial to consider not only the on-target potency but also the selectivity profile across the broader PARP family, as off-target effects can influence experimental outcomes.[1] The provided protocols offer a robust framework for researchers to conduct these comparative studies and further elucidate the therapeutic potential of PARP7 inhibitors.
References
- 1. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. PARP7 Antibody - Azide and BSA Free (NBP2-93275): Novus Biologicals [novusbio.com]
A Comparative Guide to PARP7 Inhibitors: PARP7-IN-21 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The landscape of poly(ADP-ribose) polymerase (PARP) inhibitors is rapidly evolving, with a growing focus on isoform-selective compounds that offer novel therapeutic opportunities beyond the established PARP1/2 inhibitors. Among these, the selective inhibition of PARP7 has emerged as a promising strategy in oncology, primarily through its role in modulating the type I interferon (IFN-I) response and other key signaling pathways. This guide provides an objective comparison of PARP7-IN-21 with other notable PARP inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations.
Executive Summary
PARP7, a mono-ADP-ribosyltransferase (MARylating enzyme), is a key negative regulator of the innate immune response. Unlike the well-established PARP1/2 inhibitors that induce synthetic lethality in homologous recombination-deficient tumors, PARP7 inhibitors primarily function by restoring type I interferon signaling in cancer cells, thereby activating antitumor immunity. This guide focuses on a comparative analysis of the potent PARP7 inhibitor, this compound, alongside other selective PARP7 inhibitors like RBN-2397 and KMR-206, and contrasts their mechanisms with traditional PARP1/2 inhibitors.
Data Presentation: Quantitative Comparison of PARP Inhibitors
The following tables summarize the biochemical potency, cellular activity, and selectivity of key PARP inhibitors.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | PARP7 | PARP1 | PARP2 | PARP10 | PARP11 | PARP12 | Selectivity (PARP1/PARP7) |
| This compound | < 10[1] | - | - | - | - | - | - |
| RBN-2397 | < 3[2][3] | 2639[4] | 30.3[4] | - | - | 716[4] | >800-fold |
| KMR-206 | 13.7[5][6] | > 3000[5] | >1000 | ~137 | ~137 | - | >218-fold |
| Olaparib (B1684210) | - | - | - | - | - | - | - |
| Veliparib | - | - | - | - | - | - | - |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | EC50/IC50 (nM) |
| RBN-2397 | NCI-H1373 | Cell Viability | 20[2][3] |
| NCI-H1373 | pSTAT1 Increase | 0.4-1000 (dose-dependent)[2][3] | |
| (Cell-based) | MARylation Inhibition | 1[2][3] | |
| CT26 | MARylation Inhibition | 2[7][8] | |
| KMR-206 | HEK293T (GFP-PARP7) | MARylation Decrease | 8[5] |
| NCI-H1373 | Cell Viability | 104[5] |
Mechanism of Action: PARP7 vs. PARP1/2 Inhibition
The fundamental difference between PARP7 inhibitors and traditional PARP1/2 inhibitors lies in their primary mechanism of action and the downstream consequences.
PARP1/2 Inhibitors: These inhibitors, such as olaparib and rucaparib, function by trapping PARP1 and PARP2 at sites of single-strand DNA breaks. This prevents DNA repair, leading to the accumulation of double-strand breaks. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be repaired, resulting in cell death through synthetic lethality.
PARP7 Inhibitors: PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the type I interferon (IFN-I) response to nucleic acids in the cytoplasm of tumor cells.[9][10] By inhibiting PARP7, compounds like this compound and RBN-2397 restore IFN-I signaling.[2][3][9] This restored signaling can directly inhibit cancer cell proliferation and activate the immune system to recognize and attack tumor cells.[9][10]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by PARP7.
PARP7 in Type I Interferon Signaling
Caption: PARP7 negatively regulates the cGAS-STING pathway.
PARP7 in Androgen Receptor (AR) Signaling
Caption: PARP7 modulates androgen receptor signaling through MARylation.
PARP7 in Aryl Hydrocarbon Receptor (AHR) Signaling
Caption: PARP7 is involved in a negative feedback loop in AHR signaling.
Experimental Protocols
PARP Enzymatic Activity Assay (General Protocol)
This protocol is a generalized method for determining the IC50 of inhibitors against PARP enzymes.
Objective: To measure the enzymatic activity of a PARP enzyme in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant PARP enzyme (e.g., PARP7, PARP1)
-
Histone proteins (or other suitable substrate)
-
NAD+ (biotinylated for some detection methods)
-
Activated DNA (for DNA-dependent PARPs like PARP1)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound)
-
96-well assay plate
-
Detection reagents (e.g., Streptavidin-HRP and chemiluminescent substrate for biotin-based assays, or fluorescent NAD+ analogs)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Plate Preparation: Coat a 96-well plate with histone proteins, if required by the assay format.
-
Reaction Mixture Preparation: In each well, prepare a reaction mixture containing the assay buffer, recombinant PARP enzyme, and activated DNA (if applicable).
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Reaction Initiation: Initiate the enzymatic reaction by adding NAD+.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection:
-
For Biotin-based Assays: Stop the reaction and add Streptavidin-HRP, followed by a chemiluminescent substrate.
-
For Fluorescent Assays: Measure the fluorescence intensity directly.
-
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the target engagement of a PARP inhibitor in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target PARP
-
Test inhibitor
-
Cell lysis buffer (with protease inhibitors)
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler or heating block
-
Centrifuge
-
Western blotting reagents (SDS-PAGE gels, transfer membranes, antibodies against the target PARP and a loading control) or other protein detection methods (e.g., AlphaScreen).
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures to generate a melt curve, or to a single optimized temperature for isothermal dose-response analysis.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration.
-
Detection:
-
Western Blotting: Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
High-Throughput Methods: Use methods like AlphaScreen to quantify the soluble target protein.
-
-
Data Analysis: Quantify the band intensities (for Western blotting) or the signal from the high-throughput assay. Plot the amount of soluble target protein as a function of temperature (for melt curves) or inhibitor concentration (for isothermal dose-response). An increase in the melting temperature or the amount of soluble protein at a given temperature indicates target engagement.
In Vivo Efficacy of PARP7 Inhibitors
Preclinical studies with the selective PARP7 inhibitor RBN-2397 have demonstrated significant anti-tumor activity. In a CT26 syngeneic mouse model, oral administration of RBN-2397 led to complete and durable tumor regressions.[3] This anti-tumor effect was shown to be dependent on an adaptive immune response, particularly CD8+ T cells.[7] A first-in-human Phase 1 clinical trial of RBN-2397 in patients with advanced solid tumors has shown the drug to be well-tolerated and demonstrated proof-of-mechanism through the activation of the type I interferon response.[11][12]
Conclusion
This compound represents a potent and selective tool for the investigation of PARP7 biology. The development of selective PARP7 inhibitors like this compound, RBN-2397, and KMR-206 marks a significant advancement in the field of PARP-targeted therapies. Their distinct mechanism of action, centered on the activation of anti-tumor immunity via the type I interferon pathway, offers a promising therapeutic strategy that is different from and potentially complementary to the established DNA damage response-focused PARP1/2 inhibitors. Further research and clinical evaluation will be crucial to fully elucidate the therapeutic potential of these novel agents in various cancer types.
References
- 1. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RBN-2397 | PARP | TargetMol [targetmol.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. KMR-206 | PARP7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. intodna.com [intodna.com]
- 10. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 12. ascopubs.org [ascopubs.org]
A Comparative Analysis of PARP7 Inhibitors: PARP7-IN-21 vs. RBN-2397
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent PARP7 inhibitors, PARP7-IN-21 and RBN-2397, to aid researchers in selecting the appropriate tool for their studies. The comparison is based on available biochemical and cellular efficacy data, mechanism of action, and published experimental findings.
Executive Summary
Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a critical regulator of the type I interferon (IFN-I) signaling pathway, making it a compelling target for cancer immunotherapy.[1] Inhibition of PARP7 can restore innate immune responses against tumors. This guide focuses on a direct comparison of this compound and RBN-2397, two small molecule inhibitors of PARP7. While RBN-2397 is a well-characterized compound with extensive preclinical and clinical data, information on this compound is currently limited to its in vitro potency.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and RBN-2397. It is important to note the disparity in the depth of available data between the two compounds.
| Parameter | This compound | RBN-2397 | Reference |
| Target | PARP7 | PARP7 | [1] |
| IC50 (In Vitro) | < 10 nM | < 3 nM (TR-FRET); 1 nM (NanoBRET); 0.22 nM (SPR) | [2] |
| EC50 (Cell-based) | Data not available | ~7.6 nM (AR ADP-ribosylation inhibition) | [3] |
| In Vivo Efficacy | Data not available | Demonstrates tumor growth inhibition in various models | [4] |
| Clinical Development | Preclinical | Phase 1 clinical trials (NCT04053673) | [5] |
Mechanism of Action: Restoring Antitumor Immunity
PARP7 acts as a negative regulator of the type I interferon (IFN-I) signaling pathway.[1] It mono-ADP-ribosylates (MARylates) key signaling proteins, such as TBK1, preventing their activation and subsequent induction of IFN-I production.[1] By inhibiting the catalytic activity of PARP7, both this compound and RBN-2397 are expected to block this negative regulation, leading to the restoration of IFN-I signaling. This, in turn, can promote an antitumor immune response through the recruitment and activation of immune cells.[4]
RBN-2397 has been shown to exert its antitumor effects by reactivating the IFN-I signaling pathway.[4] This leads to increased STAT1 phosphorylation and the expression of interferon-stimulated genes (ISGs).[4] Furthermore, RBN-2397 has been demonstrated to induce tumor-specific adaptive immune memory in preclinical models.[4] While the specific molecular interactions of this compound have not been detailed publicly, its potent inhibition of PARP7 suggests a similar mechanism of action.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for PARP7 inhibitors like this compound and RBN-2397 in the context of the type I interferon signaling pathway.
Caption: PARP7 negatively regulates the cGAS/STING pathway by inhibiting TBK1.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, a general workflow for evaluating and comparing PARP7 inhibitors can be outlined based on standard assays in the field, many of which have been used to characterize RBN-2397.
In Vitro PARP7 Inhibition Assay (Biochemical)
A common method to determine the IC50 of a PARP7 inhibitor is a biochemical assay using recombinant PARP7 enzyme.
Objective: To measure the concentration of the inhibitor required to reduce the enzymatic activity of PARP7 by 50%.
General Protocol:
-
Reagents: Recombinant human PARP7, NAD+ (substrate), biotinylated NAD+ (for detection), histone proteins (as substrate for ADP-ribosylation), and the test inhibitor (this compound or RBN-2397) at various concentrations.
-
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add recombinant PARP7, a mixture of NAD+ and biotinylated NAD+, and varying concentrations of the inhibitor to the wells.
-
Incubate to allow the enzymatic reaction to proceed.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP to detect the biotinylated ADP-ribose incorporated onto the histones.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]
Cellular PARP7 Activity Assay (Western Blot)
This assay measures the ability of an inhibitor to block PARP7-mediated ADP-ribosylation of a target protein within a cellular context.
Objective: To determine the EC50 of the inhibitor in a cellular system.
General Protocol:
-
Cell Line: A cancer cell line known to express PARP7 (e.g., prostate cancer cells for androgen receptor (AR) ADP-ribosylation).[3]
-
Procedure:
-
Treat cells with varying concentrations of the PARP7 inhibitor.
-
Induce PARP7 activity if necessary (e.g., with an androgen like R1881 in prostate cancer cells).[6]
-
Lyse the cells and perform immunoprecipitation for the target protein (e.g., AR).
-
Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody that recognizes mono-ADP-ribosylation and an antibody for the target protein as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the extent of ADP-ribosylation at different inhibitor concentrations and calculate the EC50.[3]
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the antitumor efficacy of the PARP7 inhibitor in a preclinical animal model.
General Protocol:
-
Animal Model: Immunocompromised mice bearing human tumor xenografts (e.g., NCI-H1373 lung cancer cells) or syngeneic models in immunocompetent mice to assess the role of the immune system.[4]
-
Procedure:
-
Once tumors reach a palpable size, randomize the animals into vehicle control and treatment groups.
-
Administer the PARP7 inhibitor (e.g., RBN-2397) orally at a defined dose and schedule.[4]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., measuring levels of pSTAT1 or ISG expression).
-
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the tumor growth inhibition (TGI).[4]
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for the preclinical evaluation of a novel PARP7 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. intodna.com [intodna.com]
- 5. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 6. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of PARP7 Inhibition: A Comparative Analysis of RBN-2397's Efficacy Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of PARP7 inhibitor effects, with a focus on the well-characterized compound RBN-2397. This guide provides a comparative analysis of its performance, detailed experimental data, and standardized protocols to facilitate reproducible research in the rapidly evolving field of targeted cancer therapy.
While the specific compound PARP7-IN-21 was the initial focus of this inquiry, a thorough review of publicly available scientific literature and databases did not yield quantitative experimental data on its effects in different cell lines. The primary information available is its potent enzymatic inhibition of PARP7 with an IC50 of less than 10 nM.[1] In contrast, the PARP7 inhibitor RBN-2397 is extensively characterized in numerous studies, with a wealth of data on its cellular effects, mechanism of action, and even progression into clinical trials.[2][3][4] Therefore, to provide a valuable and data-rich resource, this guide will focus on the cross-validation of RBN-2397's effects as a representative and clinically relevant PARP7 inhibitor.
Unveiling the Mechanism: PARP7's Role in Cancer Biology
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in cancer.[5] It plays a significant role in suppressing the innate immune response, particularly the Type I interferon (IFN) signaling pathway, which is essential for anti-tumor immunity.[4][6] PARP7 exerts its function by mono-ADP-ribosylating (MARylating) target proteins, thereby altering their activity. One key target is TBK1, a kinase central to the activation of the Type I IFN response.[6] By inhibiting TBK1, PARP7 effectively dampens the cell's ability to signal the presence of cytosolic nucleic acids, a hallmark of viral infection and cellular stress, including that found in cancer cells.
Furthermore, PARP7 is intricately linked to the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[5] AHR is a ligand-activated transcription factor that can be activated by various environmental and endogenous molecules. PARP7 is a transcriptional target of AHR and, in a negative feedback loop, PARP7 can MARylate and regulate the activity of AHR itself.[5] This complex interplay has significant implications for cancer cell survival and immune evasion.
The inhibition of PARP7, therefore, presents a promising therapeutic strategy to "release the brakes" on the anti-tumor immune response, allowing for the recognition and elimination of cancer cells.
Comparative Efficacy of PARP7 Inhibitors in Cancer Cell Lines
The following table summarizes the quantitative data on the efficacy of the PARP7 inhibitor RBN-2397 and a structurally distinct inhibitor, KMR-206, across a panel of cancer cell lines. This data highlights the differential sensitivity of various cancer types to PARP7 inhibition.
| Inhibitor | Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference |
| RBN-2397 | - | - | Enzymatic Assay | IC50 | <3 | [7] |
| RBN-2397 | - | - | Cellular MARylation | EC50 | 1 | [7] |
| RBN-2397 | NCI-H1373 | Lung Cancer | Cell Proliferation | IC50 | 20 | [7] |
| RBN-2397 | NCI-H1373 | Lung Cancer | Cell Viability | EC50 | 17.8 | [8] |
| KMR-206 | NCI-H1373 | Lung Cancer | Cell Viability | EC50 | 104 | [8] |
| RBN-2397 | OVCAR3 | Ovarian Cancer | Cell Proliferation | - | 500 (single dose) | [9] |
| RBN-2397 | OVCAR4 | Ovarian Cancer | Cell Proliferation | - | 500 (single dose) | [9] |
| RBN-2397 | PC3, DU145 (AR-) | Prostate Cancer | Cell Growth | - | Nanomolar range | [9] |
| RBN-2397 | VCaP (AR+) | Prostate Cancer | Cell Growth | - | Nanomolar range | [9] |
| RBN-2397 | CT26 | Colon Carcinoma | Cell Proliferation | - | No direct effect | [9] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key measures of a drug's potency. A lower value indicates a more potent compound. The data for OVCAR3 and OVCAR4 with RBN-2397 represent a single effective dose rather than a calculated IC50/EC50.
Visualizing the Molecular Pathways and Experimental Processes
To better understand the biological context and the methods used to evaluate PARP7 inhibitors, the following diagrams have been generated.
Caption: The PARP7 signaling pathway and its inhibition by RBN-2397.
Caption: A generalized experimental workflow for cross-validating PARP7 inhibitor effects.
Detailed Experimental Protocols
To ensure the reproducibility and standardization of research on PARP7 inhibitors, detailed protocols for key experiments are provided below.
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10][11][12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PARP7 inhibitor (e.g., RBN-2397) stock solution in DMSO
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PARP7 inhibitor in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent toxicity.
-
Include wells with vehicle control (DMSO only) and untreated cells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the medium-only wells from all other measurements.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 or EC50 value.
-
Western Blot Analysis for PARP7 and Phospho-STAT1 (p-STAT1)
This technique is used to detect and quantify the levels of specific proteins in cell lysates, providing insights into the molecular effects of the PARP7 inhibitor.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-PARP7, anti-p-STAT1, anti-STAT1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP7 or anti-p-STAT1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze p-STAT1 levels, strip the membrane and re-probe with an antibody against total STAT1 to normalize for protein loading. Also, probe a separate gel or the same membrane (after stripping) with a loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The inhibition of PARP7 represents a compelling strategy in oncology, with RBN-2397 emerging as a front-runner in this class of inhibitors. The data presented in this guide demonstrate its potent and cell-line-dependent anti-proliferative effects, which are rooted in its ability to modulate the Type I interferon and AHR signaling pathways. The provided protocols offer a standardized framework for researchers to conduct further cross-validation studies and explore the full therapeutic potential of PARP7 inhibition in a variety of cancer contexts. While the investigation into this compound is currently limited by the lack of public data, the comprehensive understanding of RBN-2397's activity provides a robust foundation for the continued development and evaluation of novel PARP7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 5. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
Comparative Guide to PARP7 Inhibitors: Target Engagement and Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PARP7 inhibitors, focusing on their target engagement, biomarker strategies, and the experimental methodologies used for their evaluation. While this guide aims to be comprehensive, it is important to note that publicly available experimental data for some compounds, such as PARP7-IN-21, is limited. Therefore, this comparison heavily features the well-characterized inhibitor RBN-2397 as a benchmark, alongside other reported inhibitors, to provide a framework for evaluating current and future PARP7-targeting compounds.
Introduction to PARP7 Inhibition
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a compelling target in oncology.[1] PARP7 acts as a negative regulator of the type I interferon (IFN) signaling pathway, a critical component of the innate immune response to cancer.[1][2] By inhibiting PARP7, the "brake" on this pathway is released, leading to an enhanced anti-tumor immune response.[3] This has spurred the development of small molecule inhibitors aimed at harnessing this therapeutic potential.
Comparative Analysis of PARP7 Inhibitors
The development of potent and selective PARP7 inhibitors is an active area of research. This section compares the performance of several key compounds based on available biochemical and cellular data.
Data Presentation: Quantitative Comparison of PARP7 Inhibitors
The following table summarizes the inhibitory potency and cellular activity of selected PARP7 inhibitors.
| Compound | Target | Biochemical IC50 | Cellular Potency (EC50) | Key Findings |
| This compound | PARP7 | < 10 nM[4] | Not Available | Potent inhibitor of PARP7. Further in-cell and in-vivo data are not publicly available. |
| RBN-2397 (Atamparib) | PARP7 | < 3 nM[5][6] | 1 nM (NanoBRET)[5]; 20 nM (Cell proliferation, NCI-H1373)[6] | First-in-class inhibitor, currently in clinical trials.[3] Restores Type I IFN signaling and induces tumor regression in preclinical models.[5] |
| KMR-206 | PARP7 | Equipotent to RBN-2397 in vitro[7] | Not explicitly stated, but induces IFN-β signaling.[7] | Structurally distinct from RBN-2397 with greater selectivity over PARP2.[7] |
| (S)-XY-05 | PARP7 | 4.5 nM[8] | Not Available | Shows enhanced selectivity and improved pharmacokinetic properties compared to RBN-2397, with strong anti-tumor effects in a mouse model.[8] |
Target Engagement and Biomarker Analysis
Effective drug development relies on robust methods to confirm target engagement and identify biomarkers that can predict patient response.
Target Engagement Assays
Confirming that a drug binds to its intended target within a cell is a critical step. For PARP7 inhibitors, several methods are employed:
-
NanoBRET Assay: This live-cell assay measures the binding of an inhibitor to a NanoLuciferase-tagged PARP7 protein. The displacement of a fluorescent tracer by the inhibitor results in a loss of Bioluminescence Resonance Energy Transfer (BRET) signal, allowing for the quantification of target engagement with high sensitivity.[5]
-
Split Nanoluciferase System: This technique allows for the quantification of endogenous PARP7 protein levels and inhibitor target engagement. Cells are engineered to express PARP7 tagged with a small fragment of NanoLuciferase (HiBiT). Upon inhibitor binding and stabilization of PARP7, the addition of the larger fragment (LgBiT) reconstitutes the active luciferase, and the resulting luminescence is proportional to the level of target engagement.[9]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.
Biomarker Strategies
Identifying patients who are most likely to respond to PARP7 inhibition is crucial for clinical success. Potential biomarkers include:
-
PARP7 Expression: High expression of PARP7 in tumor cells is being investigated as a predictive biomarker.[6] Analysis of tumor samples has shown varying levels of PARP7 expression across different cancer types.[6]
-
Interferon-Stimulated Genes (ISGs): A "primed" state of IFN signaling, indicated by the baseline expression of ISGs, may predict sensitivity to PARP7 inhibition.[5]
-
FRA1 (Fos-related antigen 1): PARP7-mediated ADP-ribosylation stabilizes the transcription factor FRA1.[1] FRA1 levels and its ADP-ribosylation status could serve as pharmacodynamic and predictive biomarkers.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
PARP7 Chemiluminescent Assay (Biochemical IC50 Determination)
This assay measures the enzymatic activity of PARP7 and is used to determine the IC50 of inhibitors.
Protocol:
-
Coating: A 96-well plate is coated with histone proteins, which serve as a substrate for PARP7.
-
Reaction: Recombinant PARP7 enzyme is incubated with a biotinylated NAD+ substrate mixture in an optimized assay buffer. In the presence of an inhibitor, the enzymatic activity of PARP7 is reduced.
-
Detection: The plate is treated with streptavidin-HRP, which binds to the biotinylated ADP-ribose incorporated onto the histones.
-
Signal Generation: An enhanced chemiluminescence (ECL) substrate is added, and the resulting light emission is measured using a luminometer. The signal intensity is proportional to PARP7 activity.[10]
Cellular Proliferation Assay
This assay assesses the effect of PARP7 inhibitors on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., NCI-H1373) are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a serial dilution of the PARP7 inhibitor or vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 6 days).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the IC50 value (the concentration of inhibitor that causes 50% growth inhibition) is calculated.[11]
Visualizing Pathways and Workflows
Diagrams can provide a clear understanding of complex biological processes and experimental designs.
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Caption: A typical workflow for evaluating PARP7 inhibitors.
Conclusion
The inhibition of PARP7 represents a promising strategy in cancer therapy, primarily through the activation of the innate immune system. While compounds like RBN-2397 have paved the way by demonstrating robust preclinical and early clinical activity, the field continues to evolve with the emergence of new inhibitors such as KMR-206 and (S)-XY-05, which offer potential advantages in selectivity and pharmacokinetics. The limited data on this compound underscores the need for comprehensive preclinical evaluation to understand its full potential and comparative performance. Future research will likely focus on refining biomarker strategies to optimize patient selection and exploring combination therapies to further enhance the anti-tumor efficacy of PARP7 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Target engagement imaging of PARP inhibitors in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. intodna.com [intodna.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of PARP7-IN-21: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of PARP7-IN-21, a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). In the landscape of targeted cancer therapy and immunology, the precise selectivity of a chemical probe or drug candidate is paramount. This document aims to equip researchers with the necessary data and methodologies to critically evaluate this compound in comparison to other known PARP7 inhibitors, thereby facilitating informed decisions in experimental design and drug development pipelines.
Introduction to PARP7 and its Inhibition
PARP7, a member of the mono-ADP-ribosyltransferase (mART) family, has emerged as a compelling therapeutic target. It plays a crucial role in cellular processes, including the regulation of the type I interferon signaling pathway, which is integral to the innate immune response.[1] Dysregulation of PARP7 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a potent inhibitor of PARP7, with a reported IC50 value of less than 10 nM.[2] However, its specificity across the entire PARP family and the broader kinome is a critical determinant of its utility as a research tool and its potential as a therapeutic agent.
Comparative Specificity of PARP7 Inhibitors
To provide a clear comparison, this section summarizes the available quantitative data on the inhibitory activity of this compound and other well-characterized PARP7 inhibitors, RBN-2397 and KMR-206.
| Inhibitor | PARP7 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP10 IC50 (nM) | PARP11 IC50 (nM) | PARP12 IC50 (nM) | Selectivity Notes |
| This compound | < 10 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Potent PARP7 inhibitor; full selectivity profile not disclosed.[2] |
| RBN-2397 | < 3 | 2639 | 30.3 | >3000 | >3000 | 716 | >50-fold selective for PARP7 over other PARPs in biochemical assays.[3][4] |
| KMR-206 | 13.7 | >3000 | ~1028 | ~137 | ~137 | >3000 | ~75-fold selective for PARP7 over PARP2; ~10-fold selective over PARP10 and PARP11.[4] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is compiled from multiple sources for comparative purposes.
Experimental Protocols for Specificity Assessment
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in the characterization of PARP inhibitors.
In Vitro PARP Inhibition Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor.
Principle: The assay quantifies the incorporation of ADP-ribose from a biotinylated NAD+ substrate onto a histone protein substrate. The amount of biotinylated histone is then detected using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.
Detailed Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer.
-
Enzyme Reaction: Add the purified PARP enzyme (e.g., recombinant human PARP7) to the wells, followed by the test inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding a mixture of biotinylated NAD+ and NAD+.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate. After another wash, add the chemiluminescent or colorimetric substrate.
-
Data Analysis: Measure the signal using a plate reader. The signal intensity is inversely proportional to the inhibitor's potency. Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its thermal stability.
Principle: Cells are treated with the inhibitor and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Detailed Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with the test inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Fractionation: Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Determine the protein concentration of the soluble fractions.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein (e.g., anti-PARP7).
-
Data Analysis: Quantify the band intensities at each temperature. Plot the normalized band intensity against the temperature to generate melting curves. The shift in the melting temperature (Tm) between the inhibitor-treated and vehicle-treated samples indicates the degree of stabilization.
Kinome Scanning
To assess the broader off-target effects of an inhibitor, a kinome scan is performed. This high-throughput assay screens the inhibitor against a large panel of kinases.
Principle: The assay typically involves a competition binding assay where the test inhibitor competes with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is quantified, often using quantitative PCR (qPCR) for a DNA-tagged kinase.
Detailed Protocol:
-
Compound Submission: Provide the test inhibitor at a specified concentration (e.g., 10 µM) to a commercial service provider (e.g., Eurofins DiscoverX, Reaction Biology).
-
Assay Performance: The service provider performs the binding assays against their kinase panel.
-
Data Analysis: The results are typically provided as a percentage of control or dissociation constant (Kd) for each kinase. The data is often visualized as a "tree spot" diagram, mapping the interactions onto the human kinome tree. This allows for a rapid visual assessment of the inhibitor's selectivity.
Visualizing Signaling and Experimental Workflows
To further aid in the understanding of PARP7's role and the methods to assess its inhibitors, the following diagrams are provided.
Caption: PARP7 signaling pathways in immunity and cancer.
References
- 1. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of PARP7 Inhibitors Using CRISPR: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of PARP7 inhibitors, using PARP7-IN-21 as a representative compound, against the gold standard of CRISPR-mediated gene knockout. For the purpose of this guide, we will draw upon data from the well-characterized PARP7 inhibitor, RBN-2397, to illustrate the principles and expected outcomes applicable to potent and selective PARP7 inhibitors.
The validation of a drug's on-target effects is a critical step in preclinical drug discovery, ensuring that the observed biological effects are a direct result of modulating the intended target.[1][2] Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a key regulator in cancer immunity by acting as a negative regulator of the type I interferon (IFN-I) signaling pathway.[3] Inhibiting PARP7, therefore, presents a promising therapeutic strategy to enhance anti-tumor immunity.[4][5]
CRISPR-Cas9 gene-editing technology offers a precise way to validate potential drug targets by creating knockout cell lines.[6][7] This allows for a direct comparison between pharmacological inhibition and genetic ablation of the target, providing strong evidence for on-target activity.[8]
Comparison of Pharmacological vs. Genetic Inhibition of PARP7
The central premise of on-target validation is that the phenotypic and molecular changes induced by a selective inhibitor (this compound) should phenocopy the effects of genetically deleting the target gene (PARP7).
| Parameter | This compound (Pharmacological Inhibition) | PARP7 CRISPR Knockout (Genetic Ablation) | Key Considerations |
| Mechanism of Action | Reversible or irreversible binding to the PARP7 catalytic domain, inhibiting its enzymatic activity. | Complete and permanent loss of PARP7 protein expression. | Inhibitor may have off-target effects; knockout provides a cleaner system but doesn't account for potential scaffolding functions of the protein. |
| Speed of Onset | Rapid, dependent on cell permeability and binding kinetics (minutes to hours). | Slower, requires time for protein turnover after gene disruption (hours to days). | Temporal differences can be leveraged to study acute vs. chronic effects of target inhibition. |
| Reversibility | Effects are typically reversible upon drug washout. | Effects are permanent in the generated cell line. | Reversibility is crucial for therapeutic applications but less so for initial target validation. |
| Dose-Dependence | Effects are dose-dependent, allowing for the determination of potency (EC50/IC50). | Binary effect (on/off), though partial loss-of-function can be achieved with CRISPRi. | Dose-response curves with the inhibitor should correlate with the magnitude of the knockout phenotype. |
Quantitative Data Summary
The following tables summarize expected quantitative data from key experiments comparing the effects of this compound with a PARP7 knockout (PARP7 KO) in a suitable cancer cell line (e.g., NCI-H1373 lung adenocarcinoma or CT-26 colon carcinoma).
Table 1: Cellular Phenotype Comparison
| Assay | Metric | Wild-Type (Control) | This compound (1 µM) | PARP7 KO | Expected Outcome |
| Cell Viability (72h) | % of Control | 100% | ~60% | ~55% | Both inhibitor and KO should reduce cell proliferation.[9] |
| Apoptosis (Caspase 3/7) | Relative Luminescence Units | 1.0 | 2.5 | 2.8 | Both methods should induce apoptosis.[9] |
| Cell Migration | % Migrated Cells | 100% | ~40% | ~35% | Inhibition of PARP7 is expected to reduce cell migration.[10] |
Table 2: Biomarker Modulation Comparison
| Assay | Target Analyte | Wild-Type (Control) | This compound (1 µM) | PARP7 KO | Expected Outcome |
| Western Blot | p-TBK1 / Total TBK1 | 1.0 | 3.5 | 4.0 | Loss of PARP7 activity removes the negative regulation of TBK1, leading to its phosphorylation.[3][11] |
| Western Blot | FRA1 / GAPDH | 1.0 | 0.3 | 0.2 | PARP7 inhibition destabilizes the FRA1 transcription factor, leading to its degradation.[9] |
| qRT-PCR | IFNB1 mRNA Fold Change | 1.0 | 15.0 | 18.0 | De-repression of the IFN-I pathway leads to increased IFNB1 expression.[12] |
| qRT-PCR | CXCL10 mRNA Fold Change | 1.0 | 20.0 | 25.0 | CXCL10 is an interferon-stimulated gene (ISG) expected to be upregulated. |
| qRT-PCR | CYP1A1 mRNA Fold Change (AHR agonist-treated) | 10.0 | 50.0 | 55.0 | PARP7 negatively regulates the Aryl Hydrocarbon Receptor (AHR); its loss enhances AHR target gene expression.[13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP7 signaling pathway and a typical experimental workflow for on-target validation.
Caption: PARP7 negatively regulates TBK1 and AHR signaling pathways.
Caption: Workflow for comparing pharmacological and genetic inhibition.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of PARP7
-
sgRNA Design: Design two to three single-guide RNAs (sgRNAs) targeting early exons of the PARP7 gene to ensure a frameshift mutation leading to a non-functional protein. Use online tools (e.g., CHOPCHOP) for design and off-target analysis.
-
Vector Cloning: Clone the designed sgRNA sequences into a Cas9-expressing vector (e.g., lentiCRISPRv2), which also contains a selection marker like puromycin (B1679871) resistance.
-
Transfection/Transduction: Transfect or transduce the target cancer cell line with the sgRNA/Cas9-containing plasmids.
-
Selection: Two days post-transfection, apply puromycin selection (concentration determined by a kill curve) to eliminate non-transfected cells.
-
Clonal Isolation: After selection, plate cells at a very low density (single-cell plating) in 96-well plates to isolate and grow clonal populations.
-
Validation: Expand individual clones and screen for PARP7 knockout.
-
Genomic DNA: Extract genomic DNA, PCR amplify the targeted region, and perform Sanger sequencing to identify clones with frameshift-inducing indels.
-
Western Blot: Confirm the complete absence of PARP7 protein expression in validated clones compared to the wild-type control.
-
Western Blotting for Biomarker Analysis
-
Cell Lysis: Plate wild-type and PARP7 KO cells. Treat wild-type cells with a dose range of this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-FRA1, anti-PARP7, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify protein band intensities, normalizing to a loading control (e.g., GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Cell Treatment and RNA Extraction: Plate cells and treat as described for Western blotting. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for IFNB1, CXCL10, CYP1A1, and a housekeeping gene like ACTB or GAPDH).
-
Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Cellular Thermal Shift Assay (CETSA)
-
Purpose: To confirm the direct physical binding of this compound to the PARP7 protein in a cellular context.
-
Cell Treatment: Treat intact wild-type cells with either vehicle control or a saturating concentration of this compound for 1-2 hours.
-
Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Fractionation: Centrifuge the heated samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Analysis: Analyze the amount of soluble PARP7 remaining in the supernatant of each sample by Western blotting.
-
Expected Result: In the presence of this compound, the PARP7 protein should be stabilized against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This shift in the melting curve confirms direct target engagement.
References
- 1. selectscience.net [selectscience.net]
- 2. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 3. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A whole genome CRISPR screen identifies AHR loss as a mechanism of resistance to a PARP7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of PARP7-IN-21 with other small molecule inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of PARP7-IN-21 with other prominent small molecule inhibitors of Poly(ADP-ribose) Polymerase 7 (PARP7). The content is structured to offer an objective analysis of inhibitor performance, supported by experimental data and detailed methodologies, to aid in research and development decisions.
Introduction to PARP7 Inhibition
PARP7, also known as TiPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator of cellular stress responses and innate immunity.[1] Its role as a negative regulator of the type I interferon (IFN-I) signaling pathway has positioned it as a compelling target in oncology.[2] Inhibition of PARP7 can restore IFN-I signaling in the tumor microenvironment, leading to enhanced anti-tumor immunity.[2] This has spurred the development of potent and selective small molecule inhibitors. This guide focuses on a head-to-head comparison of key PARP7 inhibitors, including this compound, the clinical candidate RBN-2397 (atamparib), and the tool compound KMR-206, alongside other notable molecules.
Comparative Performance of PARP7 Inhibitors
The following tables summarize the quantitative data on the biochemical potency, cellular activity, and selectivity of various PARP7 inhibitors.
Table 1: Biochemical Potency Against PARP7
| Inhibitor | Scaffold | PARP7 IC50 (nM) |
| This compound | Not Specified | < 10 |
| RBN-2397 | Pyridazinone | < 3 |
| KMR-206 | Phthalazinone | 13.7 |
| (S)-XY-05 | Indazole-7-carboxamide | 4.5 |
| Compound I-1 | Not Specified | 7.6 |
| Compound 8 | Tricyclic | 0.11 |
| Compound 18 | Tricyclic | 0.56 |
Table 2: Cellular Activity of PARP7 Inhibitors
| Inhibitor | Cell Line | Assay | Cellular EC50/IC50 (nM) |
| RBN-2397 | NCI-H1373 | Cell Proliferation | 20 |
| RBN-2397 | Various | Cellular MARylation | 1 |
| RBN-2397 | CT26 | PARP7-dependent MARylation | 2 |
| Compound 8 | NCI-H1373 | Anti-proliferative | 2.5 |
Table 3: Selectivity Profile of Key PARP7 Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP10 IC50 (nM) | PARP11 IC50 (nM) | PARP12 IC50 (nM) | Selectivity for PARP7 over PARP1 | Selectivity for PARP7 over PARP2 |
| RBN-2397 | >1000 | >1000 | Not Reported | Not Reported | >1000 | >333-fold | >333-fold |
| KMR-206 | >3000 | ~1000 | ~140 | ~140 | Not Reported | >218-fold | ~75-fold |
Note: Direct comparison of IC50/EC50 values should be made with caution as experimental conditions may vary between studies.
Signaling Pathways and Experimental Workflows
PARP7-Mediated Regulation of Type I Interferon Signaling
PARP7 acts as a brake on the innate immune response. In the presence of cytosolic nucleic acids (from viruses or cellular stress), sensors like cGAS and RIG-I activate STING and MAVS, respectively. This leads to the activation of the kinase TBK1, which in turn phosphorylates and activates the transcription factor IRF3, driving the expression of type I interferons (IFN-I). PARP7 can ADP-ribosylate and inhibit TBK1, thus dampening this response. PARP7 inhibitors block this negative regulation, restoring IFN-I production and subsequent anti-tumor immune responses.[2]
References
Evaluating the Synergistic Effects of PARP7-IN-21 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes has emerged as a promising strategy in cancer therapy. While much of the focus has been on PARP1/2 inhibitors, targeting other members of the PARP family offers new therapeutic avenues. This guide provides a comparative analysis of the synergistic effects of PARP7-IN-21, a potent and selective PARP7 inhibitor also known as RBN-2397, with conventional chemotherapy.[1][2][3] The objective is to present experimental data supporting these combinations, detail the underlying methodologies, and offer a comparison with other PARP inhibitor-chemotherapy combinations.
This compound: Mechanism of Action
PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the type I interferon (IFN) signaling pathway.[4] In many cancer cells, PARP7 is overexpressed, leading to a suppression of the innate immune response and allowing for tumor growth. This compound (RBN-2397) is a first-in-class, oral, small-molecule inhibitor of PARP7.[4][5] By inhibiting PARP7, RBN-2397 can reactivate type I IFN signaling within the tumor microenvironment, leading to an anti-tumor immune response.[4][6] Preclinical models have demonstrated that RBN-2397 can induce complete tumor regression and promote adaptive immunity.[4][6]
Synergistic Effects of this compound with Paclitaxel (B517696) in Ovarian Cancer
Recent preclinical studies have highlighted a significant synergistic interaction between this compound (RBN-2397) and the microtubule-stabilizing chemotherapeutic agent, paclitaxel, in ovarian cancer cell lines.[1][2][3] This combination has been shown to be more effective at inhibiting cancer cell proliferation and migration than either agent alone.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the combination of RBN-2397 and paclitaxel in OVCAR3 and OVCAR4 ovarian cancer cell lines.
Table 1: Effect of RBN-2397 and Paclitaxel on Ovarian Cancer Cell Proliferation [1]
| Cell Line | Treatment | Concentration | % Decrease in Proliferation (relative to control) |
| OVCAR4 | RBN-2397 | 500 nM | Significant Decrease |
| Paclitaxel | 0.4 nM | Significant Decrease | |
| RBN-2397 + Paclitaxel | 500 nM + 0.4 nM | More Pronounced Decrease | |
| OVCAR3 | RBN-2397 | 500 nM | No Significant Decrease |
| Paclitaxel | 0.4 nM | No Significant Decrease | |
| RBN-2397 + Paclitaxel | 500 nM + 0.4 nM | Significant Decrease |
Table 2: Effect of RBN-2397 and Paclitaxel on Ovarian Cancer Cell Migration [7]
| Cell Line | Treatment | Concentration | % Inhibition of Cell Migration (relative to control) |
| OVCAR3 | RBN-2397 | 500 nM | Significant Inhibition |
| Paclitaxel | 0.4 nM | Significant Inhibition | |
| RBN-2397 + Paclitaxel | 500 nM + 0.4 nM | Nearly Abolished Migration |
Experimental Protocols
Cell Culture and Reagents
Ovarian cancer cell lines (OVCAR3 and OVCAR4) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. RBN-2397 and paclitaxel were dissolved in DMSO to create stock solutions and diluted to final concentrations in cell culture media.[1][2][8]
Cell Proliferation Assay
Cell proliferation was assessed using a standard colorimetric assay (e.g., MTT or WST-1) or by direct cell counting. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with RBN-2397, paclitaxel, the combination of both, or vehicle control (DMSO) for a specified period (e.g., 72 hours). At the end of the treatment period, the assay reagent was added, and the absorbance was measured using a microplate reader. The percentage of cell proliferation was calculated relative to the vehicle-treated control cells.[1]
Cell Migration Assay (Wound Healing Assay)
Cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a "wound" or scratch in the cell monolayer. The detached cells were washed away, and fresh media containing the different treatment conditions (RBN-2397, paclitaxel, combination, or vehicle) was added. The closure of the wound was monitored and photographed at different time points (e.g., 0 and 24 hours) using a microscope. The area of the wound was measured using image analysis software, and the percentage of wound closure was calculated to determine cell migration.[7]
Western Blotting
To assess the molecular mechanisms, protein levels were analyzed by Western blotting. Cells were treated with the indicated compounds for a specified duration, after which they were lysed to extract total protein. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., PARP7, α-tubulin). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[1][2][8]
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
Caption: Proposed synergistic mechanism of this compound and paclitaxel.
Caption: Workflow for assessing synergy between this compound and chemotherapy.
Comparison with Other PARP Inhibitor-Chemotherapy Combinations
While the data on this compound is emerging, extensive research exists on the synergy of PARP1/2 inhibitors with various chemotherapeutic agents. Understanding these provides a broader context for the potential of targeting the PARP family in combination therapies.
Table 3: Comparison of PARP Inhibitor-Chemotherapy Combinations
| PARP Inhibitor Class | Chemotherapy Agent | Cancer Type | Key Findings |
| PARP7 (RBN-2397) | Paclitaxel | Ovarian Cancer | Synergistic inhibition of proliferation and migration.[1][2][3] |
| PARP1/2 (e.g., Olaparib, Talazoparib) | Gemcitabine (B846) | Non-Small Cell Lung Cancer | Synergistic activity through potentiation of DNA damage.[9][10] |
| PARP1/2 (e.g., PJ34, CEP 8983) | Cisplatin (B142131) | Non-Small Cell Lung Cancer | Synergistic induction of DNA damage and apoptosis.[11][12] |
| PARP1/2 (Veliparib) | Cisplatin | Triple-Negative Breast Cancer | Increased toxicity with the combination.[13] |
| PARP1/2 (Olaparib) | Gemcitabine | Pancreatic Cancer | Enhanced radiosensitization with the combination.[14] |
The synergistic mechanism of PARP1/2 inhibitors with DNA-damaging agents like gemcitabine and cisplatin is primarily attributed to the inhibition of DNA repair pathways, leading to an accumulation of cytotoxic DNA lesions.[9][11][15] In contrast, the synergy between the PARP7 inhibitor RBN-2397 and the microtubule-stabilizing agent paclitaxel appears to involve a distinct mechanism related to microtubule dynamics, in addition to the immune-stimulatory effects of PARP7 inhibition.[1][2][3]
Conclusion
The preclinical data presented in this guide strongly suggest a synergistic anti-tumor effect between the PARP7 inhibitor this compound (RBN-2397) and the chemotherapeutic agent paclitaxel in ovarian cancer models. This combination offers a promising therapeutic strategy that warrants further investigation. The distinct mechanism of action of PARP7 inhibition, focusing on both direct cellular effects and immune modulation, may provide advantages over or complement existing PARP1/2 inhibitor-based combination therapies. As more data from ongoing clinical trials of RBN-2397 become available, the full potential of this novel combination approach will be further elucidated.[5][16]
References
- 1. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. PARP Inhibitors Synergize with Gemcitabine by Potentiating DNA Damage in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP inhibitors synergize with gemcitabine by potentiating DNA damage in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combining PARP inhibitors and platinum-based chemotherapy in metastatic triple negative and/or BRCA-associated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gemcitabine-Based Chemoradiotherapy Enhanced by a PARP Inhibitor in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cisplatin in the era of PARP inhibitors and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of PARP7-IN-21
For researchers and laboratory professionals engaged in drug discovery and development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of PARP7-IN-21, a potent inhibitor of Poly (ADP-ribose) polymerase 7. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.
Disclaimer: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on general best practices for the disposal of potentially hazardous research chemicals and cytotoxic compounds.[1][2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Dust mask or respirator | Recommended when handling the powdered form to prevent inhalation.[3] |
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound.[3][5] This includes:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables such as gloves, absorbent paper, and weighing boats.[6]
-
Liquid Waste: Solutions containing this compound and contaminated solvents.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips.[5]
Crucially, do not mix this compound waste with other incompatible chemical waste streams. [7]
Step 2: Waste Containment
The selection of appropriate waste containers is vital to prevent leaks and ensure safe handling.[1][3]
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Use a dedicated, leak-proof container that is chemically compatible with the solvents used. Containers should be kept securely closed when not in use.[1][4]
-
Sharps Waste: All sharps must be placed in a designated, puncture-resistant sharps container.[5][8]
Fill all liquid waste containers to no more than 90% of their capacity to prevent spills.[6]
Step 3: Labeling of Waste Containers
Clear and accurate labeling is essential for safe handling and disposal.[1][5] All waste containers for this compound must be labeled with the following information:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"
-
The concentration of the compound
-
The accumulation start date[3]
-
Any other information required by your institution's EHS department
Since PARP inhibitors can be cytotoxic, it is advisable to also include a "Cytotoxic" or "Toxic" hazard symbol on the label.[2][9]
Step 4: Storage of Chemical Waste
Store all this compound waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][7] This area should be well-ventilated and away from general laboratory traffic.
Step 5: Final Disposal
Once a waste container is full or has reached its designated accumulation time limit, arrange for its disposal through your institution's EHS department.[3] Complete any required hazardous waste pickup request forms as per your institutional procedures. The primary and recommended method for the final disposal of chemical waste is through an approved waste disposal facility, which typically involves high-temperature incineration.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. danielshealth.ca [danielshealth.ca]
Safeguarding Your Research: Essential Protocols for Handling PARP7-IN-21
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, novel compounds like PARP7-IN-21. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this next-generation PARP7 inhibitor.
This compound is a potent inhibitor of PARP7, a key enzyme involved in cellular signaling pathways.[1][2] While specific toxicology data for this compound is not publicly available, its nature as a potent, biologically active small molecule necessitates stringent handling precautions to minimize exposure and ensure personnel safety. The following guidelines are based on best practices for handling potent active pharmaceutical ingredients (APIs) and cytotoxic compounds.[3][4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary route of exposure to a potent compound like this compound in a research setting is through inhalation of airborne powder and dermal contact. Therefore, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields | To protect against potential external contamination of the shipping container. |
| Weighing and Aliquoting (Solid Form) | - Primary: Enclosure with HEPA filtration (e.g., ventilated balance enclosure, powder containment hood)- Secondary: - Disposable, solid-front lab coat with tight-fitting cuffs - Double nitrile gloves - Safety goggles - Hairnet/bonnet - Shoe covers - Respiratory Protection: A fit-tested N95 respirator at a minimum; a powered air-purifying respirator (PAPR) is recommended for higher quantities or frequent handling. | Handling of potent powders poses a significant risk of aerosolization and inhalation.[4][6] A combination of engineering controls and robust PPE is essential to minimize exposure. |
| Solution Preparation | - Chemical fume hood- Lab coat- Nitrile gloves- Safety glasses with side shields | To protect against splashes and inhalation of volatile solvents. |
| In Vitro / In Vivo Dosing | - Lab coat- Nitrile gloves- Safety glasses | To prevent accidental skin and eye contact during experimental procedures. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A clear and well-defined workflow is essential for minimizing the risk of exposure and contamination. The following diagram illustrates the key steps for safely handling this compound, from receipt to disposal.
Detailed Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Move the unopened package to a designated receiving area.
-
Wear a lab coat, safety glasses, and nitrile gloves before opening the package.
-
Carefully unpack the compound, verifying that the container is sealed and intact.
-
Store the solid compound as recommended by the supplier, typically at -20°C for long-term storage.[7][8][9]
Weighing and Stock Solution Preparation (to be performed in a containment device):
-
Don the appropriate PPE for handling potent powders (see table above).
-
Perform all manipulations of the solid compound within a certified chemical fume hood, ventilated balance enclosure, or glove box to prevent the generation of airborne dust.
-
Carefully weigh the desired amount of this compound using an analytical balance.
-
To prepare a stock solution, slowly add the appropriate solvent (e.g., DMSO) to the solid compound. MedChemExpress provides a general handling instruction document that can be consulted for preparing stock solutions.[9]
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
Once dissolved, the risk of aerosolization is significantly reduced.
-
Transfer the stock solution to a clearly labeled, sealed container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C as recommended.[7][9]
Disposal Plan: Managing a Potent Compound from Cradle to Grave
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. As a potent compound, all waste generated should be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | - All disposable materials that have come into contact with this compound (e.g., weigh paper, pipette tips, contaminated gloves, lab coats) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3][10][11] |
| Liquid Waste | - Collect all solutions containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not pour any solutions down the drain. |
| Sharps Waste | - Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.[10][12] |
| Decontamination | - All non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated. Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residue, followed by a thorough cleaning with a laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Logical Relationships in Safety Precautions
The following diagram illustrates the hierarchical and interconnected nature of the safety precautions for handling this compound.
By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly work with this compound, advancing scientific discovery while maintaining the highest standards of laboratory safety. Always consult your institution's specific safety guidelines and perform a thorough risk assessment before beginning any new experimental work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. agnopharma.com [agnopharma.com]
- 6. flowsciences.com [flowsciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
